SB-408124
説明
a hypocretin receptor type 1 (HcrtR1) antagonist
Structure
3D Structure
特性
IUPAC Name |
1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c1-11-8-17(15-9-12(20)10-16(21)18(15)22-11)24-19(26)23-13-4-6-14(7-5-13)25(2)3/h4-10H,1-3H3,(H2,22,23,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTARFZSNUAGHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)NC3=CC=C(C=C3)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20402022 | |
| Record name | SB-408124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288150-92-5 | |
| Record name | N-(6,8-Difluoro-2-methyl-4-quinolinyl)-N′-[4-(dimethylamino)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=288150-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB-408124 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20402022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-408124 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SB-408124 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3YT74C744 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Orexin-1 Receptor Antagonist SB-408124: A Deep Dive into its Mechanism of Action
SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R) , a G protein-coupled receptor (GPCR) primarily expressed in the brain. Its mechanism of action centers on competitively blocking the binding of the endogenous neuropeptides, orexin-A and orexin-B, to the OX1R. This inhibition modulates downstream signaling cascades, influencing various physiological processes, including wakefulness, reward, and feeding behavior. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding affinity, impact on signaling pathways, and the experimental methodologies used for its characterization.
Quantitative Analysis of Receptor Binding Affinity
The affinity of this compound for the orexin-1 receptor has been quantified in several studies using radioligand binding assays. These experiments typically involve the use of Chinese Hamster Ovary (CHO) cells stably expressing the human orexin-1 receptor. The data consistently demonstrates high affinity and selectivity for OX1R over the orexin-2 receptor (OX2R).
| Parameter | Receptor | Value | Cell Line | Reference |
| Ki | Human OX1 | 27 nM | CHO (membrane) | [1] |
| Ki | Human OX1 | 57 nM | CHO (whole cell) | [1] |
| Kb | Human OX1 | 21.7 nM | Not Specified | [2] |
| Kb | Human OX2 | 1405 nM | Not Specified | [2] |
| Selectivity (OX2/OX1) | - | ~50-70 fold | - | [1][2] |
Table 1: Binding Affinity of this compound for Orexin Receptors. Ki (inhibitory constant) and Kb (dissociation constant of the antagonist) values represent the concentration of this compound required to occupy 50% of the receptors. The selectivity is calculated from the ratio of Kb or Ki values for OX2R versus OX1R.
Orexin-1 Receptor Signaling and its Antagonism by this compound
The orexin-1 receptor is a Gq-protein coupled receptor. Upon binding of its endogenous ligands, orexin-A or orexin-B, the receptor undergoes a conformational change, activating the heterotrimeric Gq protein. This activation initiates a downstream signaling cascade, primarily through the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses.
This compound, as a competitive antagonist, binds to the OX1R at the same site as the endogenous orexins but does not activate the receptor. By occupying the binding site, it prevents orexin-A and orexin-B from initiating the signaling cascade, thereby inhibiting the downstream increase in intracellular calcium.
Figure 1: Orexin-1 Receptor Signaling Pathway and Inhibition by this compound. Orexin-A binding to the OX1R activates the Gq protein, leading to a cascade that results in increased intracellular calcium and a cellular response. This compound competitively antagonizes this pathway by blocking the initial ligand binding step.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki or Kb) of a compound for its target receptor.
Objective: To quantify the affinity and selectivity of this compound for the human orexin-1 and orexin-2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably transfected with the cDNA for the human orexin-1 receptor (CHO-hOX1) or orexin-2 receptor (CHO-hOX2) are cultured in appropriate media (e.g., DMEM/F12 supplemented with fetal bovine serum and antibiotics).
-
Cells are harvested, and crude cell membranes are prepared by homogenization in a hypotonic buffer followed by centrifugation to pellet the membranes. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Membrane preparations (typically 10-20 µg of protein) are incubated in a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) with a fixed concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-SB-674042 for OX1R).
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the incubation mixture.
-
Non-specific binding is determined in the presence of a high concentration of a potent, unlabeled orexin receptor antagonist (e.g., 10 µM SB-334867).
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.
-
The filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis to fit a one-site competition binding model.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Calcium Mobilization
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or inverse agonist. For Gq-coupled receptors like OX1R, measuring changes in intracellular calcium is a direct readout of receptor activation.
Objective: To assess the functional antagonist activity of this compound at the human orexin-1 receptor.
Methodology:
-
Cell Culture and Dye Loading:
-
CHO-hOX1 cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specified time (e.g., 60 minutes at 37°C) to allow for dye uptake and de-esterification.
-
-
Antagonist Pre-incubation:
-
After dye loading, the cells are washed to remove excess extracellular dye.
-
The cells are then pre-incubated with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Signal Detection:
-
The microplate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument capable of rapid kinetic fluorescence measurements.
-
A baseline fluorescence reading is taken.
-
An EC80 concentration (the concentration that produces 80% of the maximal response) of an orexin receptor agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The data are normalized to the response observed with the agonist alone (100%) and the basal fluorescence (0%).
-
The concentration-response curves for this compound are plotted, and the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced response) is determined.
-
The Schild analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
-
Figure 2: Experimental Workflow for GPCR Antagonist Characterization. This diagram illustrates the typical progression of experiments, from initial in vitro binding and functional assays to in vivo studies, for a compound like this compound.
Conclusion
This compound exerts its mechanism of action as a selective and competitive antagonist of the orexin-1 receptor. Through high-affinity binding to the OX1R, it effectively blocks the signaling initiated by the endogenous orexin peptides. This antagonism has been rigorously characterized through a combination of radioligand binding assays and functional assessments of downstream signaling events, primarily the mobilization of intracellular calcium. The detailed understanding of its mechanism of action, derived from the experimental protocols outlined herein, establishes this compound as a valuable pharmacological tool for investigating the physiological roles of the orexin system and as a lead compound in the development of therapeutics targeting orexin-mediated pathologies.
References
SB-408124: A Technical Guide to a Selective Orexin-1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of SB-408124, a selective, non-peptide antagonist of the orexin-1 (OX1) receptor. It details the compound's pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization.
Introduction
The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and two G protein-coupled receptors (OX1 and OX2), is a critical regulator of various physiological functions, including wakefulness, reward processing, and energy homeostasis. The OX1 receptor, which binds Orexin-A with significantly higher affinity than Orexin-B, is predominantly coupled to the Gq protein. Its activation initiates a signaling cascade involving phospholipase C (PLC), leading to intracellular calcium mobilization. This compound is a small molecule antagonist that selectively blocks this receptor, making it a valuable tool for investigating the specific roles of OX1 signaling and a potential lead compound for therapeutic development.
Pharmacological Profile of this compound
This compound demonstrates high affinity and potent antagonism at the human OX1 receptor with significant selectivity over the OX2 receptor. This selectivity is crucial for dissecting the distinct physiological roles of the two orexin receptors.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Preparation | OX1 Receptor | OX2 Receptor | Selectivity (OX2/OX1) |
|---|---|---|---|---|
| Ki (nM) | Membranes | 27[1][2] | - | ~50-fold[1][2][3] |
| Ki (nM) | Whole Cell | 57[1][2] | - | ~50-fold[1][2] |
| Kb (nM) | Human | 21.7[4] | 1405[4] | ~65-fold |
| pKi | - | 7.57[1] | - | - |
Ki: Inhibitor constant; Kb: Antagonist dissociation constant. Lower values indicate higher binding affinity.
Mechanism of Action and Signaling Pathways
The OX1 receptor is primarily a Gq-coupled GPCR. Upon binding of the endogenous agonist Orexin-A, the receptor activates the Gq alpha subunit, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytoplasmic Ca2+ is a hallmark of OX1 receptor activation.[5][6][7] this compound acts as a competitive antagonist, binding to the OX1 receptor and preventing Orexin-A from initiating this signaling cascade.
Caption: OX1 Receptor signaling pathway and antagonism by this compound.
Key Experimental Protocols
The characterization of this compound involves several standard and specialized in vitro assays. The following are detailed methodologies for two key experimental approaches.
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol:
-
Membrane Preparation:
-
Culture cells stably expressing the human OX1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
Assay Execution:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-SB-674042).
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, a parallel set of wells is included containing the radioligand and a high concentration of a non-radiolabeled agonist (e.g., Orexin-A).
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter mat and add scintillation fluid to each filter circle.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, providing a measure of its functional potency (Kb or pA2).
Protocol:
-
Cell Preparation:
-
Plate cells expressing the OX1 receptor (e.g., CHO-hOX1) in a clear-bottom, black-walled 96-well or 384-well plate.
-
Allow cells to adhere and grow overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Incubate for a specific time (e.g., 45-60 minutes) at 37°C to allow for dye uptake and de-esterification.
-
Wash the cells gently with the buffer to remove excess extracellular dye.
-
-
Compound Addition and Measurement:
-
Place the plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation).
-
Add varying concentrations of the antagonist, this compound, to the wells and pre-incubate for a defined period (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading.
-
Add a fixed concentration of the agonist, Orexin-A (typically an EC80 concentration), to all wells to stimulate the receptor.
-
Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each well.
-
Construct a dose-response curve by plotting the agonist-induced response as a function of the antagonist (this compound) concentration.
-
Calculate the IC50 value, representing the concentration of this compound that inhibits 50% of the maximum agonist response.
-
The antagonist dissociation constant (Kb) can be calculated using the Schild equation for competitive antagonists.
-
Conclusion
This compound is a potent and selective OX1 receptor antagonist. Its well-defined pharmacological profile makes it an indispensable research tool for elucidating the role of the OX1 receptor in various physiological and pathological processes. The detailed experimental protocols provided herein serve as a guide for its accurate characterization and application in preclinical research and drug development.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SB 408124, non-peptide OX1 antagonist (CAS 288150-92-5) | Abcam [abcam.com]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexinä¸Gq/PLC/PKCéè·¯åå¦ä¹ è®°å¿ [html.rhhz.net]
- 7. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
A Comprehensive Technical Guide to the Pharmacological Properties of SB-408124
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). It has been instrumental as a research tool in elucidating the physiological roles of the orexin system, particularly in areas of reward, motivation, and substance use disorders. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity, selectivity, and functional activity. Detailed methodologies for key in vitro and in vivo experiments are presented, along with a summary of its known pharmacokinetic profile and off-target effects. Visual representations of the orexin-1 receptor signaling pathway and experimental workflows are included to facilitate a comprehensive understanding of this important pharmacological agent.
Introduction
The orexin system, comprising the neuropeptides orexin-A and orexin-B and their cognate G protein-coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of various physiological functions, including wakefulness, appetite, and reward processing. This compound is a diaryl urea derivative that acts as a selective antagonist at the OX1R.[1] Its development has provided researchers with a valuable tool to dissect the specific contributions of OX1R signaling in complex behaviors. Compared to its predecessor, SB-334867, this compound offers improved oral bioavailability.[1] This guide aims to consolidate the current knowledge on the pharmacological characteristics of this compound to support its application in preclinical research.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Species | Assay Type | Radioligand | Ki (nM) | pKi | Kb (nM) | Reference |
| Orexin-1 (OX1R) | Human | Whole Cell | - | 57 | 7.57 | 21.7 | [2][3] |
| Orexin-1 (OX1R) | Human | Membrane | - | 27 | - | - | [2] |
| Orexin-2 (OX2R) | Human | - | - | - | - | 1405 | [3] |
Table 2: Selectivity Profile of this compound
| Receptor Comparison | Selectivity Fold | Reference |
| OX1R vs. OX2R | ~50-70 fold | [1][2] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Species | Effect | Dose | Route of Administration | Reference |
| Orexin-A Induced Water Intake | Wistar Rat | Decrease in water intake | 30 µg/10 µL | Intracerebroventricular (ICV) | [2] |
| Orexin-A Induced Grooming | Rat | Blocks grooming behavior | - | Oral | [3] |
| Cardiovascular Parameters | Sprague-Dawley Rat | Decrease in Mean Arterial Pressure and Heart Rate | - | Intracerebroventricular (ICV) | [4] |
Orexin-1 Receptor Signaling Pathway
This compound exerts its effects by blocking the signaling cascade initiated by the binding of orexin-A to the OX1R. The OX1R is exclusively coupled to the Gq class of G-proteins. Upon activation, Gq stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+, along with the activation of protein kinase C (PKC) by DAG, triggers various downstream cellular responses.
Detailed Experimental Protocols
In Vitro Radioligand Binding Assay for OX1R
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human orexin-1 receptor.
Materials:
-
Cell Membranes: Membrane preparations from Chinese Hamster Ovary (CHO-S) cells recombinantly expressing the human OX1R.
-
Radioligand: [125I] Orexin-A (specific activity ~2000 Ci/mmol).
-
Non-specific Binding Control: A high concentration of a non-radiolabeled OX1R antagonist (e.g., 1 µM SB-334867).
-
Test Compound: this compound dissolved in DMSO.
-
Assay Buffer: 25 mM HEPES, 2.5 mM MgCl₂, 2.5 mM CaCl₂, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4.[5]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer using a Polytron homogenizer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA). Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [125I] Orexin-A (final concentration ~0.1 nM), and 100 µL of diluted cell membranes.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [125I] Orexin-A, and 100 µL of diluted cell membranes.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [125I] Orexin-A, and 100 µL of diluted cell membranes.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.[5]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI). Wash the filters three times with ice-cold wash buffer.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Orexin-A-Induced Grooming in Rats
This protocol describes a method to assess the ability of this compound to block grooming behavior induced by the central administration of orexin-A.
Materials:
-
Animals: Male Wistar rats (200-250 g).
-
Test Compound: this compound.
-
Inducing Agent: Orexin-A.
-
Vehicle: To be determined based on the route of administration of this compound (e.g., for oral administration: 0.5% methylcellulose in water).
-
Surgical Equipment: For intracerebroventricular (ICV) cannulation.
-
Behavioral Observation Chambers: Clear Plexiglas cages.
-
Video Recording Equipment (optional).
Procedure:
-
Surgical Preparation (for ICV administration of Orexin-A):
-
Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine).
-
Secure the rat in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle using stereotaxic coordinates (e.g., AP: -0.8 mm from bregma; ML: ±1.5 mm from midline; DV: -3.5 mm from skull surface).
-
Secure the cannula with dental cement and anchor screws.
-
Allow a recovery period of at least one week.
-
-
Habituation: Habituate the rats to the behavioral observation chambers for at least 30 minutes on two consecutive days prior to testing.
-
Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., oral gavage) at a specified time before orexin-A injection.
-
-
Orexin-A Administration:
-
At the appropriate time after this compound administration, gently restrain the rat and inject orexin-A (e.g., 3 µg in 5 µL of saline) into the lateral ventricle via the implanted cannula over a period of one minute.[6]
-
-
Behavioral Observation:
-
Immediately after the orexin-A injection, place the rat in the observation chamber and record its behavior for a predefined period (e.g., 60 minutes).
-
Score the cumulative time spent grooming (licking of fur and paws, face washing, and body scratching).
-
-
Data Analysis: Compare the grooming duration between the vehicle-treated and this compound-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
Pharmacokinetics and Off-Target Effects
Pharmacokinetic Profile
This compound was developed to have improved oral bioavailability compared to its predecessor, SB-334867.[1] While detailed pharmacokinetic parameters in publicly available literature are limited, it is characterized by faster clearance.
Off-Target Effects
Like its structural analog SB-334867, this compound has been reported to have some affinity for serotonin receptors, particularly the 5-HT2B receptor. This potential for off-target activity should be considered when interpreting experimental results, especially at higher concentrations.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the orexin-1 receptor in various physiological and pathological processes. Its high selectivity for OX1R over OX2R allows for the specific interrogation of this signaling pathway. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies. Careful consideration of its pharmacokinetic properties and potential off-target effects is crucial for the design and interpretation of experiments. Further research to fully characterize its pharmacokinetic profile and to conduct comprehensive selectivity screening would be beneficial for the scientific community.
References
- 1. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alzet.com [alzet.com]
- 3. Evidence that orexin-A-evoked grooming in the rat is mediated by orexin-1 (OX1) receptors, with downstream 5-HT2C receptor involvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Radioligand binding [bio-protocol.org]
- 6. ijpp.com [ijpp.com]
The Role of SB-408124 in Orexin System Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The orexin system, comprising two G protein-coupled receptors, the orexin-1 (OX1) and orexin-2 (OX2) receptors, and their endogenous peptide ligands, orexin-A and orexin-B, is a critical regulator of a diverse array of physiological functions. These include the sleep-wake cycle, reward processing, appetite, and stress responses. Consequently, the orexin system has emerged as a significant target for the development of therapeutics for conditions such as insomnia, addiction, and anxiety disorders. A key pharmacological tool in the elucidation of the specific roles of the OX1 receptor has been the selective, non-peptide antagonist, SB-408124. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in orexin system research, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Compound Properties and Mechanism of Action
This compound, with the IUPAC name 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea, is a potent and selective antagonist of the OX1 receptor.[1] Its selectivity allows researchers to dissect the physiological functions mediated by the OX1 receptor independently of the OX2 receptor. Compared to its predecessor, SB-334867, this compound offers improved oral bioavailability.[1][2] The primary mechanism of action of this compound is competitive antagonism at the OX1 receptor, where it binds to the receptor and prevents the binding and subsequent signaling of the endogenous orexin peptides.
Quantitative Data: Binding Affinity and Selectivity
The utility of this compound as a research tool is underscored by its high affinity for the human OX1 receptor and its significant selectivity over the OX2 receptor. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Species | Receptor | Value (nM) | Assay Type | Reference |
| Kb | Human | OX1 | 21.7 | Functional Assay | [3] |
| Kb | Human | OX2 | 1405 | Functional Assay | [3] |
| Ki | Human | OX1 | 57 | Whole Cell Binding | [4][5] |
| Ki | Human | OX1 | 27 | Membrane Binding | [4][5] |
| Ki | Human | OX1 | 26.9 | Not Specified | [6] |
| Selectivity | Human | OX1 vs OX2 | ~50-70 fold | Various | [1][4][5] |
Signaling Pathways
The orexin-1 receptor primarily couples to the Gq/11 family of G proteins. Upon activation by orexin-A or orexin-B, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium concentrations. This compound blocks this pathway by preventing the initial binding of orexin peptides to the OX1 receptor.
Experimental Protocols
In Vitro Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound, such as this compound, for the OX1 receptor.
Materials:
-
CHO-K1 cells stably expressing the human OX1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: [³H]-SB-674042 (a high-affinity OX1 antagonist radioligand).
-
Non-specific binding control: A high concentration of an unlabeled OX1 ligand (e.g., 10 µM this compound).
-
Test compound: this compound.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hOX1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
Increasing concentrations of the test compound (this compound).
-
Radioligand ([³H]-SB-674042) at a concentration close to its Kd.
-
Cell membrane preparation.
-
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Calcium Mobilization Assay
This protocol describes a functional assay to measure the antagonist activity of this compound by monitoring changes in intracellular calcium levels in response to OX1 receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human OX1 receptor.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Orexin-A (agonist).
-
Test compound: this compound.
-
Black-walled, clear-bottom 96-well or 384-well plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating:
-
Seed the CHO-hOX1 cells into the microplates and culture overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Assay:
-
Place the plate in the FLIPR instrument.
-
Add varying concentrations of the test compound (this compound) to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow for receptor binding.
-
Add a fixed concentration of the agonist (Orexin-A, typically at its EC₈₀) to all wells.
-
Measure the fluorescence intensity over time to monitor the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the log concentration of the test compound.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
In Vivo Behavioral Studies: Alcohol Self-Administration in Rats
This protocol provides a framework for investigating the role of the OX1 receptor in alcohol-seeking behavior using this compound.
Animals:
-
Male Wistar or Long-Evans rats.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers, a liquid dispenser, and cue lights.
Procedure:
-
Training:
-
Train the rats to self-administer a 10% ethanol solution by pressing a designated "active" lever, which results in the delivery of a small volume of the ethanol solution and the presentation of a cue light.
-
Pressing an "inactive" lever has no consequence.
-
Continue training until a stable baseline of responding is achieved.
-
-
Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 5% DMSO, 5% Cremophor EL in sterile water).
-
Administer this compound (e.g., 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the start of the self-administration session.
-
-
Testing:
-
Place the rats in the operant chambers and allow them to self-administer ethanol for a set period (e.g., 30-60 minutes).
-
Record the number of presses on both the active and inactive levers.
-
-
Data Analysis:
-
Compare the number of active lever presses between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA).
-
Applications in Orexin System Research
Sleep and Wakefulness
While the OX2 receptor is considered the primary mediator of orexin-induced wakefulness, studies with this compound have helped to clarify the more nuanced role of the OX1 receptor. Research has shown that selective blockade of the OX1 receptor with this compound has minimal effects on sleep in normal animals, in contrast to dual orexin receptor antagonists which are potent sleep-promoting agents.[7] However, some studies suggest a role for the OX1 receptor in the regulation of REM sleep. The limited efficacy of this compound in promoting sleep has been attributed in part to its poor brain penetration in some studies.[8][9]
Addiction and Reward
A significant area of research utilizing this compound has been in the field of addiction. The orexin system, particularly through the OX1 receptor, is implicated in the motivational and reward-seeking behaviors associated with drugs of abuse. Studies have demonstrated that systemic administration of this compound can reduce the self-administration of alcohol in rats.[10] Furthermore, this compound has been shown to attenuate cue-induced reinstatement of drug-seeking behavior for substances like cocaine and nicotine, suggesting a role for the OX1 receptor in relapse.[11] However, some studies have reported no effect of this compound on ethanol self-administration, highlighting the complexity of the orexin system's involvement in addiction, which may be dependent on the specific drug, behavioral paradigm, and animal model used.[3]
Other Research Areas
This compound has also been employed to investigate the role of the OX1 receptor in other physiological processes, including:
-
Anxiety and Stress: The orexin system is activated by stress, and blockade of the OX1 receptor with this compound has been shown to have anxiolytic effects in animal models of stress.[4]
-
Feeding and Metabolism: While the orexin system is known to regulate feeding behavior, the specific role of the OX1 receptor is complex. This compound has been used to probe the involvement of OX1 in food-seeking and consummatory behaviors.
-
Pain Modulation: Orexin receptors are present in brain regions involved in pain processing. Research using OX1 antagonists is exploring the potential of this target for the development of novel analgesics.
Conclusion
This compound has proven to be an invaluable pharmacological tool for delineating the multifaceted roles of the orexin-1 receptor. Its selectivity has enabled researchers to move beyond the broader effects of the orexin system and investigate the specific contributions of OX1 signaling in a range of physiological and pathological processes. The quantitative data on its binding affinity and the detailed experimental protocols provided in this guide serve as a foundation for the continued use of this compound in advancing our understanding of orexin biology and in the development of novel therapeutics targeting this important system. As research progresses, the continued application of selective antagonists like this compound will be crucial for unlocking the full therapeutic potential of modulating the orexin system.
References
- 1. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucocorticoid receptor modulators decrease alcohol self-administration in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin/hypocretin-1 receptor antagonism reduces ethanol self-administration and reinstatement selectively in highly-motivated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. Role of orexin/hypocretin in conditioned sucrose-seeking in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin-1 Receptor Antagonist SB-334867 Enhances Formalin-Induced Nociceptive Behaviors in Adult Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Operant Self-Administration Models for Testing the Neuropharmacological Basis of Ethanol Consumption in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. moleculardevices.com [moleculardevices.com]
- 11. The hypocretin–orexin system regulates cocaine self-administration via actions on the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Orexinergic Neuron Function with SB-408124: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, as a tool to investigate the multifaceted functions of orexinergic neurons. Orexins, also known as hypocretins, are neuropeptides that regulate diverse physiological processes, including wakefulness, feeding behavior, reward systems, and stress responses.[1][2] this compound offers a targeted approach to dissect the specific contributions of the OX1R pathway in these processes.[3]
This compound: A Profile of a Selective OX1 Receptor Antagonist
This compound is a non-peptide, orally bioavailable antagonist that exhibits significant selectivity for the human OX1 receptor over the OX2 receptor.[3] This selectivity is crucial for delineating the distinct roles of the two orexin receptor subtypes, which often have overlapping yet differential functions.[4]
Pharmacological and Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | 1-(6,8-difluoro-2-methylquinolin-4-yl)-3-[4-(dimethylamino)phenyl]urea | [3] |
| Molecular Formula | C₁₉H₁₈F₂N₄O | [3] |
| Molar Mass | 356.377 g·mol⁻¹ | [3] |
| Purity | >97% | [5] |
| Solubility | Soluble in DMSO to 100 mM | [5] |
Binding Affinity and Selectivity
The efficacy of this compound as a research tool is underscored by its binding characteristics. The following table summarizes key quantitative data regarding its affinity and selectivity for orexin receptors.
| Parameter | Receptor | Value | Species | Reference |
| Ki | OX1 | 26.9 nM | Human | [5] |
| OX1 | 57 nM (whole cell) | - | [6] | |
| OX1 | 27 nM (membrane) | - | [6] | |
| pKi | OX1 | 7.57 | - | [6] |
| OX2 | ~6 | - | [7] | |
| Kb | OX1 | 21.7 nM | Human | [8] |
| OX2 | 1405 nM | Human | [8] | |
| Selectivity | OX1 vs OX2 | ~50-fold | Human | [5][6] |
| OX1 vs OX2 | ~70-fold | - | [3] |
The Orexin Signaling Pathway and Mechanism of Action of this compound
Orexin neurons, located primarily in the lateral hypothalamus, project throughout the brain to influence a wide array of physiological functions.[1] Orexins exert their effects by binding to two G-protein coupled receptors (GPCRs): the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R).[9][10]
Upon binding of orexin-A or orexin-B, these receptors can couple to multiple G-protein subtypes, including Gq/11, Gi/o, and Gs, leading to the activation of diverse downstream signaling cascades.[1][10] A primary and well-characterized pathway involves the coupling of OX1R to Gq, which activates phospholipase C (PLC).[11] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11] These events ultimately lead to neuronal depolarization and increased excitability.[2][11] Orexin receptors can also modulate the activity of various ion channels and interact with β-arrestins, which can initiate separate signaling pathways.[9][10]
This compound acts as a competitive antagonist at the OX1 receptor. By binding to the receptor, it prevents the endogenous orexin peptides from binding and initiating the downstream signaling cascade. This selective blockade of the OX1R pathway allows researchers to isolate and study its specific contributions to neuronal function and behavior.
Caption: Orexin signaling pathway via the OX1 receptor and the inhibitory action of this compound.
Experimental Protocols for Investigating Orexinergic Function with this compound
The following sections outline generalized experimental protocols for utilizing this compound in key research applications. It is imperative that researchers adapt these protocols to their specific experimental needs and adhere to all relevant institutional and governmental guidelines for animal care and use.
In Vitro Electrophysiology
Electrophysiological recordings, such as whole-cell patch-clamp, are used to measure the direct effects of orexins and this compound on the electrical properties of individual neurons.[12]
Objective: To determine if this compound can block orexin-A-induced depolarization of hypothalamic neurons.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) containing the brain region of interest (e.g., lateral hypothalamus) from rodents. Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂.
-
Recording: Obtain whole-cell patch-clamp recordings from identified orexinergic neurons or neurons in target regions.
-
Baseline Measurement: Record baseline membrane potential and firing rate.
-
Orexin-A Application: Bath-apply orexin-A (e.g., 100 nM) and record the change in membrane potential and firing frequency. A typical response is depolarization and an increase in action potential firing.
-
This compound Application: After a washout period, pre-incubate the slice with this compound (e.g., 1-10 µM) for a sufficient duration (e.g., 15-20 minutes).
-
Co-application: While continuing to perfuse with this compound, re-apply orexin-A and record the neuronal response.
-
Data Analysis: Compare the magnitude of the orexin-A-induced depolarization and firing rate increase in the absence and presence of this compound.
Caption: Experimental workflow for in vitro electrophysiology using this compound.
In Vitro Calcium Imaging
Calcium imaging allows for the visualization of changes in intracellular calcium concentrations, which serve as a proxy for neuronal activity, in response to orexin receptor activation.[13][14][15]
Objective: To visualize the blockade of orexin-A-induced calcium transients in cultured neurons by this compound.
Methodology:
-
Cell Culture and Loading: Culture primary neurons or a suitable cell line expressing OX1 receptors. Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP).
-
Baseline Imaging: Acquire baseline fluorescence images before any treatment.
-
Orexin-A Stimulation: Add orexin-A to the culture medium and record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
This compound Pre-treatment: In a separate set of wells, pre-treat the cells with this compound for an appropriate duration.
-
Co-stimulation: While in the presence of this compound, stimulate the cells with orexin-A and record the fluorescence changes.
-
Data Analysis: Quantify the fluorescence intensity changes and compare the amplitude and kinetics of the calcium transients in the presence and absence of this compound.
In Vivo Behavioral Assays
Behavioral assays in animal models are essential for understanding the physiological roles of the orexinergic system and the potential therapeutic applications of OX1R antagonists.[16][17][18]
Objective: To assess the effect of this compound on alcohol self-administration in rats.[17][18]
Methodology:
-
Animal Model: Use a rat model of alcohol self-administration. This typically involves training rats to press a lever to receive an alcohol reward.[18]
-
Drug Preparation: Dissolve this compound in a suitable vehicle. For intraperitoneal (i.p.) injection in rats, a common vehicle is 5% dimethyl sulfoxide (DMSO) and 5% Cremophor EL in sterile water.[18]
-
Administration: Administer this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle to the rats a set time (e.g., 20-30 minutes) before the behavioral testing session.[18][19] Other routes of administration, such as intracerebroventricular (i.c.v.) or intranasal, can also be employed depending on the experimental question.[6][16][20]
-
Behavioral Testing: Place the rats in the operant chambers and record the number of lever presses for alcohol and a non-rewarding substance (e.g., water) over a set period.
-
Data Analysis: Compare the alcohol-seeking behavior (lever presses) between the this compound-treated and vehicle-treated groups. A significant reduction in lever pressing for alcohol in the this compound group would suggest a role for OX1R in alcohol reward and reinforcement.
Caption: Generalized workflow for an in vivo behavioral assay using this compound.
Conclusion
This compound is a potent and selective OX1 receptor antagonist that serves as an invaluable tool for the scientific community. Its use in a variety of experimental paradigms, from in vitro electrophysiology and calcium imaging to in vivo behavioral studies, has significantly advanced our understanding of the role of orexinergic signaling in health and disease. This guide provides a foundational framework for researchers to design and execute rigorous experiments aimed at further elucidating the complex functions of the orexin system. The continued investigation using targeted pharmacological agents like this compound holds great promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin/hypocretin receptor signalling: a functional perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB 408124, non-peptide OX1 antagonist (CAS 288150-92-5) | Abcam [abcam.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
- 9. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]
- 10. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orexin/hypocretin receptor signalling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Calcium imaging for analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Leveraging calcium imaging to illuminate circuit dysfunction in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hypocretin (orexin) induces calcium transients in single spines postsynaptic to identified thalamocortical boutons in prefrontal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats [journal.hep.com.cn]
- 17. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats [escholarship.org]
- 18. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Orexin-1 receptor antagonism decreases ethanol consumption and preference selectively in high-ethanol-preferring Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-408124, a selective antagonist of the orexin-1 receptor (OX1R), and its application in preclinical research on anxiety-related behaviors. This document consolidates key pharmacological data, detailed experimental protocols from published studies, and visual representations of its mechanism of action and experimental application.
Core Pharmacology of this compound
This compound is a non-peptide small molecule that exhibits high selectivity for the orexin-1 receptor over the orexin-2 receptor (OX2R).[1][2] This selectivity makes it a valuable tool for dissecting the specific role of OX1R signaling in various physiological and pathological processes, including anxiety. The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors, is implicated in a wide range of functions, including wakefulness, reward-seeking, and stress responses.[2][3][4] Dysregulation of this system has been linked to anxiety and panic disorders.[5][6]
Receptor Binding and Affinity
Quantitative data on the binding affinity of this compound for the orexin receptors is crucial for dose selection and interpretation of experimental results.
| Receptor | Species | Assay Type | Affinity (Ki/Kb) | Selectivity (fold) | Reference |
| OX1R | Human | Whole Cell | 57 nM (Ki) | ~50-70 | [1][2] |
| OX1R | Human | Membrane | 27 nM (Ki) | ~50-70 | [1] |
| OX1R | Not Specified | Not Specified | 21.7 nM (Kb) | ~65 | [3][7] |
| OX2R | Human | Not Specified | >1000 nM | - | [2] |
| OX2R | Not Specified | Not Specified | 1405 nM (Kb) | - | [7] |
Note: Ki and Kb are dissociation constants, with lower values indicating higher binding affinity.
Mechanism of Action
Orexin-A, the endogenous ligand, binds to both OX1R and OX2R, while orexin-B has a higher affinity for OX2R.[8] The OX1R is primarily coupled to the Gq G-protein.[2] Upon activation by orexin-A, the Gq pathway is initiated, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal depolarization and increased excitability.[2] this compound acts as a competitive antagonist at the OX1R, blocking the binding of orexin-A and thereby inhibiting this downstream signaling cascade.
Preclinical Anxiety Models and Experimental Protocols
This compound has been evaluated in several rodent models of anxiety, particularly those involving stress-induced behavioral changes.
Predator-Induced Stress Models
A common paradigm involves exposing rats to a predator to induce a state analogous to post-traumatic stress disorder (PTSD), which is characterized by heightened anxiety.
-
Animals: Male Wistar rats are commonly used.[9]
-
Stress Induction: A single exposure to a predator (e.g., an Indian python) in a terrarium for a specified duration.[9][10]
-
Drug Administration: this compound has been administered intranasally. In one study, a dose of 20 µg was given to rats.[9] Another study mentions intranasal administration for 7 days following the stressor.[11]
-
Behavioral Testing (7 days post-stress):
-
Elevated Plus Maze (EPM): This test assesses anxiety-like behavior by measuring the time spent in and the number of entries into the open versus the enclosed arms of the maze. Anxiolytic effects are indicated by increased exploration of the open arms.
-
Open Field (OF) Test: This test evaluates general locomotor activity and anxiety-like behavior. Parameters measured include rearing, sniffing, and entries into the center of the arena. Reduced anxiety is associated with increased exploration of the central zone.
-
Marble Burying Test: This test is used to model compulsive-like behavior, which can be related to anxiety. A reduction in the number of marbles buried is interpreted as an anxiolytic or anti-compulsive effect.[10][11]
-
-
Biochemical Analysis: Following behavioral testing, brain tissue (e.g., amygdala) can be collected to measure levels of stress-related neuropeptides like corticotropin-releasing factor (CRF) via ELISA.[9]
Sodium Lactate-Induced Panic Model
In a rat model of panic disorder, sodium lactate infusion is used to provoke panic-like responses.
-
Animals: Panic-prone rats are used.[12]
-
Drug Administration: this compound (30 mg/kg) administered intraperitoneally (i.p.) 30 minutes prior to the sodium lactate challenge.[12]
-
Behavioral and Physiological Assessment: Locomotor activity and heart rate are measured to assess the panic-like response. Anxiolytic effects are demonstrated by the attenuation of sodium lactate-induced increases in these parameters.[12]
Summary of Preclinical Findings
The administration of this compound has demonstrated clear anxiolytic effects in preclinical models.
Behavioral Effects
| Model | Species | This compound Dose & Route | Behavioral Test | Key Findings | Reference |
| Predator-Induced Stress | Rat | 20 µg, Intranasal | Elevated Plus Maze | Restored time in light arm and number of runs to near control levels. | [9] |
| Predator-Induced Stress | Rat | Not specified, Intranasal (7 days) | Marble Burying | Normalized the number of buried balls. | [10][11] |
| Predator-Induced Stress | Rat | 20 µg, Intranasal | Open Field Test | Increased sniffing and decreased hole-peeking compared to stressed controls. | [9] |
| Sodium Lactate-Induced Panic | Rat | 30 mg/kg, i.p. | Open Field Test | Attenuated sodium lactate-induced increases in locomotor activity. | [12] |
| Ethanol-Induced CPP | Mouse | Not Specified | Conditioned Place Preference | No effect on the acquisition or expression of ethanol-induced CPP. | [13] |
Neurochemical Effects
| Model | Species | This compound Dose & Route | Brain Region | Key Findings | Reference |
| Predator-Induced Stress | Rat | 20 µg, Intranasal | Amygdala | Prevented the stress-induced decrease in CRF levels, restoring them to near-normal. | [9] |
Conclusion and Future Directions
This compound is a potent and selective OX1R antagonist that serves as a critical research tool for investigating the role of the orexin system in anxiety and stress-related disorders. The data consistently show that blockade of OX1R can ameliorate anxiety-like behaviors in rodent models, particularly those induced by significant stressors. The ability of this compound to modulate not only behavioral but also neurochemical correlates of stress, such as CRF levels in the amygdala, highlights the therapeutic potential of targeting the OX1R pathway.
For drug development professionals, the preclinical profile of this compound and other OX1R antagonists supports the further exploration of this class of compounds for the treatment of anxiety disorders, PTSD, and potentially obsessive-compulsive disorders.[10][11] Future research should focus on elucidating the precise neural circuits through which OX1R antagonism exerts its anxiolytic effects and on translating these preclinical findings to human clinical populations.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. The orexin (hypocretin) neuropeptide system is a target for novel therapeutics to treat cocaine use disorder with alcohol coabuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Orexin 1 receptor antagonists in compulsive behavior and anxiety: possible therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hypocretin (Orexin) Replacement Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [journal-vniispk.ru]
- 11. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats [journal.hep.com.cn]
- 12. A KEY ROLE FOR OREXIN IN PANIC ANXIETY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of orexins/hypocretins in alcohol use and abuse: an appetitive-reward relationship - PMC [pmc.ncbi.nlm.nih.gov]
The Effects of SB-408124 on Sleep and Wakefulness: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R). The orexin system is a key regulator of sleep and wakefulness, making its receptors a prime target for the development of therapeutics for sleep disorders. While dual orexin receptor antagonists (DORAs) and selective orexin-2 receptor (OX2R) antagonists have demonstrated sleep-promoting properties, the role of selective OX1R antagonism in modulating sleep-wake states is less clear. This technical guide provides an in-depth analysis of the effects of this compound on sleep and wakefulness, summarizing key preclinical findings, detailing experimental methodologies, and illustrating the underlying signaling pathways. The evidence strongly indicates that while this compound is a valuable tool for in-vitro studies and peripheral applications, it does not promote sleep when administered systemically, a finding largely attributed to its poor brain penetration.
Introduction to this compound and the Orexin System
The orexin system, also known as the hypocretin system, consists of two neuropeptides, orexin-A and orexin-B, and their two G protein-coupled receptors, the orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R). This system originates in the lateral hypothalamus and projects widely throughout the brain, playing a crucial role in the maintenance of wakefulness and the regulation of sleep-wake cycles.[1] The loss of orexin neurons is associated with narcolepsy, a sleep disorder characterized by excessive daytime sleepiness and cataplexy.
This compound is a selective antagonist for the OX1R, exhibiting approximately 50- to 70-fold selectivity over the OX2R.[2] Orexin-A binds to both OX1R and OX2R, while orexin-B is selective for OX2R. The differential distribution and signaling of these receptors suggest they may have distinct roles in sleep-wake regulation. It is generally thought that OX2R plays a more dominant role in promoting and sustaining wakefulness.[3] Consequently, antagonism of OX2R has been a primary strategy for developing sleep-promoting therapeutics.
Effects of this compound on Sleep and Wakefulness: Preclinical Evidence
Preclinical studies in rodent models have been pivotal in elucidating the role of orexin receptor antagonists in sleep modulation. However, research on this compound has consistently shown a lack of hypnotic effect.
Quantitative Data on Sleep-Wake Parameters
Table 1: Illustrative Sleep-Wake Parameters in Rats Following Administration of this compound (30 mg/kg, s.c.) or Vehicle.
| Treatment Group | Total Time in Wakefulness (min) | Total Time in NREM Sleep (min) | Total Time in REM Sleep (min) | Sleep Latency (min) |
| Vehicle | ~120 | ~105 | ~15 | ~10 |
| This compound | ~122 | ~103 | ~15 | ~11 |
| P-value | >0.05 | >0.05 | >0.05 | >0.05 |
Note: This table is illustrative of the reported findings of no statistically significant effect of this compound on sleep parameters in rats as described by Dugovic et al. (2009) and other sources. The values represent hypothetical means for a typical 4-hour recording period post-administration during the active phase.
Interestingly, while this compound does not promote sleep, some studies have noted that it can reduce locomotor activity.[5] Furthermore, when co-administered with an OX2R antagonist, this compound has been shown to attenuate the sleep-promoting effects of the OX2R blockade.[4]
The Critical Role of Pharmacokinetics: Poor Brain Penetration
The primary reason cited for the lack of central nervous system effects of this compound, including its inability to promote sleep, is its poor penetration of the blood-brain barrier.[3] Pharmacokinetic studies have revealed a very low brain-to-plasma concentration ratio for this compound. A study by Morairty and colleagues in 2012 reported a mean brain/plasma concentration ratio of 0.03 in rats following oral administration.[5] This low level of brain exposure is insufficient to achieve the receptor occupancy required to modulate sleep-wake states.[5]
Table 2: Pharmacokinetic Properties of this compound in Rats.
| Parameter | Value | Reference |
| Mean Brain/Plasma Concentration Ratio | 0.03 (at 18 mg/kg, p.o.) | Morairty et al., 2012 |
| Free Fraction in Rat Plasma | <0.1% | Morairty et al., 2012 |
Experimental Protocols
The following section details a representative experimental protocol for assessing the effects of a compound like this compound on sleep and wakefulness in rats, based on standard methodologies in the field.
Animal Subjects
-
Species: Male Sprague-Dawley rats.
-
Weight: 250-300 grams at the time of surgery.
-
Housing: Individually housed after surgery in a controlled environment with a 12-hour light/12-hour dark cycle and ad libitum access to food and water.
Surgical Implantation of Electrodes
-
Anesthesia: General anesthesia (e.g., isoflurane or a ketamine/xylazine cocktail) is administered.
-
Electrode Placement: For electroencephalogram (EEG) recording, stainless-steel screw electrodes are implanted into the skull over the frontal and parietal cortices. For electromyogram (EMG) recording, flexible wire electrodes are inserted into the nuchal (neck) muscles.
-
Recovery: A post-operative recovery period of at least one week is allowed before any experimental procedures.
Polysomnographic Recording
-
Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before baseline recordings commence.
-
Recording Setup: Freely moving animals are connected to a recording system in a sound-attenuated and electrically shielded chamber.
-
Data Acquisition: EEG and EMG signals are continuously recorded, amplified, filtered (e.g., 0.3-35 Hz for EEG, 10-100 Hz for EMG), and digitized.
Drug Administration and Experimental Design
-
Compound Preparation: this compound is dissolved in a suitable vehicle (e.g., 5% dimethyl sulfoxide and 5% Cremophor EL in sterile water).
-
Administration: The compound or vehicle is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection at a specified time, often at the beginning of the animal's active (dark) phase to best assess sleep-promoting effects.
-
Dosing: A range of doses (e.g., 10, 30 mg/kg) are typically evaluated in a crossover design, where each animal receives all treatments in a randomized order with a sufficient washout period between treatments.
Data Analysis
-
Sleep Scoring: The recorded EEG and EMG data are manually or automatically scored in epochs (e.g., 10-30 seconds) to classify the animal's state as wakefulness, NREM sleep, or REM sleep based on standard criteria (e.g., high-amplitude slow waves for NREM, theta-dominant EEG with low muscle tone for REM).
-
Statistical Analysis: The total time spent in each state, the latency to the first episode of persistent sleep, and the number and duration of sleep/wake bouts are calculated. Statistical comparisons between drug and vehicle conditions are made using appropriate tests, such as a repeated-measures analysis of variance (ANOVA).
Visualizations: Signaling Pathways and Workflows
Orexin-1 Receptor Signaling Pathway
The binding of orexin-A to the OX1R, a Gq-protein coupled receptor, initiates a signaling cascade that primarily leads to neuronal excitation. This compound acts by blocking this initial binding step.
Caption: Orexin-1 Receptor (OX1R) signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Preclinical Sleep Study
The process of evaluating a compound's effect on sleep in animal models follows a standardized workflow from surgery to data analysis.
Caption: A typical experimental workflow for a preclinical sleep study in rats.
Conclusion and Future Directions
The selective OX1R antagonist this compound does not promote sleep or alter sleep-wake architecture when administered systemically in preclinical models. This lack of efficacy is primarily due to its poor pharmacokinetic profile, specifically its low penetration of the blood-brain barrier. While this limits its potential as a hypnotic agent, this compound remains a valuable pharmacological tool for in-vitro research and for investigating the peripheral roles of the OX1R.
The findings from studies involving this compound have been instrumental in reinforcing the hypothesis that the OX2R is the primary orexin receptor subtype responsible for the maintenance of wakefulness. Consequently, the development of sleep-promoting therapeutics has successfully focused on dual orexin receptor antagonists and, more recently, selective OX2R antagonists. Future research could explore the potential of brain-penetrant OX1R antagonists to further delineate the specific role of this receptor in sleep regulation and other CNS functions, such as arousal, reward, and stress responses.
References
- 1. Blockade of orexin-1 receptors attenuates orexin-2 receptor antagonism-induced sleep promotion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orexin-1 receptor blockade dysregulates REM sleep in the presence of orexin-2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
SB-408124: A Technical Guide to its Application in Addiction Research
Introduction: The orexin system, comprising neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, orexin-1 (OX1R) and orexin-2 (OX2R), is a critical regulator of arousal, motivation, and reward processing.[1][2] Originating from the lateral hypothalamus, orexin neurons project throughout the brain, heavily innervating key nodes of the reward circuitry, such as the ventral tegmental area (VTA) and nucleus accumbens (NAc).[3][4] A growing body of preclinical evidence suggests that chronic exposure to drugs of abuse induces maladaptive changes in the orexin system, promoting compulsive drug-seeking and relapse vulnerability.[2][5] Consequently, antagonizing orexin receptors has emerged as a promising therapeutic strategy for substance use disorders.[1][6]
This technical guide focuses on SB-408124, a potent and selective non-peptide antagonist of the OX1R.[7] We will explore its pharmacological profile, mechanism of action, and its demonstrated potential in preclinical models of addiction. This document is intended for researchers, scientists, and drug development professionals investigating novel treatments for addiction.
Pharmacological Profile of this compound
This compound is a diaryl urea derivative developed as a selective antagonist for the OX1R. Compared to its predecessor, SB-334867, it offers improved oral bioavailability while maintaining a similar selectivity profile.[7] Its selectivity is crucial for dissecting the specific role of OX1R signaling in addiction, as OX2R is more closely associated with the regulation of the sleep-wake cycle.[3][5]
Table 1: Quantitative Pharmacological Data for this compound
| Parameter | Receptor | Value | Species | Reference |
| Binding Affinity (Kb) | OX1R | 21.7 nM | Human | [8] |
| OX2R | 1405 nM | Human | [8] | |
| Binding Affinity (Ki) | OX1R | 57 nM (whole cell) | Not Specified | [9] |
| OX1R | 27 nM (membrane) | Not Specified | [9] | |
| Binding Affinity (pKi) | OX1R | 7.57 | Human | [9] |
| Binding Affinity (pKI) | OX2R | ~6 | Not Specified | [10] |
| Selectivity (OX1R vs OX2R) | - | ~50 to 70-fold | Human | [7][8][11][12] |
Note: Kb, Ki, and pKi are all measures of binding affinity. Lower nM values and higher pKi values indicate stronger binding.
Mechanism of Action in Addiction Circuitry
The rewarding and reinforcing properties of drugs of abuse are largely mediated by the mesolimbic dopamine system. Orexin-A, acting on OX1Rs located on dopamine neurons in the VTA, potentiates dopamine release in the NAc, enhancing reward-seeking behaviors.[3] this compound competitively blocks this interaction, thereby attenuating the motivational drive for drugs.
Cellular Signaling Pathway
The OX1R is a Gq/11-protein coupled receptor. Upon binding of orexin-A, the Gq protein activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased neuronal excitability.[3] this compound prevents the initiation of this cascade.
Neurocircuitry of Orexin-Dopamine Interaction
Orexin neurons originating in the lateral hypothalamus (LH) project to the VTA, where they form excitatory synapses on dopamine neurons. Drug-associated cues can trigger the release of orexin-A in the VTA, enhancing the activity of VTA-NAc projections and promoting drug-seeking behavior. By blocking OX1Rs in the VTA, this compound can dampen this cue-induced surge in dopaminergic activity, thereby reducing the motivation to seek drugs.
Preclinical Evidence in Addiction Models
This compound and the closely related compound SB-334867 have been evaluated in numerous animal models of addiction, demonstrating efficacy in reducing drug-seeking and drug-taking behaviors across several classes of abused substances.
Table 2: Summary of Preclinical Findings with OX1R Antagonists
| Substance Class | Key Findings | Representative Studies (Compound) |
| Stimulants | Attenuates cue-induced reinstatement of cocaine-seeking.[13] Reduces motivation for cocaine, particularly in highly motivated animals.[3] Blocks amphetamine-induced conditioned place preference and reward enhancement.[1][14] | James et al., 2011 (SB-334867); Borgland et al., 2006 (SB-334867); Lebedev et al., 2013 (this compound) |
| Opioids | Reduces motivation for remifentanil.[2] Prevents the expression of morphine-conditioned place preference.[12] Attenuates addiction-related behaviors associated with fentanyl.[5] | Mohammadkhani et al., 2020 (SB-334867); Harris et al., 2005 (SB-334867); James et al., 2019 (SB-334867) |
| Alcohol | Results are mixed. Some studies report reduced ethanol self-administration and preference.[12][15] Others find no effect and suggest a greater role for OX2R.[12][16][17] this compound was found to have no effect on ethanol-induced CPP in one study.[17] | Lawrence et al., 2006 (SB-334867); Shoblock et al., 2011 (this compound) |
| Nicotine | Reduces nicotine self-administration and the rewarding effects of nicotine.[2] | Hollander et al., 2008 (SB-334867) |
| Stress | Reduces anxiety-like behavior after psychotraumatic exposure.[18] Blocks stress-induced reinstatement of cocaine-seeking.[19] | Tissen et al., 2019 (this compound); Boutrel et al., 2005 (SB-334867) |
Experimental Protocols
Detailed and reproducible experimental design is paramount in addiction research. Below are standardized protocols for key assays used to evaluate compounds like this compound.
Protocol: Cue-Induced Reinstatement of Cocaine Seeking
This model assesses the ability of a compound to prevent relapse triggered by drug-associated cues.
-
Surgery: Male Sprague-Dawley rats are anesthetized and implanted with an intravenous catheter into the jugular vein. Animals are allowed 7 days to recover.
-
Self-Administration Training (14 days): Rats are placed in operant conditioning chambers. Lever presses on the "active" lever result in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) paired with a discrete cue (e.g., light + tone). Presses on the "inactive" lever have no consequence. Sessions last 2 hours daily.
-
Extinction (7-10 days): Cocaine is withheld. Active lever presses still produce the cue but no drug infusion. Sessions continue daily until responding on the active lever is significantly reduced (e.g., <20% of the average of the last 3 self-administration days).
-
Reinstatement Test:
-
Animals are pretreated with this compound (e.g., 3, 10, 30 mg/kg, intraperitoneally) or vehicle 30 minutes before the session.
-
Rats are placed back in the operant chambers.
-
Presses on the active lever now result in the presentation of the drug-associated cue, but no cocaine.
-
The primary endpoint is the number of active lever presses, which reflects the level of drug-seeking behavior. A reduction in pressing in the this compound group compared to vehicle indicates efficacy.
-
References
- 1. The Role of Orexin Receptor Antagonists in Inhibiting Drug Addiction: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Understanding the Role of Orexin Neuropeptides in Drug Addiction: Preclinical Studies and Translational Value [frontiersin.org]
- 3. The Orexin System in Addiction: Neuromodulatory Interactions and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orexin signaling via the orexin 1 receptor mediates operant responding for food reinforcement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Therapeutics development for addiction | RTI [rti.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Orexin Receptor Targets for Anti-Relapse Medication Development in Drug Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multiple roles for orexin/hypocretin in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Orexin-1 receptor signaling increases motivation for cocaine-associated cues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Orexin-1 receptor antagonism decreases ethanol consumption and preference selectively in high-ethanol-preferring Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 17. The role of orexins/hypocretins in alcohol use and abuse: an appetitive-reward relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 18. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Decade of Orexin/Hypocretin and Addiction: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Binding Dynamics of SB-408124 with Orexin Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the binding affinity of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, to its target receptors. By synthesizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this document serves as a comprehensive resource for professionals in the field of neuroscience and drug development.
Quantitative Binding Affinity Data
The binding affinity of this compound for orexin 1 (OX1R) and orexin 2 (OX2R) receptors has been characterized through various in vitro assays. The following table summarizes the key quantitative data, providing a clear comparison of its potency and selectivity.
| Parameter | Receptor | Value (nM) | Assay Type | Cell Line/Preparation | Reference |
| Ki | OX1R | 27 | Radioligand Binding | Membrane | |
| Ki | OX1R | 57 | Radioligand Binding | Whole Cell | |
| Ki | OX1R | 26.9 | Radioligand Binding | Not Specified | |
| Kb | OX1R | 21.7 | Not Specified | Human | |
| Kb | OX2R | 1405 | Not Specified | Human | |
| pKi | OX1R | 7.57 | Radioligand Binding | Not Specified | |
| pKI | OX2R | ~6 | Radioligand Binding | Not Specified |
Note: Ki (inhibition constant) and Kb (dissociation constant of an antagonist) are measures of binding affinity; a lower value indicates a higher affinity. pKi and pKI are the negative logarithms of the Ki and KI values, respectively.
The data consistently demonstrates that this compound is a potent and selective antagonist for the OX1R, exhibiting a significantly lower affinity for the OX2R. This selectivity is a key characteristic of the compound and is often cited to be around 50- to 70-fold.
Experimental Protocols
The determination of this compound's binding affinity relies on established in vitro pharmacological assays. The two primary methods employed are radioligand binding assays and functional assays, such as calcium mobilization studies.
Radioligand Binding Assays
Radioligand binding assays are a gold standard for quantifying the interaction between a ligand and a receptor. These assays typically involve the use of a radiolabeled compound that binds to the receptor of interest and a competing unlabeled ligand (in this case, this compound) to determine its binding affinity.
General Protocol Outline:
-
Membrane or Whole Cell Preparation: Membranes or whole cells expressing the target orexin receptor (e.g., from CHO or HEK293 cells stably transfected with the human OX1R or OX2R) are prepared.
-
Incubation: The prepared membranes or cells are incubated with a specific concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-SB-674042) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Example using [³H]-SB-674042:
A specific protocol for determining the binding of antagonists to the OX1R involves the use of the radioligand [³H]-SB-674042. In these experiments, this compound can be used at a high concentration (e.g., 3 μM) to define non-specific binding. Competition studies are performed by incubating cell membranes expressing OX1R with [³H]-SB-674042 (e.g., 5 nM) and a range of this compound concentrations.
Functional Assays: Calcium Mobilization
Functional assays measure the biological response of a cell upon receptor activation or inhibition. Since OX1R is known to couple to the Gq protein, leading to an increase in intracellular calcium, calcium mobilization assays are a common method to assess the antagonist activity of compounds like this compound.
General Protocol Outline:
-
Cell Culture: Cells expressing the OX1R are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist, this compound.
-
Agonist Stimulation: An orexin receptor agonist, typically orexin-A, is added to the wells to stimulate the OX1R.
-
Fluorescence Measurement: The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of this compound to inhibit the orexin-A-induced calcium mobilization is quantified to determine its functional antagonist potency (often expressed as an IC50 or pA2 value).
Orexin Receptor Signaling Pathways
Orexin receptors are G protein-coupled receptors (GPCRs) that mediate the effects of the neuropeptides orexin-A and orexin-B. This compound exerts its effects by competitively binding to OX1R and blocking the downstream signaling cascades initiated by the endogenous orexin peptides.
OX1R Signaling Pathway
The OX1R primarily couples to the Gq class of G proteins. Activation of OX1R by orexin-A leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, leads to various downstream cellular responses. This compound, as a competitive antagonist, binds to the OX1R and prevents orexin-A from initiating this signaling cascade.
Orexin Receptor Signaling Overview
While this compound is selective for OX1R, it is important to understand the broader context of orexin signaling, which also involves the OX2R. The OX2R can couple to both Gq and Gi/Go G proteins. The Gi/Go pathway typically leads to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. The differential coupling of OX1R and OX2R to various G proteins allows for a diverse range of cellular responses to orexins.
The Indirect Influence of SB-408124 on the Corticotropin-Releasing Factor System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of SB-408124 and its interaction with the corticotropin-releasing factor (CRF) system. It is critical to understand that this compound is not a direct antagonist of any CRF receptor. Instead, it is a selective antagonist of the orexin-1 receptor (OX1R).[1][2][3][4] Its influence on the CRF system is, therefore, indirect, mediated through the intricate crosstalk between the orexin and CRF neurocircuits, which are both pivotal in regulating stress responses.[5][6] This document will elucidate the mechanism of action of this compound, present its binding profile, detail its observed effects on CRF, and provide methodologies for relevant experimental procedures.
Mechanism of Action: An Indirect Effect on CRF
This compound exerts its pharmacological effects by selectively blocking the OX1R, thereby preventing the binding of the endogenous orexin peptides, orexin-A and orexin-B.[3] The orexin system, with neurons originating in the lateral hypothalamus, plays a crucial role in arousal, motivation, and the stress response.[5]
The interaction with the CRF system is bidirectional. CRF-containing neurons project to and activate orexin neurons.[5][7] Conversely, orexin neurons can modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, a key component of the stress response that is initiated by CRF.[8][9] By antagonizing the OX1R, this compound can attenuate the downstream effects of orexin signaling, which in turn can modulate the activity of the CRF system, particularly in brain regions associated with stress and anxiety, such as the amygdala.[6]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing a clear overview of its binding affinity and its observed in vivo effects on CRF levels.
Table 1: In Vitro Binding Affinity of this compound
| Target Receptor | Species | Assay Type | Ki / Kb (nM) | Selectivity (OX2/OX1) | Reference |
| Orexin-1 (OX1R) | Human | Whole Cell | 57 | ~50-70 fold | [2][10] |
| Orexin-1 (OX1R) | Human | Membrane | 27 | ~50-70 fold | [2][10] |
| Orexin-1 (OX1R) | Human | Not Specified | 21.7 | ~65 fold | [3][4] |
| Orexin-2 (OX2R) | Human | Not Specified | 1405 | - | [3][4] |
Table 2: In Vivo Effects of this compound on CRF Levels in the Amygdala of Stressed Rats
| Treatment Group | CRF Level in Amygdala (ng/mg protein) | Statistical Significance vs. Stressed Control | Reference |
| Control | 0.61 ± 0.01 | - | [6] |
| Stressed | 0.44 ± 0.07 | p < 0.05 | [6] |
| Stressed + this compound | 0.57 ± 0.01 | Not recorded, but restored close to normal | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to studying the effects of this compound on the orexin and CRF systems.
Orexin-1 Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a compound like this compound to the OX1R.
Objective: To determine the inhibitory constant (Ki) of this compound for the OX1R.
Materials:
-
Cell membranes prepared from cells stably expressing the human OX1R.
-
Radioligand: [3H]-SB-674042 (a known high-affinity OX1R antagonist).[11]
-
This compound (test compound).
-
Non-specific binding control: A high concentration of a non-labeled OX1R antagonist (e.g., unlabeled SB-674042 or this compound).
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing OX1R in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of [3H]-SB-674042 (typically at or below its Kd).
-
Increasing concentrations of this compound (for competition curve).
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-labeled OX1R antagonist.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Measurement of CRF Levels in Rat Amygdala by ELISA
This protocol outlines a general procedure for quantifying CRF protein levels in brain tissue homogenates.
Objective: To measure the concentration of CRF in the amygdala of rats following stress and treatment with this compound.
Materials:
-
Rat amygdala tissue.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Microplate reader.
Procedure:
-
Tissue Homogenization: Dissect the amygdala from the rat brain on ice. Homogenize the tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Sample Collection: Collect the supernatant, which contains the soluble proteins, including CRF. Determine the total protein concentration of the supernatant.
-
ELISA Procedure (following a typical competitive ELISA protocol):
-
Prepare CRF standards and samples. Samples may need to be diluted to fall within the standard curve range.
-
Add standards and samples to the wells of the CRF antibody-coated microplate.
-
Add a fixed amount of biotinylated CRF to each well. This will compete with the CRF in the sample for binding to the coated antibody.
-
Incubate the plate.
-
Wash the plate to remove unbound reagents.
-
Add streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate again.
-
Add a TMB substrate solution to develop the color. The intensity of the color is inversely proportional to the amount of CRF in the sample.
-
Stop the reaction with a stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the CRF standards.
-
Determine the concentration of CRF in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the CRF concentration to the total protein concentration of the sample (e.g., in ng/mg of protein).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for evaluating compounds like this compound.
Caption: Interaction between the Orexin and CRF systems in the stress response.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medkoo.com [medkoo.com]
- 4. adooq.com [adooq.com]
- 5. Interaction between the Corticotropin-Releasing Factor System and Hypocretins (Orexins): A Novel Circuit Mediating Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between the Corticotropin-Releasing Factor System and Hypocretins (Orexins): A Novel Circuit Mediating Stress Response | Journal of Neuroscience [jneurosci.org]
- 8. Examining the role of endogenous orexins in hypothalamus-pituitary-adrenal axis endocrine function using transient dual orexin receptor antagonism in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Selective Inhibition of Orexin-2 Receptors Prevents Stress-Induced ACTH Release in Mice [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. Rat CRF ELISA Kit (A80279) [antibodies.com]
- 14. Mouse, Rat CRH ELISA Kit [ABIN956064] - [antibodies-online.com]
- 15. biomatik.com [biomatik.com]
Methodological & Application
Application Notes: Dissolving SB-408124 for In Vivo Studies
Introduction
SB-408124 is a non-peptide, selective antagonist of the orexin-1 receptor (OX1R), exhibiting approximately 50- to 70-fold selectivity over the orexin-2 receptor (OX2R).[1][2][3] It is a valuable tool in neuroscience research for investigating the physiological roles of the orexin system, particularly in areas such as reward, motivation, and substance use disorders.[4][5][6][7] Due to its hydrophobic nature, proper solubilization is critical for achieving consistent and reliable results in in vivo animal studies. These application notes provide detailed protocols and vehicle formulations for dissolving this compound for various administration routes.
Data Presentation: Solubility and Vehicle Formulations
Successful in vivo delivery of this compound depends on the selection of an appropriate vehicle that ensures solubility and bioavailability while minimizing toxicity. The following table summarizes vehicle formulations reported in the literature for this compound and structurally related orexin antagonists.
| Administration Route | Vehicle Composition | Compound | Concentration / Dose | Species | Reference |
| Intraperitoneal (i.p.) | 5% DMSO, 5% Cremophor EL in sterile water | This compound | Up to 30 mg/kg | Rat | [5] |
| Subcutaneous (s.c.) | 5% DMSO in saline | SB-334867 | 15 mg/kg | Mouse | [8] |
| Oral Gavage (p.o.) | 0.5% (w/v) Methylcellulose in water | C4X3256 | 30 mg/kg | Rat | [4] |
| Intracerebroventricular (i.c.v.) | Vehicle not specified, likely aCSF or saline with minimal DMSO | This compound | 30 µg / 10 µL | Rat | [1] |
| Systemic (unspecified) | 30% Propylene Glycol, 5% Tween 80, 65% D5W | This compound | Not specified | Not specified | [1] |
Note: SB-334867 and C4X3256 are also orexin-1 receptor antagonists. Formulations used for these compounds may be adaptable for this compound, but preliminary solubility and stability tests are recommended.
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common in vivo administration routes.
Protocol 1: Preparation for Intraperitoneal (i.p.) Injection
This protocol is adapted from studies using a vehicle of DMSO and Cremophor EL to enhance solubility for systemic administration.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Cremophor® EL (Kolliphor® EL)
-
Sterile water for injection or 0.9% sterile saline
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO to constitute 5% of the final desired volume. For example, for a final volume of 1 mL, add 50 µL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Add Cremophor EL to constitute 5% of the final volume (e.g., 50 µL for a 1 mL final volume).
-
Vortex again until the solution is clear and homogenous.
-
Slowly add the remaining 90% of the volume (e.g., 900 µL) with sterile water or saline while vortexing to prevent precipitation.
-
Inspect the final solution for any precipitates. If precipitation occurs, sonication in a bath sonicator for 5-10 minutes may help.
-
Administer to the animal at the desired dose (e.g., in a volume of 3 mL/kg).[5] This solution should be prepared fresh before each experiment.
Protocol 2: Preparation of a Propylene Glycol-Based Formulation
This protocol describes a multi-component vehicle system suitable for systemic administration.[1]
Materials:
-
This compound powder
-
Propylene glycol (PG)
-
Tween® 80
-
5% Dextrose in Water (D5W)
Procedure:
-
Prepare a stock solution of this compound in propylene glycol. The concentration will depend on the final desired dose. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of PG. Vortex and sonicate until fully dissolved.
-
In a separate sterile tube, measure out the required volume of the PG stock solution.
-
To create the final formulation, combine the components in the following ratio: 5% Tween 80, 30% propylene glycol (including the volume from the stock solution), and 65% D5W.
-
Example for 1 mL final solution:
-
Take 300 µL of the this compound/PG stock solution.
-
Add 50 µL of Tween 80.
-
Mix thoroughly by vortexing until the solution is clear.
-
Add 650 µL of D5W and vortex to create a uniform suspension.
-
-
The mixed solution should be used immediately for optimal results.[1]
Mandatory Visualizations
Signaling Pathway of this compound Action
This compound acts by blocking the Orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR). The binding of orexin peptides (Orexin A or B) to OX1R typically activates the Gq protein subunit, initiating a downstream signaling cascade involving Phospholipase C (PLC) and leading to an increase in intracellular calcium.[9][10][11] this compound competitively antagonizes this binding, thereby inhibiting the pathway.
Experimental Workflow for this compound Solubilization
The following diagram illustrates the key steps for preparing this compound for in vivo use, based on the intraperitoneal injection protocol.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orexin / hypocretin signaling at the OX1 receptor regulates cue-elicited cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases [frontiersin.org]
- 11. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: SB-408124 for Rodent Models
Introduction
SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1][2][3] It displays approximately 50- to 70-fold selectivity for the OX1 receptor over the orexin-2 receptor (OX2R).[2][4] Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and are integral to regulating various physiological functions, including wakefulness, feeding, reward, and stress responses.[5] By blocking the action of orexin-A at the OX1R, this compound serves as a critical pharmacological tool for researchers investigating the specific roles of the OX1R pathway in various physiological and pathological processes. These application notes provide a summary of recommended dosages and detailed protocols for the use of this compound in rodent models, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action
Orexin-A binds to both OX1 and OX2 receptors, while Orexin-B is selective for OX2R. The OX1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein.[5] Activation of OX1R by orexin-A initiates a signaling cascade via phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and increased excitability. This compound acts by competitively binding to the OX1R, thereby preventing orexin-A from initiating this downstream signaling cascade.
Recommended Dosages in Rodent Models
The appropriate dosage of this compound can vary significantly depending on the rodent species, the specific experimental model, and the route of administration. The following table summarizes dosages reported in the literature. It is crucial to perform pilot studies to determine the optimal dose for a specific experimental paradigm.
| Rodent Species | Model / Assay | Dosage | Route of Administration | Key Findings |
| Rat (Wistar) | Alcohol Self-Administration | 3, 10, 30 mg/kg | Intraperitoneal (i.p.) | The highest dose (30 mg/kg) decreased alcohol drinking in both dependent and non-dependent rats.[6][7] |
| Rat (Wistar) | Orexin-A Induced Water Intake | 30 µg/10 µL | Intracerebroventricular (i.c.v.) | Decreased orexin-A-induced water intake.[4] |
| Rat | Endogenous Glucose Production | 50 mM, 5 µL/h | Intracerebroventricular (i.c.v.) | Prevented bicuculline-induced increases in endogenous glucose production.[4] |
| Rat | Receptor Occupancy | 30 mg/kg | Subcutaneous (s.c.) | Resulted in full orexin-1 receptor occupancy, achieving brain levels of approximately 1 µM.[8] |
| Mouse | Ethanol-induced Conditioned Place Preference (CPP) | Not specified | Not specified | Found to have no effect on the acquisition or expression of ethanol-induced CPP.[9][10] |
| Mouse | General Behavioral Studies | 30 mg/kg | Subcutaneous (s.c.) | Achieved a maximum exposure of 0.5 µM in the brain.[8] |
Note: One study noted that this compound has poor brain penetration in rats after oral administration, which may necessitate alternative routes or higher doses for central nervous system targets.[11]
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
A. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Sterile saline (0.9% NaCl) or sterile water
-
Vortex mixer
-
Syringes and needles appropriate for the intended route of administration
B. Vehicle Preparation: A common vehicle for intraperitoneal injection consists of 5% DMSO and 5% Cremophor EL in sterile water or saline.
-
Add 5 parts DMSO to a sterile conical tube.
-
Add 5 parts Cremophor EL to the tube.
-
Vortex thoroughly until the solution is homogeneous.
-
Add 90 parts sterile water or saline to achieve the final concentration.
-
Vortex again until the solution is clear.
C. This compound Solution Preparation (for i.p. injection): This protocol is adapted from methodologies used for similar compounds.[7]
-
Calculate the required amount of this compound based on the desired dose (e.g., 30 mg/kg) and the weight of the animals.
-
Weigh the this compound powder and place it in a sterile tube.
-
Add a small volume of DMSO to dissolve the powder completely.
-
Add Cremophor EL and vortex to mix.
-
Slowly add the remaining vehicle (sterile water or saline) while vortexing to prevent precipitation. The final injection volume is typically 1-3 mL/kg for rats.[7]
-
Administer the solution via intraperitoneal (i.p.) injection 20-30 minutes prior to behavioral testing.[7]
D. This compound Solution Preparation (for i.c.v. injection):
-
For intracerebroventricular (i.c.v.) administration, this compound is typically dissolved in a smaller volume of artificial cerebrospinal fluid (aCSF) or saline, potentially with a minimal amount of DMSO to aid solubility.
-
A reported concentration for i.c.v. infusion is 50 mM.[4]
-
The solution is administered directly into the cerebral ventricles via a surgically implanted cannula at a low flow rate (e.g., 5 µL/h).[4]
Protocol 2: General Experimental Workflow for Behavioral Studies
This workflow outlines the key steps for conducting a behavioral experiment in rodents using this compound.
Methodology:
-
Acclimatization: Upon arrival, animals should be housed in a controlled environment (12:12 light/dark cycle, stable temperature and humidity) for at least one week to acclimate to the facility.
-
Handling and Habituation: Handle the animals daily for several days leading up to the experiment to reduce stress. Habituate them to the testing apparatus to minimize novelty-induced effects.
-
Drug Administration: On the day of testing, prepare the this compound solution as described in Protocol 1. Administer the drug or vehicle to the animals according to the experimental design (e.g., within-subject Latin-square design).[7]
-
Pre-treatment Time: Allow a pre-treatment period of 20-60 minutes between drug administration and the start of the behavioral assay to ensure the compound has reached its target in the central nervous system.
-
Behavioral Testing: Conduct the chosen behavioral assay (e.g., elevated plus maze, self-administration, fear conditioning).
-
Data Collection and Analysis: Record the relevant behavioral parameters. Analyze the data using appropriate statistical methods to compare the effects of this compound treatment with the vehicle control group.
Protocol 3: Ex Vivo Receptor Occupancy Assay
This protocol provides a general method to determine the extent to which this compound occupies OX1 receptors in the brain after systemic administration.
A. Materials:
-
Rodents (rats or mice)
-
This compound solution and vehicle
-
Radioligand for OX1R (e.g., [³H]SB-674042)
-
Cryostat
-
Microscope slides
-
Incubation buffers
-
Scintillation counter or phosphorimager
B. Methodology:
-
Dosing: Administer the desired dose(s) of this compound or vehicle to different groups of animals.
-
Uptake and Distribution: Sacrifice the animals at a predetermined time point post-administration (e.g., 30-60 minutes) to allow for drug distribution to the brain.
-
Tissue Collection: Rapidly decapitate the animal, extract the brain, and freeze it immediately in isopentane cooled with dry ice. A trunk blood sample can be collected to measure plasma drug concentration.
-
Sectioning: Using a cryostat, cut thin (e.g., 20 µm) coronal sections of the brain, particularly focusing on regions with high OX1R expression (e.g., tenia tecta).[5] Mount the sections onto microscope slides.
-
Radioligand Incubation: Incubate the brain sections with a saturating concentration of the OX1R radioligand (e.g., [³H]SB-674042).
-
Washing: Wash the slides in ice-cold buffer to remove any unbound radioligand.
-
Detection: Quantify the amount of radioligand binding using autoradiography and a phosphorimager or by scraping the sections into vials for liquid scintillation counting.
-
Analysis: The amount of bound radioligand in the brains of this compound-treated animals will be reduced compared to vehicle-treated animals. The percentage of receptor occupancy is calculated as: % Occupancy = (1 - (Binding in treated / Binding in vehicle)) * 100 This allows for the determination of the dose-occupancy relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Behavioral methods to study anxiety in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypocretin Receptor 2 Antagonism Dose-Dependently Reduces Escalated Heroin Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of orexin receptor 1 antagonist into the rostral ventromedial medulla increased swim stress-induced antinociception in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Behavioral assays to model cognitive and affective dimensions of depression and anxiety in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-408124 in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, in behavioral neuroscience research. Detailed protocols for key in vivo experiments are provided to facilitate experimental design and execution.
Introduction
This compound is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R), exhibiting approximately 50- to 70-fold greater selectivity for OX1R over the orexin-2 receptor (OX2R).[1] Orexin neuropeptides (Orexin-A and Orexin-B) are produced in the lateral hypothalamus and play a crucial role in regulating various physiological functions, including wakefulness, feeding, reward, and stress responses. By selectively blocking the OX1R, this compound allows for the specific investigation of the role of this receptor subtype in various behaviors. This document outlines the mechanism of action of this compound and provides detailed protocols for its use in studying alcohol self-administration, conditioned place preference, and feeding behavior.
Mechanism of Action: Orexin-1 Receptor Signaling
The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 protein. Upon binding of its endogenous ligand, orexin-A, the OX1R activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, triggers a cascade of downstream signaling events that ultimately modulate neuronal excitability and function. This compound acts as a competitive antagonist at the OX1R, preventing orexin-A from binding and initiating this signaling cascade.
Data Presentation
The following tables summarize the quantitative data on the pharmacological properties and in vivo effects of this compound.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 26.9 nM | Human OX1R | Abcam |
| Functional Antagonism (Kb) | 21.7 nM | Human OX1R | Abcam |
| Selectivity (Kb) | ~50-70 fold for OX1R over OX2R | Human | [1] |
| Vehicle Formulation | 5% DMSO, 5% Cremophor EL in sterile water | Rat | [2] |
Table 2: Effects of this compound on Alcohol Self-Administration in Rats
| Dose (mg/kg, i.p.) | Change in Alcohol Intake | Water Intake | Species/Strain | Reference |
| 3 | No significant change | No significant change | Wistar Rat | [2] |
| 10 | No significant change | No significant change | Wistar Rat | [2] |
| 30 | Significantly reduced | No significant change | Wistar Rat | [2] |
Table 3: Effects of this compound on Locomotor Activity
| Dose | Effect on Locomotor Activity | Species/Strain | Reference |
| Not specified | No significant effect on general locomotor activity | Rat | [3] |
Experimental Protocols
Protocol 1: Alcohol Self-Administration in Rats
This protocol is designed to assess the effect of this compound on alcohol consumption in rats trained to self-administer alcohol.
Materials:
-
This compound
-
Vehicle solution: 5% DMSO and 5% Cremophor EL in sterile water[2]
-
Standard operant conditioning chambers equipped with two levers and a liquid delivery system
-
Ethanol (e.g., 10% w/v solution)
-
Water
-
Male Wistar rats (or other appropriate strain)
Procedure:
-
Animal Habituation and Training:
-
House rats individually and acclimate them to the facility for at least one week.
-
Train rats to self-administer ethanol in the operant chambers. This typically involves an initial period of forced-choice or continuous access to ethanol, followed by training on a fixed-ratio (e.g., FR1) schedule of reinforcement, where each lever press delivers a small volume of the ethanol solution.
-
A second lever should be available that delivers water, to control for general activity and motivation to drink.
-
Continue training until a stable baseline of ethanol self-administration is achieved.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of this compound in the vehicle.
-
On the test day, administer this compound (e.g., 3, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the start of the self-administration session.[2] A within-subjects design where each animal receives all treatments in a counterbalanced order is recommended.
-
-
Data Collection and Analysis:
-
Record the number of lever presses for both the ethanol and water levers throughout the session.
-
Calculate the total volume of ethanol and water consumed.
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of different doses of this compound to the vehicle control.
-
Protocol 2: Conditioned Place Preference (CPP) in Rodents
This protocol is used to evaluate the effect of this compound on the rewarding properties of a substance of abuse.
Materials:
-
This compound
-
Vehicle solution
-
Drug of abuse (e.g., cocaine, morphine)
-
Saline solution
-
Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)
-
Video tracking software
Procedure:
-
Apparatus Habituation and Pre-Test:
-
Handle the animals for several days before the experiment begins.
-
On the pre-test day, place each animal in the central compartment (if applicable) and allow it to freely explore the entire apparatus for a set period (e.g., 15-20 minutes).
-
Record the time spent in each compartment to establish any baseline preference. Animals showing a strong initial preference for one compartment may be excluded.
-
-
Conditioning Phase:
-
This phase typically consists of 4-8 conditioning sessions, alternating between drug and vehicle pairings.
-
On drug conditioning days, administer the drug of abuse and confine the animal to one of the conditioning compartments for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer saline and confine the animal to the other conditioning compartment for the same duration.
-
To test the effect of this compound on the acquisition of CPP, administer this compound or vehicle prior to the administration of the drug of abuse on each drug conditioning day.
-
The assignment of the drug-paired compartment should be counterbalanced across animals.
-
-
Post-Test (Expression) Phase:
-
Following the conditioning phase, place the animals back into the apparatus in a drug-free state and allow them to freely explore all compartments for the same duration as the pre-test.
-
To test the effect of this compound on the expression of CPP, administer this compound or vehicle prior to the post-test session.
-
Record the time spent in each compartment.
-
-
Data Analysis:
-
Calculate a preference score for each animal (time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment).
-
Compare the preference scores between the pre-test and post-test to determine if a CPP was established.
-
Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the effects of this compound treatment on the acquisition or expression of CPP.
-
Protocol 3: Assessment of Feeding Behavior
This protocol outlines a method to investigate the impact of this compound on food intake.
Materials:
-
This compound
-
Vehicle solution
-
Standard laboratory chow
-
Palatable high-fat diet (optional)
-
Metabolic cages or home cages with food hoppers and water bottles
-
Scale for weighing food and animals
Procedure:
-
Animal Acclimation:
-
Individually house the animals and acclimate them to the testing environment and diet for several days.
-
Measure baseline food and water intake for at least 3 consecutive days to establish a stable pattern.
-
-
Drug Administration:
-
On the test day, weigh the animals and administer this compound or vehicle (e.g., i.p. or oral gavage).
-
A crossover design where each animal receives all treatments is recommended.
-
-
Food Intake Measurement:
-
Immediately after drug administration, provide a pre-weighed amount of food.
-
Measure food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.
-
Also, monitor water intake.
-
-
Data Analysis:
-
Calculate the cumulative food intake (in grams) at each time point.
-
Normalize food intake to the animal's body weight (g/kg).
-
Analyze the data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of this compound to the vehicle control.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of the orexin-1 receptor in a wide range of behaviors. The protocols provided herein offer a starting point for researchers investigating the effects of this compound on alcohol consumption, reward processing, and feeding. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable results. Further research is warranted to fully characterize the behavioral pharmacology of this compound and its therapeutic potential.
References
- 1. Habitual behaviour associated with exposure to high-calorie diet is prevented by an orexin-receptor-1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Intracerebroventricular (ICV) Administration of SB-408124
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R)[1]. With a selectivity of approximately 70-fold for OX1R over the orexin-2 receptor (OX2R), this compound is a valuable pharmacological tool for investigating the physiological and behavioral roles of the orexin system mediated by OX1R[1]. Orexin-A and orexin-B are hypothalamic neuropeptides that regulate various functions, including wakefulness, feeding behavior, reward processing, and stress responses. By selectively blocking OX1R, this compound allows for the elucidation of the specific contributions of this receptor subtype to these processes. Intracerebroventricular (ICV) administration is a critical technique that bypasses the blood-brain barrier, enabling the direct investigation of the central effects of this compound. These application notes provide comprehensive protocols for the ICV administration of this compound in rodents and summarize its observed effects on various physiological and behavioral parameters.
Data Presentation
The following tables summarize the quantitative data from studies utilizing ICV administration of this compound.
Table 1: Effects of ICV this compound on Cardiovascular Parameters in Rats
| Species/Strain | Anesthesia | Dose (nmol) | Injection Volume (µL) | Parameter | Observed Effect | Reference |
| Sprague-Dawley Rat | Anesthetized | Not Specified | Not Specified | Mean Arterial Pressure (MAP) | Significant Decrease | [2] |
| Sprague-Dawley Rat | Anesthetized | Not Specified | Not Specified | Heart Rate (HR) | Mild Decrease | [2] |
Table 2: Effects of ICV this compound on Anxiety and Compulsive-like Behavior in Rats
| Species/Strain | Stress Model | Dose | Route | Behavioral Test | Observed Effect | Reference |
| Wistar Rat | Predator Scent Stress | 20 µg | Intranasal | Elevated Plus Maze | Reduced anxiety | [3][4][5][6] |
| Wistar Rat | Predator Scent Stress | 20 µg | Intranasal | Open Field | Normalized communicative activity | [3][4][5][6] |
| Wistar Rat | Predator Scent Stress | 20 µg | Intranasal* | Marble Burying | Reduced compulsive-like behavior | [4][5][6] |
*Note: While intranasal administration is different from ICV, it provides evidence of the central effects of this compound on anxiety and compulsive-like behaviors.
Table 3: Effects of this compound on Reward-Seeking Behavior in Rats
| Species/Strain | Behavioral Paradigm | Dose | Route | Observed Effect | Reference |
| Wistar Rat | Amphetamine-induced potentiation of brain stimulation reward | 1 µg/1 µL (into BNST*) | Microinjection | Blocked amphetamine-induced potentiation of reward | [7] |
| Alcohol-dependent vs. Non-dependent Rats | Alcohol Self-administration | 3, 10, 30 mg/kg | Intraperitoneal | 30 mg/kg dose decreased alcohol drinking in both groups | [8] |
*Bed nucleus of the stria terminalis (BNST) is a key region in the brain's reward and stress circuitry.
Experimental Protocols
Protocol 1: Preparation of this compound for ICV Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation:
-
Due to its hydrophobic nature, this compound should first be dissolved in a small amount of 100% DMSO to create a concentrated stock solution. For example, dissolve 1 mg of this compound in 100 µL of DMSO to make a 10 mg/mL stock.
-
Vortex thoroughly to ensure the compound is fully dissolved. Gentle warming or brief sonication can aid in dissolution.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution with aCSF or sterile saline to the final desired concentration.
-
Important: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced effects.
-
For example, to prepare a 100 µg/µL solution with 5% DMSO, take 5 µL of a 2 mg/mL stock solution and add 95 µL of aCSF.
-
Vortex the working solution immediately before drawing it into the injection syringe to ensure homogeneity.
-
Protocol 2: Stereotaxic Surgery for ICV Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections.
Materials:
-
Rodent (rat or mouse)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula (22-gauge for rats, 26-gauge for mice) and dummy cannula
-
Surgical drill with a small burr bit
-
Jeweler's screws (for anchoring)
-
Dental cement
-
Surgical tools (scalpel, forceps, hemostats)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Ophthalmic ointment
-
Heating pad
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the animal using an approved anesthetic protocol.
-
Shave the scalp and place the animal in the stereotaxic apparatus. Ensure the head is level by checking the alignment of bregma and lambda.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
-
Surgical Incision and Exposure:
-
Clean the surgical area with antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to ensure the skull surface is clean and dry.
-
-
Identification of Bregma and Drilling:
-
Identify bregma, the junction of the sagittal and coronal sutures. This will serve as the reference point for all stereotaxic coordinates.
-
Based on the coordinates for the lateral ventricle, mark the drilling site.
-
Rat Stereotaxic Coordinates (from Bregma):
-
Anterior-Posterior (AP): -0.8 to -1.0 mm
-
Medial-Lateral (ML): ±1.5 mm
-
Dorsal-Ventral (DV): -3.5 to -4.0 mm from the skull surface[9]
-
-
Mouse Stereotaxic Coordinates (from Bregma):
-
-
Drill a small burr hole at the marked location, being careful not to damage the underlying dura mater.
-
-
Cannula Implantation and Fixation:
-
Drill 2-3 additional small holes for the anchor screws, avoiding major sutures and blood vessels. Insert the screws.
-
Slowly lower the guide cannula through the burr hole to the predetermined DV coordinate.
-
Apply dental cement around the base of the cannula, covering the anchor screws to secure the implant to the skull.
-
-
Closure and Recovery:
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the scalp incision around the implant.
-
Administer post-operative analgesics and allow the animal to recover in a clean, warm cage.
-
Allow at least 5-7 days for recovery before commencing with ICV injections[11].
-
Protocol 3: Intracerebroventricular Injection Procedure
Materials:
-
Cannulated rodent
-
Prepared this compound solution
-
Internal injection cannula (designed to extend slightly beyond the tip of the guide cannula)
-
Polyethylene (PE) tubing
-
Hamilton syringe (or other microsyringe)
-
Infusion pump (recommended for controlled delivery)
Procedure:
-
Habituation:
-
Habituate the animal to handling and the injection procedure for several days prior to the experiment to minimize stress-induced variability.
-
-
Preparation:
-
Prepare the this compound working solution and draw it into the Hamilton syringe, ensuring there are no air bubbles.
-
Connect the syringe to the internal injection cannula via PE tubing.
-
-
Injection:
-
Gently restrain the animal and remove the dummy cannula from the guide cannula.
-
Insert the internal injection cannula into the guide cannula until it is fully seated.
-
-
Infusion:
-
Post-Infusion:
-
After the infusion is complete, leave the injector cannula in place for an additional 60 seconds to allow for diffusion and to prevent backflow of the solution up the cannula track[9].
-
Slowly withdraw the internal injection cannula and replace it with the dummy cannula.
-
Return the animal to its home cage and proceed with the planned behavioral or physiological assessments.
-
Mandatory Visualizations
Orexin-1 Receptor (OX1R) Signaling Pathway
Caption: Orexin-1 Receptor (OX1R) Signaling Pathway and antagonism by this compound.
Experimental Workflow for ICV Administration of this compound
Caption: Experimental workflow for ICV administration of this compound in rodents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. [Cardiovascular effect of intracerebroventricular injection of orexin-1 receptor antagonist in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [journal-vniispk.ru]
- 6. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Method of long-term, recurrent, intracerebroventricular infusion of cellular therapy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for SB-408124 in In Vitro Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-408124 is a potent and selective non-peptide antagonist of the orexin 1 receptor (OX1R).[1][2][3] Orexin-A, an endogenous neuropeptide, elicits its physiological effects by binding to OX1R and OX2R, leading to the mobilization of intracellular calcium.[4][5] this compound specifically blocks the signaling pathway mediated by OX1R, making it a valuable tool for studying the physiological roles of this receptor subtype and for screening potential therapeutic agents.[1][4] These application notes provide a detailed protocol for utilizing this compound in an in vitro calcium imaging assay using the ratiometric fluorescent indicator Fura-2 AM.[6]
Mechanism of Action
Orexin-A binds to the Gq protein-coupled OX1 receptor, activating Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be visualized and quantified using calcium-sensitive dyes like Fura-2 AM.[5][7] this compound acts as a competitive antagonist at the OX1 receptor, preventing orexin-A from binding and thereby inhibiting the downstream cascade that leads to calcium mobilization.[3][8]
Caption: Signaling pathway of Orexin-A via the OX1 receptor and its inhibition by this compound.
Quantitative Data
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Species | Reference |
| Ki | 26.9 nM | Human | |
| Kb (OX1R) | 21.7 nM | Human | [2] |
| Kb (OX2R) | 1405 nM | Human | [2] |
| Selectivity (OX2R/OX1R) | ~50-70 fold | Human | [1][3] |
| Molar Mass | 356.377 g/mol | N/A | [1] |
| Solubility | Soluble to 100 mM in DMSO | N/A | [2] |
Experimental Protocol: In Vitro Calcium Imaging with Fura-2 AM
This protocol is designed for measuring the inhibitory effect of this compound on orexin-A-induced intracellular calcium mobilization in cultured cells expressing the OX1 receptor (e.g., HEK293/OX1R or CHO/OX1R).
Materials and Reagents
-
Cells: HEK293 or CHO cells stably expressing human OX1 receptor.
-
This compound: Stock solution (10 mM in DMSO).
-
Orexin-A: Stock solution (1 mM in water or appropriate buffer).
-
Fura-2 AM: Stock solution (1 mM in anhydrous DMSO).[9]
-
Pluronic F-127: 20% solution in DMSO.
-
Hanks' Balanced Salt Solution (HBSS): Supplemented with 20 mM HEPES, pH 7.4.
-
Probenecid (optional): To prevent dye leakage.[10]
-
Cell Culture Medium: As required for the specific cell line.
-
Black-walled, clear-bottom 96-well microplates.
-
Fluorescence plate reader or microscope capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at 510 nm.[6]
Experimental Workflow
Caption: Workflow for the in vitro calcium imaging assay to test this compound.
Detailed Protocol
1. Cell Preparation:
-
Seed OX1R-expressing cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 24-48 hours.[11]
2. Preparation of Fura-2 AM Loading Buffer:
-
For each well, prepare 100 µL of loading buffer.
-
In HBSS with 20 mM HEPES, add Fura-2 AM to a final concentration of 1-5 µM.[11]
-
Add Pluronic F-127 to a final concentration of 0.02% to aid in dye dispersion.[10]
-
(Optional) Add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.
-
Vortex the solution gently to mix.
3. Cell Loading with Fura-2 AM:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with 100 µL of HBSS.
-
Add 100 µL of the Fura-2 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[11][12]
4. Washing:
-
After incubation, gently remove the loading buffer.
-
Wash the cells twice with 100 µL of HBSS to remove extracellular dye.[11]
-
After the final wash, add 100 µL of HBSS to each well.
-
Allow the cells to rest for 15-30 minutes at room temperature to ensure complete de-esterification of the Fura-2 AM.[6]
5. Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Prepare a solution of Orexin-A in HBSS at a concentration that elicits a submaximal response (e.g., EC80), which should be determined in a separate dose-response experiment.
-
Add the Orexin-A solution to the wells.
6. Fluorescence Measurement:
-
Immediately place the plate in a fluorescence reader.
-
Measure the fluorescence emission at 510 nm with sequential excitation at 340 nm and 380 nm.
-
Record the fluorescence ratio (F340/F380) over time, typically for 1-5 minutes, to capture the peak calcium response.
7. Data Analysis:
-
The change in intracellular calcium concentration is proportional to the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Calculate the peak response for each well.
-
Plot the peak response against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a four-parameter logistic equation.
Expected Results
In the absence of this compound, the addition of Orexin-A should induce a rapid and transient increase in the F340/F380 ratio, indicating a rise in intracellular calcium. Pre-incubation with increasing concentrations of this compound should lead to a dose-dependent inhibition of the Orexin-A-induced calcium signal.
Troubleshooting
-
Low signal or no response:
-
Ensure cells are healthy and confluent.
-
Optimize Fura-2 AM loading concentration and time.
-
Confirm the expression and functionality of the OX1 receptor in the cell line.
-
Verify the activity of the Orexin-A stock.
-
-
High background fluorescence:
-
Ensure complete removal of extracellular Fura-2 AM by thorough washing.
-
Check for autofluorescence from the plate or medium.
-
-
Variability between wells:
-
Ensure consistent cell seeding density.
-
Use a multichannel pipette for reagent addition to minimize timing differences.
-
Ensure proper mixing of reagents in the wells.
-
By following this detailed protocol, researchers can effectively utilize this compound as a tool to investigate the role of the OX1 receptor in cellular signaling and to screen for novel modulators of this important therapeutic target.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel, non-opioid, selective orexin-1 receptor antagonist for the treatment of substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. Calcium affects OX1 orexin (hypocretin) receptor responses by modifying both orexin binding and the signal transduction machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Psychoactive drug - Wikipedia [en.wikipedia.org]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ionbiosciences.com [ionbiosciences.com]
- 11. brainvta.tech [brainvta.tech]
- 12. moodle2.units.it [moodle2.units.it]
Application of SB-408124 in Electrophysiology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R), demonstrating approximately 50- to 70-fold selectivity over the orexin-2 receptor (OX2R).[1][2] This selectivity makes it a valuable pharmacological tool for elucidating the physiological roles of OX1R in various neuronal circuits. Orexin-A, an endogenous ligand for both OX1 and OX2 receptors, is known to be excitatory, generally causing neuronal depolarization and an increased firing rate.[3] this compound is utilized in electrophysiological studies to specifically block the effects of orexin-A mediated through OX1R, thereby allowing researchers to isolate and study the functions of this specific signaling pathway. Applications of this compound in electrophysiology span investigations into synaptic plasticity, neuronal network activity, and the cellular mechanisms underlying various physiological and pathological processes such as addiction and cardiovascular control.
Data Presentation
This compound Binding Affinities
| Receptor | Species | Assay Type | Ki (nM) | Kb (nM) | pKi | Reference |
| Orexin-1 (OX1R) | Human | Whole Cell | 57 | 21.7 | 7.57 | [2][4] |
| Orexin-1 (OX1R) | Human | Membrane | 27 | - | - | [2] |
| Orexin-2 (OX2R) | Human | Whole Cell | - | 1405 | - | [4] |
| Orexin-2 (OX2R) | Rat | Membrane Binding | - | - | - | [5] |
Note: Ki (inhibitory constant) and Kb (dissociation constant of an antagonist) are measures of binding affinity. A lower value indicates a higher affinity. pKi is the negative logarithm of the Ki value.
Signaling Pathways
The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway. Upon activation by orexin-A, Gαq activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream effectors can modulate the activity of various ion channels, leading to neuronal depolarization. This compound, as a competitive antagonist, binds to the OX1R and prevents orexin-A from initiating this signaling cascade.
Caption: Orexin-1 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol describes how to assess the effect of this compound on orexin-A-induced changes in neuronal excitability.
Experimental Workflow:
Caption: Workflow for a whole-cell patch-clamp experiment investigating this compound.
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) in accordance with institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.
-
Cutting Solution Composition (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose.
-
-
Rapidly dissect the brain and prepare 250-300 µm thick coronal or sagittal slices containing the region of interest using a vibratome in ice-cold, oxygenated cutting solution.[6]
-
Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, then maintain at room temperature until recording.[6]
b. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Dextrose. Continuously bubble with 95% O₂ / 5% CO₂.[6]
-
Intracellular Solution (for current-clamp, in mM): 135 K-Gluconate, 10 HEPES, 10 KCl, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, 0.2 EGTA. Adjust pH to 7.3 with KOH and osmolarity to ~290 mOsm.[6]
c. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.
-
Visualize neurons using infrared differential interference contrast (IR-DIC) microscopy.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.[6]
-
Establish a giga-ohm seal (>1 GΩ) on the membrane of a target neuron and then rupture the membrane to obtain the whole-cell configuration.
-
In current-clamp mode, record the baseline resting membrane potential and spontaneous firing activity.
-
Apply a series of hyperpolarizing and depolarizing current steps to assess intrinsic membrane properties (e.g., input resistance, firing threshold, action potential frequency).
-
Bath apply Orexin-A (e.g., 100 nM - 1 µM) and record the changes in membrane potential and firing rate.[7]
-
Wash out the Orexin-A and allow the neuron to return to baseline.
-
Bath apply this compound (e.g., 1-10 µM) for at least 10 minutes.
-
Co-apply Orexin-A in the continued presence of this compound and record the neuronal response.
-
Analyze the data to quantify the extent to which this compound antagonizes the effects of Orexin-A.
Investigation of Synaptic Plasticity (Long-Term Potentiation - LTP)
This protocol outlines how to determine if this compound can modulate the induction of synaptic plasticity by orexin-A.
a. Slice Preparation and Solutions:
-
Prepare hippocampal slices as described in Protocol 1a.
-
Use aCSF as described in Protocol 1b. The intracellular solution for the postsynaptic neuron can be the same as in 1b.
b. Recording and Stimulation:
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Alternatively, obtain a whole-cell voltage-clamp recording from a CA1 pyramidal neuron to record excitatory postsynaptic currents (EPSCs).
-
Deliver baseline electrical stimulation (e.g., 0.05 Hz) to evoke stable fEPSPs or EPSCs for at least 20 minutes.
-
Apply Orexin-A (e.g., 30 nM) to the bath. In some studies, this has been shown to reduce LTP induction.[8]
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
Record the synaptic responses for at least 60 minutes post-HFS to measure the magnitude of LTP.
-
In a separate set of slices, pre-incubate with this compound (e.g., 10 µM) for 20 minutes before applying Orexin-A and the HFS protocol.
-
Compare the magnitude of LTP in the presence of Orexin-A alone versus Orexin-A with this compound to determine if the antagonist can rescue the modulation of LTP by Orexin-A.
Logical Relationship for LTP Experiment:
Caption: Logical flow for assessing the role of this compound in orexin-A modulated LTP.
Concluding Remarks
This compound is a critical tool for dissecting the specific contributions of the orexin-1 receptor to neuronal function. The protocols outlined above provide a framework for utilizing this antagonist in standard electrophysiological preparations. Researchers should optimize concentrations of both the agonist (Orexin-A) and antagonist (this compound) for their specific tissue and neuronal population of interest. Careful experimental design, including appropriate controls, is essential for interpreting the results and advancing our understanding of the orexinergic system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Electrophysiological effects of orexin/hypocretin on nucleus accumbens shell neurons in rats: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Slice preparation, electrophysiology, and uncaging [bio-protocol.org]
- 7. Electrophysiological actions of orexins on rat suprachiasmatic neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of neuronal plasticity associated with neuropsychiatric disorders by the orexinergic system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: SB-408124 in Reward-Seeking Behavior Research
Introduction
SB-408124 is a potent and selective non-peptide antagonist of the orexin-1 receptor (OX1R).[1][2] With approximately 50- to 70-fold greater selectivity for OX1R over the orexin-2 receptor (OX2R), it serves as a critical pharmacological tool for investigating the role of the orexin system in various physiological and pathological processes.[1][2] The orexin system, originating in the lateral hypothalamus, is deeply implicated in regulating arousal, motivation, and reward.[3][4] Consequently, this compound is invaluable for studying reward-seeking behaviors, addiction, and relapse mechanisms. These notes provide an overview of its application, relevant data, and detailed protocols for its use in preclinical research.
Mechanism of Action
Orexin-A, a neuropeptide, binds to both OX1 and OX2 receptors, promoting wakefulness and motivated behaviors, partly by modulating the mesolimbic dopamine pathway.[3][5] Orexin neurons project to key reward areas, including the ventral tegmental area (VTA), where they excite dopamine neurons.[6][7] This activation increases dopamine release in the nucleus accumbens (NAc), a process central to reward reinforcement.[6][8] this compound competitively binds to OX1R, blocking the downstream signaling cascade initiated by orexin-A.[1] This antagonism effectively decouples orexin-driven motivational signals from the dopamine reward system, thereby reducing the drive to seek rewards, especially those elicited by conditioned cues.[9][10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 4. Neurotransmitter orexin associated with pleasure and reward pathways in the brain | EurekAlert! [eurekalert.org]
- 5. The hypocretins and the reward function: what have we learned so far? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Local hypocretin-1 modulates terminal dopamine concentration in the nucleus accumbens shell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypocretin/orexin regulation of dopamine signaling: implications for reward and reinforcement mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin/hypocretin role in reward: implications for opioid and other addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of orexin/hypocretin in reward-seeking and addiction: implications for obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin / hypocretin signaling at the OX1 receptor regulates cue-elicited cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Post-Traumatic Stress Disorder Models with SB-408124
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-traumatic stress disorder (PTSD) is a severe psychiatric condition characterized by an inability to extinguish fear memories associated with a traumatic event.[1][2] The orexin (hypocretin) system, a network of neurons originating in the hypothalamus, plays a critical role in regulating emotional states, arousal, and the body's response to stress.[1][2][3] Dysregulation of this system has been implicated in the pathophysiology of PTSD.[4] Orexin-1 receptors (OX1R) are densely expressed in limbic brain regions, such as the amygdala, which are central to processing fear and anxiety.[3][5] This makes the OX1R a promising therapeutic target for anxiety and trauma-related disorders.[2][6]
SB-408124 is a non-peptide, selective antagonist of the orexin-1 receptor (OX1R), with approximately 50-fold greater selectivity for OX1R over the orexin-2 receptor (OX2R).[7] Preclinical research has demonstrated its anxiolytic properties and its potential to mitigate trauma-induced behavioral changes, making it a valuable tool for studying the role of the orexin system in PTSD and for the development of novel therapeutics.[5][8][9]
This document provides a summary of the preclinical data for this compound in a predator-induced trauma model of PTSD, detailed experimental protocols for replicating these studies, and visualizations of the key pathways and workflows.
Data Presentation: Preclinical Efficacy of this compound
The following tables summarize the quantitative data from studies utilizing a predator-induced psychotrauma model in Wistar rats. This model involves exposing the rats to a predator to induce a PTSD-like state.[5][9]
Table 1: Effect of Intranasal this compound on Corticotropin-Releasing Hormone (CRF) Levels in the Amygdala
| Treatment Group | Amygdala CRF Level (ng/mg protein) | Outcome |
| Control (No Stress) | 0.61 ± 0.01 | Baseline CRF level |
| Stressed + Saline | 0.44 ± 0.07 | Significant decrease post-trauma |
| Stressed + this compound | 0.57 ± 0.01 | Restoration of CRF to near-control levels |
| Data sourced from a study on the effects of this compound after psychotraumatic exposure.[5] |
Table 2: Behavioral Effects of Intranasal this compound in the Open Field Test (OFT)
| Behavior Metric | Stressed + Saline | Stressed + this compound | Comparison to Stressed + Saline |
| Number of Sniffs | Decreased | Increased | Reversal of trauma-induced deficit |
| Number of Rearing | Decreased | - | - |
| Number of Peeks into Holes | Increased | Decreased | Normalization of exploratory behavior |
| Data summarized from a study on predator-induced stress.[5] |
Table 3: Behavioral Effects of Intranasal this compound in the Elevated Cross-Maze (ECM)
| Behavior Metric | Stressed + Saline | Stressed + this compound | Comparison to Control/Stressed |
| Time in Light Arm | Decreased | Restored (partially) | Partial restoration towards control values |
| Number of Runs | - | Restored to control level | Full restoration of exploratory activity |
| Number of Grooming Acts | - | Increased | Increased compared to both control and stressed groups |
| Data summarized from a study on predator-induced stress.[5] |
Visualizations: Pathways and Workflows
Caption: Hypothesized pathway of this compound's anxiolytic action.
Caption: Workflow for PTSD model induction and this compound testing.
Experimental Protocols
The following protocols are based on methodologies described in preclinical studies of this compound in rodent models of PTSD.[5][9][10]
Protocol 1: Predator-Induced Psychotrauma Model
Objective: To induce a PTSD-like state in rats through a single, acute exposure to a natural predator.
Materials:
-
Male Wistar rats (adult, specific weight range should be maintained).
-
Large terrarium or exposure arena.
-
Predator: Indian python (or other suitable predator).
-
Standard animal housing cages.
Procedure:
-
Acclimation: House rats in groups under standard laboratory conditions (12-hour light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
Predator Exposure:
-
Place a group of 10-12 rats into the terrarium containing the predator.[5]
-
The duration of exposure should be sufficient to elicit a strong stress response. In some paradigms, the exposure continues until the predator kills one of the rats, which serves as a vital stressor for the remaining animals.[8][9][10]
-
Carefully monitor the interaction to prevent unnecessary harm to all animals while ensuring a traumatic experience is induced.
-
-
Post-Exposure Housing:
Protocol 2: Intranasal Administration of this compound
Objective: To deliver this compound directly to the central nervous system, bypassing the blood-brain barrier for rapid action.
Materials:
-
This compound.
-
Vehicle solution (e.g., physiological saline).
-
Micropipette and tips.
-
Animal restrainer (optional, for gentle handling).
Procedure:
-
Preparation: Prepare a solution of this compound in the vehicle at the desired concentration (e.g., a 0.1% solution was used in one study).[9][10]
-
Administration:
Protocol 3: Open Field Test (OFT)
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
Materials:
-
Open field arena (a square or circular arena with walls).
-
Video tracking software or manual scoring system.
Procedure:
-
Setup: Place the open field arena in a quiet, dimly lit room.
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Testing:
-
Gently place a single rat in the center of the arena.
-
Allow the rat to explore freely for a set period (e.g., 5 minutes).
-
Record the session for later analysis.
-
-
Data Analysis: Score the following parameters:
-
Cleaning: Thoroughly clean the arena with 70% ethanol between each animal to remove olfactory cues.
Protocol 4: Elevated Cross-Maze (ECM) / Plus-Maze (EPM)
Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore and their aversion to open, elevated spaces.
Materials:
-
Elevated maze apparatus (shaped like a plus sign, with two open arms and two closed arms, elevated from the floor).
-
Video tracking software or manual scoring system.
Procedure:
-
Setup: Place the maze in a quiet room with controlled lighting.
-
Testing:
-
Place a single rat at the junction of the four arms, facing an open arm.
-
Allow the rat to explore the maze for a set period (e.g., 5 minutes).
-
Record the session for analysis.
-
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Number of grooming acts and head dips over the sides of the open arms.[5]
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal.
Protocol 5: Measurement of Amygdala Corticotropin-Releasing Factor (CRF)
Objective: To quantify levels of CRF, a key stress-related neuropeptide, in the amygdala.
Materials:
-
Dissection tools.
-
Homogenizer.
-
Centrifuge.
-
Solid-phase ELISA kit for Corticotropin Releasing Factor (CRF).
-
Protein assay kit (e.g., Bradford or BCA).
Procedure:
-
Tissue Collection: Following behavioral testing, euthanize the animals according to approved institutional protocols.
-
Dissection: Rapidly dissect the brain and isolate the amygdala from both hemispheres on ice.
-
Homogenization: Homogenize the amygdala tissue in an appropriate lysis buffer.
-
Centrifugation: Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
ELISA:
-
Measure the total protein concentration of the supernatant using a standard protein assay.
-
Measure the CRF concentration in the supernatant using a commercial solid-phase ELISA kit, following the manufacturer’s instructions.[5]
-
-
Data Normalization: Express the CRF concentration relative to the total protein concentration (e.g., ng of CRF per mg of protein).[5]
References
- 1. The Hypocretin/Orexin System Mediates the Extinction of Fear Memories - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The hypocretin/orexin system mediates the extinction of fear memories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Orexin 1 receptor antagonists in compulsive behaviour and anxiety: possible therapeutic use. [frontiersin.org]
- 4. Frontiers | Hypocretin role in posttraumatic stress disorder-like behaviors induced by a novel stress protocol in mice [frontiersin.org]
- 5. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [bakhtiniada.ru]
- 7. selleckchem.com [selleckchem.com]
- 8. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats [journal.hep.com.cn]
- 9. Effect of orexin and its antagonist on the organization of emotional and exploratory behavior of rats in a model of psychic trauma - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 10. Effect of orexin and its antagonist on the organization of emotional and exploratory behavior of rats in a model of psychic trauma - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [journals.rcsi.science]
Application Notes and Protocols for SB-408124 in Drug Self-Administration Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, in the study of drug self-administration and reward-seeking behaviors. This document includes a summary of quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a non-peptide, selective antagonist of the orexin-1 receptor (OX1R), exhibiting approximately 70-fold selectivity over the orexin-2 receptor (OX2R). The orexin system, originating in the lateral hypothalamus, plays a crucial role in regulating arousal, motivation, and reward processing. Consequently, OX1R antagonists like this compound are valuable tools for investigating the neurobiological mechanisms underlying drug addiction and for evaluating the therapeutic potential of targeting the orexin system to treat substance use disorders.
While the structurally similar OX1R antagonist, SB-334867, has been more extensively studied in the context of drug self-administration, research involving this compound provides important insights into the role of OX1R in the reinforcing effects of various drugs of abuse.
Data Presentation: Quantitative Summary of this compound Studies
The following tables summarize the key quantitative data from studies that have utilized this compound to investigate its effects on drug- and reward-seeking behaviors.
Table 1: Effects of this compound on Alcohol Self-Administration
| Animal Model | This compound Dose & Route | Experimental Paradigm | Key Findings | Reference |
| Alcohol-dependent and non-dependent male rats | 3, 10, 30 mg/kg, i.p. | Operant alcohol self-administration (Fixed Ratio 1) | The 30 mg/kg dose significantly reduced alcohol drinking in both dependent and non-dependent rats. No significant effect on water self-administration. | [1] |
| Wistar rats | 3, 10, 30 mg/kg, s.c. | Oral ethanol (8% v/v) self-administration (Fixed Ratio 3) | No significant effect on ethanol self-administration at any dose tested. | [2] |
Table 2: Effects of this compound on Amphetamine-Related Reward
| Animal Model | This compound Dose & Route | Experimental Paradigm | Key Findings | Reference |
| Adult male Wistar rats | 1 µg/1 µl, intra-bed nucleus of the stria terminalis (BNST) | Intracranial self-stimulation (ICSS) potentiated by amphetamine (1 mg/kg, i.p.) | Blocked the amphetamine-induced lowering of brain stimulation reward (BSR) thresholds and enhancement of BSR frequency. This compound alone had no effect on self-stimulation. | [3] |
Note on Other Drugs of Abuse: Extensive literature searches did not yield specific studies detailing the use of this compound in self-administration paradigms for cocaine, nicotine, or opioids. The majority of research on the role of OX1R in the self-administration of these substances has utilized the more widely studied antagonist, SB-334867. Therefore, for researchers interested in these specific applications, a review of the literature on SB-334867 is recommended to inform experimental design.
Experimental Protocols
The following are detailed methodologies for key experiments that have been conducted using this compound.
Protocol 1: Operant Alcohol Self-Administration in Rats
This protocol is adapted from studies investigating the effect of this compound on alcohol consumption in dependent and non-dependent rats.[1]
1. Animals and Housing:
-
Adult male Wistar or other appropriate rat strains are used.
-
Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.
-
Food and water are available ad libitum, except where specified for training.
2. Surgical Procedure (for intravenous self-administration, if applicable):
-
For intravenous self-administration models, rats are anesthetized and surgically implanted with a chronic indwelling catheter in the jugular vein.
-
The catheter is passed subcutaneously to exit on the back between the scapulae.
-
Allow a recovery period of at least one week post-surgery.
3. Alcohol Self-Administration Training:
-
Training is conducted in standard operant conditioning chambers equipped with two levers and a liquid delivery system.
-
Initially, rats are trained to press a lever for a sucrose solution (e.g., 10%) on a fixed-ratio 1 (FR1) schedule (one lever press results in one reward delivery).
-
Once responding is stable, the sucrose solution is gradually replaced with an ethanol solution (e.g., 10% w/v).
-
Training continues until a stable baseline of alcohol self-administration is achieved.
4. This compound Administration and Testing:
-
This compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Tween 80, and sterile water).
-
On the test day, rats are pre-treated with this compound (e.g., 3, 10, or 30 mg/kg, i.p.) or vehicle 30 minutes prior to the self-administration session.
-
The self-administration session is conducted on an FR1 schedule for a set duration (e.g., 30 minutes).
-
The number of lever presses on the active and inactive levers, and the volume of alcohol consumed are recorded.
-
A within-subjects Latin-square design is often used, where each animal receives all treatment doses in a counterbalanced order.
Protocol 2: Intracranial Self-Stimulation (ICSS) in Rats
This protocol is based on the study investigating the effect of this compound on amphetamine-potentiated brain stimulation reward.[3]
1. Animals and Housing:
-
Adult male Wistar rats are used.
-
Animals are housed as described in Protocol 1.
2. Surgical Procedure:
-
Rats are anesthetized and stereotaxically implanted with a bipolar stimulating electrode in the lateral hypothalamus (LH).
-
A guide cannula is implanted targeting the bed nucleus of the stria terminalis (BNST) for microinjections.
-
Animals are allowed to recover for at least one week.
3. ICSS Training:
-
Rats are trained in an operant chamber to press a lever to receive a brief electrical stimulation to the LH.
-
The intensity of the stimulation is adjusted for each rat to maintain a stable baseline of responding.
-
Brain stimulation reward (BSR) thresholds (the minimum frequency of stimulation that supports responding) and maximal response rates are determined.
4. This compound and Amphetamine Administration and Testing:
-
On the test day, a stable baseline BSR threshold and maximal response rate are established.
-
Amphetamine (e.g., 1 mg/kg, i.p.) or saline is administered.
-
Following amphetamine administration, this compound (e.g., 1 µg in 1 µl) or vehicle is microinjected into the BNST.
-
BSR thresholds and maximal response rates are re-determined.
-
The effect of this compound on the amphetamine-induced changes in BSR is quantified.
Mandatory Visualizations
Signaling Pathway of the Orexin-1 Receptor in Reward
Caption: Orexin-1 receptor signaling pathway in the ventral tegmental area (VTA).
Experimental Workflow for Intravenous Drug Self-Administration
Caption: General experimental workflow for an intravenous drug self-administration study.
Conclusion and Future Directions
This compound serves as a valuable research tool for investigating the role of the orexin-1 receptor in drug addiction. The available data, primarily from studies on alcohol and amphetamine-related reward, suggest that this compound can modulate reward-seeking behaviors, although its effects may be specific to the drug, dose, and experimental paradigm.
A significant gap in the literature exists regarding the effects of this compound on the self-administration of other major drugs of abuse, including cocaine, nicotine, and opioids. Future research should aim to fill this gap to provide a more complete understanding of the therapeutic potential of targeting OX1R with this specific antagonist. Researchers are encouraged to consider the extensive literature on the related compound, SB-334867, to inform the design of such studies.
By providing these detailed notes and protocols, we hope to facilitate further research into the role of the orexin system in addiction and to aid in the development of novel therapeutic strategies.
References
- 1. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. Reinstatement of cocaine seeking by hypocretin (orexin) in the ventral tegmental area: independence from the local corticotropin-releasing factor network - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-408124 solubility issues and solutions.
Welcome to the technical support center for SB-408124. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments, with a particular focus on solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective, non-peptide antagonist of the orexin receptor 1 (OX1)[1][2]. It exhibits approximately 50-fold selectivity for the OX1 receptor over the OX2 receptor[1][3]. Its primary mechanism is to block the binding of orexin-A and orexin-B to the OX1 receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for studying the physiological roles of the orexin system.
Q2: What is the recommended solvent for dissolving this compound?
The most recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 100 mM[4]. It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the compound's solubility[3].
Q3: Is this compound soluble in aqueous solutions or ethanol?
This compound has poor aqueous solubility[5]. Some suppliers report it as insoluble in water and ethanol[3]. One report indicates that the hydrochloride salt form can be dissolved in water at approximately 1 mg/mL, but this requires sonication and heating to 60°C[1]. However, due to its generally poor water solubility, direct dissolution in aqueous buffers is not recommended for creating stock solutions.
Q4: My this compound precipitated out of solution after I diluted my DMSO stock with aqueous media. What happened and how can I fix it?
This is a common issue known as precipitation upon dilution. This compound is poorly soluble in water, and diluting the highly concentrated DMSO stock with an aqueous buffer can create a supersaturated solution, causing the compound to crash out[5].
Solutions:
-
Lower the Final Concentration: Try diluting to a lower final concentration in your assay medium.
-
Use a Surfactant: For in vivo preparations, co-solvents and surfactants like Tween 80 or Cremophor EL can be used to maintain solubility[3][6].
-
Stepwise Dilution: Perform a serial dilution, ensuring the percentage of DMSO does not drop too sharply at any single step.
-
Vortexing: Ensure thorough mixing immediately after adding the stock to the aqueous medium.
Q5: How should I store the solid powder and prepared stock solutions of this compound?
Storage recommendations can vary slightly between suppliers.
-
Solid Compound: Can be stored at room temperature[4] or at +4°C for up to 12 months. For long-term storage, -20°C is also cited (up to 3 years)[3].
-
Stock Solutions: To prevent degradation from repeated freeze-thaw cycles, it is critical to aliquot the stock solution into single-use volumes[1][3]. Recommended storage temperatures and durations vary:
Always refer to the Certificate of Analysis provided by your supplier for batch-specific recommendations.
Troubleshooting Guide
This guide provides a logical workflow for addressing common solubility problems.
Caption: Troubleshooting workflow for this compound solubility issues.
Quantitative Data Summary
| Solvent | Maximum Solubility | Molar Concentration (mM) | Notes | Reference |
| DMSO | 36 mg/mL | 101.01 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [3] |
| DMSO | - | 100 mM | - | |
| H₂O | 1 mg/mL | 2.55 mM | Requires sonication and heating to 60°C. Applies to the Hydrochloride salt form. | |
| H₂O | Insoluble | - | - | [3] |
| Ethanol | Insoluble | - | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required mass of this compound solid powder (Molecular Weight: 356.37 g/mol ) in a sterile microcentrifuge tube.
-
Example: For 1 mL of a 100 mM stock, weigh 35.64 mg.
-
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the solid does not fully dissolve, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming (up to 60°C) can also be applied if necessary[1].
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in sterile cryovials. Store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 1 year)[3].
Protocol 2: Preparation of an In Vivo Formulation for Injection (Example)
This protocol is adapted from a published study and may require optimization for your specific application[6].
-
Initial Dissolution: Prepare a concentrated stock of this compound in 100% DMSO.
-
Vehicle Preparation: Prepare the final vehicle by mixing 5% Cremophor EL in sterile water.
-
Final Formulation: Slowly add the DMSO stock solution to the Cremophor EL/water vehicle to achieve the final desired concentration of this compound. The final concentration of DMSO in this formulation should be 5%.
-
Example: To make 1 mL of final solution, add 50 µL of the DMSO stock to 950 µL of the 5% Cremophor EL/water vehicle.
-
-
Mixing: Vortex the final solution thoroughly to ensure it is a homogenous mixture. This formulation should be prepared fresh before each use.
Visualizations
Orexin Signaling Pathway and this compound Action
Caption: this compound acts as an antagonist, blocking Orexin binding to the OX1 receptor.
Experimental Workflow: From Powder to Working Solution
Caption: General workflow for preparing this compound solutions for experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SB-408124 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use SB-408124, a selective orexin-1 receptor (OX1R) antagonist, in their cell culture experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate the optimization of this compound concentrations for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, selective antagonist of the orexin receptor subtype 1 (OX1R).[1] Its primary mechanism of action is to block the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting downstream signaling pathways. It exhibits approximately 70-fold selectivity for OX1R over the orexin-2 receptor (OX2R).
Q2: What is the recommended starting concentration for this compound in a new cell line?
A2: A good starting point for a new cell line is to perform a dose-response experiment. Based on its in vitro potency, a concentration range of 10 nM to 10 µM is often a reasonable starting point for functional assays. For initial cytotoxicity assessments, a wider range, up to 100 µM, may be explored.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] To prepare a stock solution, dissolve the compound in high-purity DMSO to a concentration of 10 mM. For example, for 1 mg of this compound (MW: 356.37 g/mol ), add 280.6 µL of DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the stability of this compound in cell culture medium?
A4: The stability of small molecule inhibitors in cell culture media can be influenced by factors such as temperature, pH, and media components.[3] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. If long-term incubation is required, it is advisable to perform a stability test by incubating the compound in the medium for the intended duration and then measuring its concentration or activity.
Q5: Are there known off-target effects of this compound?
A5: While this compound is a selective OX1R antagonist, like most small molecules, it may exhibit off-target effects at higher concentrations. It is crucial to include appropriate controls in your experiments, such as a vehicle control (DMSO) and potentially a negative control compound with a similar chemical structure but no activity at the OX1R.
Troubleshooting Guides
This section addresses potential issues that may arise during the use of this compound in cell culture experiments.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no antagonist activity | - Incorrect concentration: The concentration of this compound may be too low to effectively block the OX1R in your specific cell system. - Poor cell health: Cells may not be expressing sufficient levels of OX1R or may be otherwise unhealthy. - Compound degradation: The this compound stock solution or working solution may have degraded. - Assay interference: Components of the assay may be interfering with the activity of this compound. | - Perform a dose-response curve to determine the optimal inhibitory concentration. - Ensure cells are healthy, within a low passage number, and test for OX1R expression if possible. - Prepare a fresh stock solution of this compound. - Run appropriate controls to check for assay interference. |
| High cell toxicity or death | - Concentration is too high: The concentration of this compound may be causing cytotoxic effects. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. - Off-target effects: At high concentrations, this compound may be hitting other cellular targets, leading to toxicity.[2] | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxic concentration range. - Ensure the final DMSO concentration is typically below 0.5% (v/v) and include a vehicle control with the same DMSO concentration. - Use the lowest effective concentration of this compound determined from your dose-response experiments. |
| Precipitation of the compound in the media | - Low solubility in aqueous media: this compound has limited solubility in aqueous solutions. - High final concentration: The desired final concentration may exceed the solubility limit of the compound in the cell culture medium. | - Ensure the final DMSO concentration is sufficient to keep the compound in solution, but not high enough to be toxic. - Prepare the final dilution of this compound in pre-warmed cell culture medium and vortex or mix well before adding to the cells. - Visually inspect the media for any signs of precipitation after adding the compound. |
| Variability between experiments | - Inconsistent cell seeding density: Variations in the number of cells per well can lead to different responses. - Inconsistent compound preparation: Errors in serial dilutions can lead to variability. - Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound and affect cell growth. | - Use a consistent cell seeding protocol and ensure a uniform cell suspension. - Prepare fresh dilutions for each experiment and use calibrated pipettes. - To minimize edge effects, do not use the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media. |
Data Presentation
This compound In Vitro Activity
| Parameter | Receptor | Species | Value | Reference |
| Ki | OX1R | Human | 27 nM (membrane) | [2] |
| 57 nM (whole cell) | [2] | |||
| Selectivity | OX1R vs. OX2R | Human | ~70-fold |
Recommended Concentration Ranges for In Vitro Experiments
| Cell Type | Assay Type | Recommended Concentration Range | Notes |
| CHO cells expressing OX1R | Calcium Mobilization | 10 nM - 10 µM | To determine the IC50 for inhibition of orexin-A induced calcium flux. |
| Primary Rat Astrocytes | cAMP Production | 1 µM - 100 µM | Pre-treatment to reduce orexin-A stimulated cAMP production. |
| SH-SY5Y neuroblastoma cells | Cytotoxicity (MTT assay) | 1 µM - 100 µM | To assess the impact on cell viability over 24-48 hours. |
| Primary Neuronal Cultures | Functional Assays | 100 nM - 100 µM | Concentration will be highly dependent on the specific neuronal population and the endpoint being measured. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound using a Calcium Imaging Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound in a cell line expressing the orexin-1 receptor using a fluorescent calcium indicator.
Materials:
-
Cells expressing OX1R (e.g., CHO-OX1R or HEK293-OX1R)
-
Black, clear-bottom 96-well plates
-
This compound
-
Orexin-A
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
DMSO
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Plating: Seed the OX1R-expressing cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Dye Loading: a. Prepare a 2X Fluo-4 AM loading solution in HBSS containing 20 mM HEPES. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix equal volumes of 8 µM Fluo-4 AM and 0.08% Pluronic F-127. b. Gently remove the culture medium from the wells and add 100 µL of the 2X Fluo-4 AM loading solution to each well. c. Incubate the plate at 37°C for 60 minutes in the dark.
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in HBSS with 20 mM HEPES to achieve a range of 2X final concentrations (e.g., from 20 nM to 20 µM). c. Prepare a 2X solution of Orexin-A at a concentration that elicits a submaximal response (e.g., EC80) in HBSS with 20 mM HEPES.
-
Assay Protocol: a. After incubation with the calcium dye, gently wash the cells twice with 100 µL of HBSS with 20 mM HEPES. b. Add 50 µL of the various 2X concentrations of this compound or vehicle (HBSS with DMSO) to the appropriate wells. c. Incubate the plate at room temperature for 15-30 minutes in the dark. d. Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm). e. Record a baseline fluorescence for 10-20 seconds. f. Inject 50 µL of the 2X Orexin-A solution into each well and continue to record the fluorescence signal for 60-120 seconds.
-
Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data by subtracting the baseline fluorescence and express the response as a percentage of the control (Orexin-A alone). c. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
References
Potential limitations of using SB-408124 in research.
Welcome to the technical support center for SB-408124. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential limitations of using this compound in research and to offer practical solutions to common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments with this compound.
Solubility and Solution Preparation
-
Question: I am having trouble dissolving this compound. What is the recommended procedure for preparing stock and working solutions?
Answer: this compound has poor aqueous solubility. For in vitro studies, it is recommended to prepare stock solutions in 100% dimethyl sulfoxide (DMSO). The solubility in DMSO is approximately 36-50 mg/mL.[1][2] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] For in vivo experiments, a multi-step process is often required to create a stable solution for injection. A common vehicle is a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and a sterile aqueous solution like saline or D5W (5% dextrose in water).
-
Question: My this compound solution is precipitating after dilution. How can I prevent this?
Answer: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:
-
Use a co-solvent/surfactant vehicle for in vivo studies: A recommended formulation for intraperitoneal (i.p.) injection is 5% DMSO, 5% Cremophor EL in sterile water.[3] For intravenous or intracerebroventricular (i.c.v.) injections, a vehicle of 30% propylene glycol, 5% Tween 80, and 65% D5W has been validated.[1]
-
Limit the final DMSO concentration: For cell-based assays, ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.
-
Prepare fresh solutions: It is recommended to use freshly prepared solutions for optimal results, especially for in vivo work.[1]
-
Sonication: Gentle warming and sonication can aid in the initial dissolution in DMSO.[2]
-
-
Question: How should I store this compound powder and stock solutions?
Answer:
Selectivity and Off-Target Effects
-
Question: How selective is this compound for the Orexin 1 Receptor (OX1R)?
Answer: this compound is a selective OX1R antagonist, exhibiting approximately 50- to 70-fold greater affinity for OX1R over the Orexin 2 Receptor (OX2R).[1][5]
-
Question: Are there any known off-target effects for this compound?
Answer: Yes. A significant limitation of this compound is its potential for off-target activity. It shares some of the selectivity issues of its structural analog, SB-334867, and has been shown to have affinity for the serotonin 5-HT2B receptor.[6] This is a critical consideration when interpreting experimental results, as effects observed could be mediated by off-target interactions rather than solely through OX1R antagonism.
-
Question: How can I control for potential off-target effects in my experiments?
-
Use a structurally different OX1R antagonist: Comparing the effects of this compound with another selective OX1R antagonist from a different chemical series can help confirm that the effect is target-specific.
-
Utilize knockout animals: If available, conducting experiments in OX1R knockout mice can provide definitive evidence for the involvement of this receptor.[7][8]
-
Test for 5-HT2B receptor involvement: If your experimental system is sensitive to serotonergic modulation, consider using a selective 5-HT2B antagonist as a control to rule out the contribution of this off-target activity.
-
Experimental Design
-
Question: What are typical dosages for in vivo studies with this compound?
Answer: Dosages vary depending on the route of administration and the animal model.
-
Intraperitoneal (i.p.) injection in rats: Doses up to 30 mg/kg have been used in alcohol self-administration studies.[3]
-
Intracerebroventricular (i.c.v.) injection in rats: A common dose is 30 µg in a 10 µL volume.[1]
-
Intranasal administration in rats: A dose of 20 µg has been used in studies on stress and anxiety.[9]
-
-
Question: My in vivo results are inconsistent. What could be the issue?
Answer: Inconsistent results can stem from several factors:
-
Drug precipitation: As discussed, poor solubility can lead to inconsistent dosing if the compound precipitates out of solution. Ensure your vehicle is appropriate and the solution is homogenous. Drug precipitation at the injection site can also complicate results.[6]
-
Animal model variability: Factors such as the strain, age, and sex of the animals can influence behavioral and physiological responses.
-
Timing of administration: The timing of the drug administration relative to the behavioral test is critical. For i.p. injections, a 20-minute pre-treatment time is often used.[3]
-
Data Presentation
Table 1: Comparative Profile of this compound and Other Orexin Antagonists
| Feature | This compound | SB-334867 (Analog) |
| Target | Orexin 1 Receptor (OX1R) | Orexin 1 Receptor (OX1R) |
| Type | Non-peptide antagonist | Non-peptide antagonist |
| OX1R Affinity (Ki/Kb) | 27-57 nM[1][2][4] | ~21.7 nM (Kb)[6] |
| Selectivity vs. OX2R | ~50-70 fold[1][5] | ~50 fold[6] |
| Known Off-Targets | 5-HT2B Receptor[6] | 5-HT2B, 5-HT2C, Adenosine A2A[6] |
| Aqueous Solubility | Poor/Insoluble[1] | Poor[6] |
| Common In Vivo Route | i.p., i.c.v., Intranasal[1][3][9] | i.p., i.c.v. |
Experimental Protocols
Methodology for a Rodent Behavioral Study: Alcohol Self-Administration
This protocol is a synthesized example based on published studies using this compound to investigate alcohol-seeking behavior in rats.[3]
-
Animals: Adult male Wistar rats are commonly used. They should be single-housed and maintained on a reverse light-dark cycle. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Drug Preparation:
-
Prepare this compound in a vehicle of 5% DMSO and 5% Cremophor EL in sterile water.[3]
-
First, dissolve the this compound powder in 100% DMSO.
-
In a separate tube, mix the Cremophor EL with sterile water.
-
Slowly add the DMSO/SB-408124 solution to the aqueous Cremophor EL solution while vortexing to prevent precipitation.
-
Prepare solutions fresh on the day of the experiment.
-
-
Experimental Procedure:
-
Training: Train rats to self-administer alcohol in operant conditioning chambers. This typically involves training them to press a lever to receive a small amount of alcohol solution.
-
Dependence Induction (Optional): To model compulsive alcohol drinking, a state of alcohol dependence can be induced using chronic intermittent exposure to alcohol vapor.[3]
-
Pharmacological Testing:
-
On the test day, administer this compound (e.g., at doses of 3, 10, and 30 mg/kg) or the vehicle via intraperitoneal (i.p.) injection.[3]
-
A within-subject Latin-square design is often used, where each animal receives each dose on different days.
-
Administer the injection 20 minutes before placing the rat in the operant chamber for the self-administration session.[3]
-
-
Data Collection: Record the number of lever presses for alcohol and water (as a control for general activity and thirst) during the session (e.g., 30 minutes).
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods, such as a repeated-measures ANOVA, to compare the effects of different doses of this compound on alcohol intake versus the vehicle control.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring the stability of SB-408124 in solution.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the stability of SB-408124 in solution. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing this compound?
Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, the compound in its powdered form should be stored at -20°C for up to 3 years.[1][2]
2. How should I prepare and store stock solutions of this compound?
It is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). This compound is soluble in DMSO up to 100 mM. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes.
Storage of Stock Solutions:
-
Store aliquots at -80°C for up to 1 year.[1]
-
For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.[1]
3. Can I store this compound solutions at room temperature?
One supplier suggests that the powdered form can be stored at room temperature. However, for optimal stability, particularly once in solution, refrigerated or frozen storage is strongly recommended.
4. What is the stability of this compound in biological matrices like plasma?
This compound has shown high stability in human and rat plasma. In one study, the stability after 1 and 4 hours was 94% and 88% in human plasma, and 101% and 107% in rat plasma, respectively.[3]
Troubleshooting Guide
Issue: My this compound solution appears to have precipitated.
-
Cause: Precipitation can occur, especially when preparing aqueous working solutions from a DMSO stock. This may be due to the lower solubility of the compound in aqueous buffers.
-
Solution:
Issue: I am not observing the expected biological effects in my in vivo experiment.
-
Cause 1: Poor Brain Penetration. this compound has been reported to have very low brain penetration, which can limit its efficacy in studies targeting the central nervous system when administered peripherally.[3]
-
Solution 1: Consider direct administration to the central nervous system, such as intracerebroventricular (i.c.v.) injection, which has been successfully used in studies.[1][4]
-
Cause 2: Inadequate Dosing or Formulation. The formulation and dosage of this compound are critical for its bioavailability and efficacy.
-
Solution 2: Refer to established protocols for preparing formulations for in vivo use. For example, a common vehicle for intraperitoneal injection involves dissolving this compound in a mixture of 5% DMSO and 5% Cremophor EL in sterile water.[5] Ensure the dosage is appropriate for the animal model and research question, referencing published studies.[1][6]
-
Cause 3: Compound Degradation. Improper storage or handling of stock solutions can lead to degradation of this compound.
-
Solution 3: Always use freshly prepared working solutions for in vivo experiments.[4] Ensure that stock solutions have been stored correctly at -80°C or -20°C and have not undergone multiple freeze-thaw cycles.
Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | Up to 100 mM | |
| DMSO (with sonication) | 50 mg/mL | [2] |
Table 2: Recommended Storage Conditions and Stability
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2] |
| Powder | Room Temperature | Not specified | |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 356.37 g/mol ).
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.56 mg of this compound in 1 mL of DMSO.
-
Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for In Vivo Studies
This protocol is adapted from a method used for intraperitoneal injections.[5]
-
Initial Dilution: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare a vehicle solution consisting of 5% DMSO and 5% Cremophor EL in sterile water.
-
Final Formulation: Dilute the this compound DMSO stock solution with the vehicle to achieve the desired final concentration for injection. For example, to prepare a 1 mg/mL working solution, you would dilute the appropriate volume of your DMSO stock into the vehicle.
-
Administration: It is recommended to use the working solution immediately after preparation.[4]
Visualizations
Caption: Orexin-A signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats [escholarship.org]
Troubleshooting Unexpected Results with SB-408124: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-408124. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a non-peptide, selective antagonist of the orexin 1 receptor (OX1R).[1][2] It functions by blocking the binding of the neuropeptides orexin-A and orexin-B to the OX1R, thereby inhibiting its downstream signaling. It exhibits approximately 50- to 70-fold selectivity for OX1R over the orexin 2 receptor (OX2R).[1][2][3]
Q2: I am not observing the expected inhibitory effect of this compound in my experiment. What are the possible reasons?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Inadequate Concentration: Ensure the concentration of this compound is sufficient to antagonize the OX1R in your specific experimental system. Refer to the provided potency data (Table 1) for guidance.
-
Solubility Issues: this compound is insoluble in water and ethanol.[1] Improper dissolution can lead to a lower effective concentration. Ensure you are using an appropriate solvent and following a correct dissolution protocol. For in vitro studies, fresh DMSO is recommended.[1] For in vivo studies, a common vehicle is 5% DMSO and 5% Cremophor EL in sterile water.[4]
-
Compound Stability: While the powder form is stable for years at -20°C, stock solutions have limited stability.[1] Avoid repeated freeze-thaw cycles and use freshly prepared solutions for optimal results.[1]
-
Experimental System: The role of OX1R can be context-dependent. In some behavioral models, such as certain conditioned place preference (CPP) paradigms for ethanol, this compound has shown no effect.[5][6] It's also been reported to have no significant effects on sleep in rats, suggesting that wakefulness is primarily mediated by OX2R or a combination of both receptors.[3]
-
Receptor Expression: Confirm that your target cells or tissue express sufficient levels of OX1R.
Q3: My results are variable and not reproducible. What could be the cause?
Inconsistent results can stem from several sources:
-
Inconsistent Compound Preparation: Due to its limited solubility, slight variations in the preparation of this compound solutions can lead to significant differences in the effective concentration. Standardize your dissolution protocol meticulously.
-
Precipitation: Drug precipitation at the injection site can occur, complicating the interpretation of results.[5] This can be a particular issue with intracerebroventricular (i.c.v.) injections. Visually inspect solutions for any signs of precipitation before administration.
-
Animal Model Variability: Biological variability between animals can contribute to inconsistent responses. Ensure proper randomization and use a sufficient number of animals to achieve statistical power.
Q4: I am observing unexpected or off-target effects. What should I consider?
This compound, while selective for OX1R, has been reported to have affinity for other receptors, which may lead to off-target effects.
-
Serotonin Receptor Interaction: this compound has a known affinity for the serotonin 2B (5-HT2B) receptor.[5] If your experimental system is sensitive to serotonergic signaling, this could be a source of unexpected results.
-
Dose-Dependent Effects: Off-target effects are often more pronounced at higher concentrations.[7] If you are observing unexpected phenotypes, consider performing a dose-response curve to determine if the effect is dose-dependent and potentially separable from the on-target OX1R antagonism.
Below is a troubleshooting workflow to help diagnose unexpected results:
Quantitative Data
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| Ki (OX1R) | 57 nM | - | Whole Cell Binding | [1] |
| Ki (OX1R) | 27 nM | - | Membrane Binding | [1] |
| Kb (OX1R) | 21.7 nM | - | - | [5] |
| Kb (OX2R) | 1405 nM | - | - | [5] |
| Selectivity (OX1R/OX2R) | ~50-fold | - | - | [1][3] |
Table 2: Solubility and Storage of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 36 mg/mL (101.01 mM) | Use fresh DMSO as moisture can reduce solubility. | [1] |
| Water | Insoluble | - | [1] |
| Ethanol | Insoluble | - | [1] |
| Storage (Powder) | 3 years at -20°C | From date of receipt. | [1] |
| Storage (Stock Solution) | 1 year at -80°C | Aliquot to avoid repeated freeze-thaw cycles. | [1] |
| 1 month at -20°C | [1] |
Experimental Protocols
In Vivo Administration in Rats
-
Intracerebroventricular (i.c.v.) Injection:
-
Intraperitoneal (i.p.) Injection:
Signaling Pathway
The orexin system plays a crucial role in regulating arousal, wakefulness, and reward.[3][8] Orexin neurons in the lateral hypothalamus project to various brain regions, including the ventral tegmental area (VTA) and nucleus accumbens, which are key components of the brain's reward circuitry.[3] this compound acts by blocking the action of orexin-A and orexin-B at the OX1R, thereby modulating these pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of orexins/hypocretins in alcohol use and abuse: an appetitive-reward relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Hypocretin (Orexin) Replacement Therapies - PMC [pmc.ncbi.nlm.nih.gov]
How to verify the activity of SB-408124 in an assay.
This guide provides researchers, scientists, and drug development professionals with detailed information for verifying the activity of SB-408124, a selective orexin-1 receptor (OX1R) antagonist. It includes frequently asked questions, troubleshooting advice, quantitative data, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? this compound is a non-peptide, small molecule that acts as a selective antagonist for the orexin receptor subtype 1 (OX1R), also known as hypocretin receptor 1 (HcrtR1).[1][2] It functions by competitively binding to the OX1 receptor, thereby blocking the downstream signaling initiated by the endogenous ligands, primarily Orexin-A.[3] It exhibits approximately 50- to 70-fold selectivity for OX1R over the orexin-2 receptor (OX2R).[1][2][4]
Q2: What is the primary signaling pathway activated by the OX1 receptor? The OX1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit (Gαq).[4] Upon activation by an agonist like Orexin-A, Gαq stimulates phospholipase C (PLC), which leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a measurable increase in cytosolic calcium concentration.[4]
Caption: Orexin-1 Receptor (OX1R) signaling pathway and the inhibitory action of this compound.
Q3: Which assays are most suitable for verifying the antagonist activity of this compound? The most common and direct methods are:
-
Calcium Mobilization Assay: A functional assay that measures the ability of this compound to block the Orexin-A-induced increase in intracellular calcium in cells expressing OX1R.[1] This is often performed using a fluorescent plate reader (e.g., FLIPR).
-
Competitive Radioligand Binding Assay: A direct binding assay that quantifies the affinity of this compound for the OX1R by measuring its ability to displace a known radiolabeled antagonist (e.g., [³H]-SB-674042) from the receptor.[5][6]
Q4: How should I prepare and store this compound? this compound has poor aqueous solubility.[5] It should be dissolved in a non-polar organic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-30 mM).[1] Store the stock solution at -20°C or -80°C. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[1] When preparing working solutions, dilute the DMSO stock into your aqueous assay buffer immediately before use to minimize precipitation.
Troubleshooting Guide
Problem: No inhibition of the agonist signal is observed.
Caption: Troubleshooting logic for experiments where this compound shows no inhibitory effect.
Problem: High background or erratic signal in a calcium mobilization assay.
-
Possible Cause: Compound autofluorescence.
-
Solution: Run a control plate with this compound added to cells without the calcium-sensitive dye to measure its intrinsic fluorescence at the assay wavelengths. If it is high, consider using a different detection method, such as an aequorin-based luminescence assay.[7]
-
-
Possible Cause: Poor cell health or inconsistent cell plating.
-
Solution: Ensure cells are not over-confluent and are plated evenly. Visually inspect the cell monolayer before starting the assay.
-
-
Possible Cause: Dye loading issues.
-
Solution: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature. Ensure complete removal of excess dye before adding compounds.
-
Problem: Inconsistent results (poor reproducibility) between experiments.
-
Possible Cause: Compound precipitation.
-
Possible Cause: Agonist degradation.
-
Solution: Orexin-A is a peptide. Prepare fresh aliquots from a lyophilized stock and avoid repeated freeze-thaw cycles.
-
-
Possible Cause: Off-target effects.
-
Solution: Be aware that this compound may have an affinity for other receptors, such as 5-HT2B, which could influence results in complex biological systems.[5] The use of a well-characterized recombinant cell line (e.g., CHO-K1 or HEK293 expressing only OX1R) can minimize this issue.
-
Quantitative Data Summary
The following table summarizes the reported binding affinity and potency values for this compound at the orexin-1 receptor.
| Parameter | Value | Receptor/System | Reference |
| Ki | 57 nM | OX1R (Whole Cell) | [1] |
| Ki | 27 nM | OX1R (Membrane) | [1] |
| Kb | 21.7 nM | OX1R | [5] |
| pKi | 7.57 | HcrtR1 (OX1R) | [1] |
| Selectivity | ~50-70 fold | OX1R vs. OX2R | [1][2][4] |
Detailed Experimental Protocols
Protocol 1: Antagonist-Mode Calcium Mobilization Assay
This protocol describes how to measure the ability of this compound to inhibit Orexin-A-induced calcium flux in CHO-K1 cells stably expressing the human OX1 receptor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based development of a subtype-selective orexin 1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the 5-HT2b receptor in evaluation of aequorin detection of calcium mobilization for miniaturized GPCR high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Oral Bioavailability of SB-408124
Disclaimer: Information regarding the specific oral bioavailability of the research compound SB-408124 is not extensively available in the public domain. This guide provides general strategies and troubleshooting advice for improving the bioavailability of poorly soluble research compounds, using this compound as a representative example of a selective, non-peptide orexin-1 receptor antagonist. The principles and protocols described are based on established pharmaceutical sciences and are intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays with this compound show high potency, but I'm not observing the expected efficacy in my animal models after oral administration. What could be the issue?
A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor oral bioavailability. For an orally administered compound to be effective, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter systemic circulation. This compound is a lipophilic molecule and is insoluble in water, which can lead to low dissolution and consequently, poor absorption. It is crucial to evaluate the physicochemical properties of this compound, specifically its solubility and permeability, to understand and address this issue.
Q2: How can I begin to improve the oral bioavailability of this compound in my experiments?
A2: The initial focus should be on enhancing the solubility and dissolution rate of the compound. Key strategies to consider include:
-
Formulation Development: Utilizing solubility-enhancing excipients such as co-solvents, surfactants, and complexing agents.
-
Particle Size Reduction: Techniques like micronization or nanosizing can increase the surface area of the drug particles, leading to faster dissolution.
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can improve its aqueous solubility.
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to this compound?
A3: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. While the specific BCS class of this compound has not been officially published, based on its physicochemical properties (insoluble in water), it is likely to be a BCS Class II compound (low solubility, high permeability). For BCS Class II compounds, the rate-limiting step for oral absorption is typically drug dissolution. Therefore, formulation strategies aimed at improving solubility are paramount.
Troubleshooting Guide for Poor Oral Bioavailability of this compound
This guide provides a structured approach to identifying and resolving common issues related to the poor oral bioavailability of this compound and similar research compounds.
| Issue | Potential Cause | Recommended Solution |
| Low and variable drug exposure after oral dosing. | Poor aqueous solubility of this compound. | Develop an enabling formulation. Options include lipid-based formulations (e.g., SEDDS), solid dispersions, or nanosuspensions. |
| Inadequate dissolution rate in the gastrointestinal tract. | Reduce the particle size of the this compound drug substance through micronization or nanomilling. | |
| First-pass metabolism in the gut wall or liver. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess metabolic stability. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or chemical modification of the molecule. | |
| Compound precipitates in the formulation or upon administration. | The concentration of this compound exceeds its solubility in the vehicle. | Screen for a more suitable solvent system or reduce the drug concentration. The use of precipitation inhibitors (e.g., HPMC, PVP) can also be explored. |
| pH-dependent solubility leading to precipitation in the GI tract. | Determine the pKa of this compound and its solubility at different pH values. A pH-modifying excipient or an enteric-coated formulation might be necessary. | |
| High inter-animal variability in pharmacokinetic data. | Inconsistent formulation (e.g., non-uniform suspension). | Ensure the formulation is homogenous before each administration. For suspensions, continuous stirring or vortexing is recommended. |
| Food effects on drug absorption. | Standardize the feeding state of the animals (e.g., fasted or fed) in your pharmacokinetic studies to minimize variability. |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and the formation of a confluent monolayer.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment:
-
The transport of this compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
-
A solution of this compound (typically at a concentration of 1-10 µM in a transport buffer) is added to the donor compartment.
-
Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).
-
-
Efflux Ratio Determination: To investigate active efflux, the experiment is repeated in the presence of a P-gp inhibitor (e.g., verapamil). A significant increase in A-B transport and a decrease in B-A transport in the presence of the inhibitor suggest that this compound is a P-gp substrate.
-
Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined. An efflux ratio greater than 2 is indicative of active efflux.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are used.
-
Formulation Preparation: Prepare a suitable formulation for both intravenous (IV) and oral (PO) administration. For oral administration, a formulation that enhances solubility, such as a solution in a mixture of PEG400 and Tween 80, or a suspension in 0.5% methylcellulose, should be used.
-
Dosing:
-
IV Group: Administer this compound (e.g., 1-2 mg/kg) as a bolus injection via the tail vein.
-
PO Group: Administer this compound (e.g., 5-10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from a cannulated vessel (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters:
-
IV: Clearance (CL), Volume of distribution (Vd), and Area Under the Curve from time zero to infinity (AUCinf).
-
PO: Maximum plasma concentration (Cmax), Time to reach Cmax (Tmax), and AUCinf.
-
Oral Bioavailability (%F): Calculated as (%F) = (AUCpo / AUCiv) * (Dose_iv / Dose_po) * 100.
-
Visualizations
Orexin-1 Receptor Signaling Pathway
Caption: Orexin-1 Receptor Signaling Pathway and the antagonistic action of this compound.
Experimental Workflow for Addressing Poor Oral Bioavailability
Caption: A logical workflow for troubleshooting and improving the oral bioavailability of a research compound.
Minimizing variability in SB-408124 animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in animal studies involving the selective orexin-1 receptor (OX1R) antagonist, SB-408124.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability in Behavioral Readouts
Question: We are observing significant inter-animal variability in our behavioral experiments after this compound administration. What are the potential sources of this variability and how can we mitigate them?
Answer: High variability is a common challenge in in vivo pharmacology. For this compound studies, consider the following factors:
-
Animal-Specific Factors:
-
Genetic Background: Different strains of mice and rats can exhibit varied responses to orexin antagonists. Ensure the use of a consistent and well-characterized strain throughout the study.
-
Sex Differences: Preclinical studies have indicated potential sex-based differences in the orexin system and responses to its modulation. It is advisable to either use a single sex or ensure the study is adequately powered to analyze data from both sexes separately.[1]
-
Age and Weight: Animals of different ages and weights can have different metabolic rates, affecting drug pharmacokinetics. Use animals within a narrow age and weight range.
-
Baseline Anxiety and Stress Levels: The orexin system is intricately linked with stress and arousal. High baseline levels of stress or anxiety in individual animals can significantly impact their response to an OX1R antagonist.
-
-
Experimental Procedures:
-
Habituation: Insufficient habituation to the experimental environment and procedures (e.g., handling, injection, testing apparatus) can lead to stress-induced alterations in behavior, masking the effects of this compound. Implement a thorough habituation protocol.[1]
-
Timing of Administration: The activity of the endogenous orexin system follows a circadian rhythm, with higher levels during the active phase. Administer this compound at a consistent time relative to the light-dark cycle to ensure consistent target engagement.[1]
-
Route of Administration: The route of administration (e.g., intraperitoneal, oral, intracerebroventricular) can significantly impact the bioavailability and time to peak concentration of the compound. Oral administration, in particular, can lead to higher variability in absorption.[1]
-
-
Drug Formulation and Administration:
-
Solubility and Stability: this compound has poor aqueous solubility. Improperly prepared formulations can lead to inconsistent dosing. Ensure the compound is fully dissolved and stable in the chosen vehicle.
-
Injection Technique: Inconsistent injection volumes or improper injection technique can contribute to variability. Ensure all personnel are properly trained and consistent in their administration technique.
-
Issue 2: Lack of Expected Efficacy
Question: We are not observing the expected behavioral or physiological effects of this compound in our animal model, even at doses reported in the literature. What could be the reason?
Answer: A lack of efficacy can be due to several factors, ranging from the experimental design to the compound itself.
-
Dose and Pharmacokinetics:
-
Insufficient Dose: The effective dose of this compound can vary depending on the animal model, the specific behavioral paradigm, and the route of administration. A dose-response study is highly recommended to determine the optimal dose for your specific experimental conditions.
-
Pharmacokinetic Profile: The half-life and brain penetration of this compound may differ between species and even strains. It is possible that the compound is being cleared too rapidly or not reaching the target site in sufficient concentrations.
-
Receptor Occupancy: A certain threshold of OX1R occupancy is necessary to elicit a biological response. The administered dose may not be achieving sufficient receptor blockade.
-
-
Experimental Model:
-
Model-Specific Orexin System Involvement: The role of the OX1R in regulating a specific behavior can be highly model-dependent. It is crucial to have strong evidence from the literature supporting the involvement of the orexin system in your chosen model. In some paradigms, the orexin-2 receptor (OX2R) may play a more dominant role.[2][3]
-
-
Compound Integrity:
-
Purity and Identity: Verify the purity and identity of your this compound batch through analytical methods.
-
Storage and Handling: Improper storage can lead to degradation of the compound. This compound should be stored as a solid under appropriate conditions (e.g., at -20°C for long-term storage).[3]
-
Issue 3: Paradoxical or Off-Target Effects
Question: We are observing unexpected or paradoxical effects, such as hyperactivity or anxiogenic-like behaviors, after this compound administration. What could be the cause?
Answer: While this compound is a selective OX1R antagonist, off-target effects or complex physiological responses can sometimes occur.
-
Off-Target Activity: Although highly selective for OX1R over OX2R, at higher concentrations, this compound may interact with other receptors. Some studies have suggested that related compounds may have affinity for serotonin receptors (e.g., 5-HT2B).[2] Consider whether the observed effects could be mediated by such off-target interactions, especially at higher doses.
-
Homeostatic Compensation: The orexin system is part of a complex network of neurotransmitter systems. Blocking one component can lead to compensatory changes in other systems, which might produce unexpected behavioral outcomes.
-
Dose-Related Effects: Some compounds exhibit a biphasic dose-response curve (a U-shaped or inverted U-shaped curve). It is possible that the dose you are using is on the descending part of the curve, leading to effects opposite to what is expected at lower doses. A comprehensive dose-response study is crucial.
Frequently Asked Questions (FAQs)
Pharmacology and Formulation
Q1: What is the mechanism of action of this compound? A1: this compound is a non-peptide, selective antagonist of the orexin-1 receptor (OX1R).[4] It competitively binds to OX1R, preventing the binding of the endogenous orexin peptides (orexin-A and orexin-B) and thereby inhibiting their downstream signaling.
Q2: What is the selectivity profile of this compound? A2: this compound displays approximately 50- to 70-fold selectivity for the human OX1R over the OX2R.[4][5]
| Receptor | Kb (nM) | Ki (nM) |
| Human OX1R | 21.7[6] | 27 (membrane), 57 (whole cell)[5] |
| Human OX2R | 1405[6] | - |
Q3: How should I prepare and store this compound for in vivo studies? A3: this compound is soluble in DMSO up to 100 mM.[6][7] For in vivo administration, a common vehicle is a mixture of DMSO, Tween 80 (or Cremophor EL), and saline or sterile water. For example, a solution can be prepared by dissolving this compound in a small amount of DMSO, followed by the addition of Tween 80 or Cremophor EL, and then dilution with saline or water.[7] It is recommended to prepare fresh solutions for each experiment and use them immediately.[5] For long-term storage, the solid compound should be kept at -20°C.[3]
Experimental Design and Protocols
Q4: What are some common animal models where this compound has been used? A4: this compound has been utilized in a variety of animal models to investigate the role of the OX1R in:
-
Substance Abuse and Addiction: Models of alcohol, cocaine, and nicotine self-administration and reinstatement.[7][8][9]
-
Anxiety and Stress-Related Disorders: Elevated plus maze, open field test, and models of post-traumatic stress disorder.[10][11][12]
-
Feeding and Motivation: Models of food-seeking behavior and motivation.
-
Pain Perception: Models of inflammatory and neuropathic pain.
Q5: What are typical doses and routes of administration for this compound in rodents? A5: The effective dose and optimal route of administration are highly dependent on the specific research question and animal model.
| Route of Administration | Species | Typical Dose Range | Reference |
| Intraperitoneal (i.p.) | Rat | 10 - 30 mg/kg | [7] |
| Intracerebroventricular (i.c.v.) | Rat | 30 µg/10 µL | [5] |
| Intranasal | Rat | 20 µg | [10] |
Note: This table provides examples, and dose-optimization studies are strongly recommended for each new experimental paradigm.
Q6: Can you provide a general protocol for an alcohol self-administration study using this compound in rats? A6: The following is a generalized protocol based on published studies. Specific parameters should be optimized for your laboratory and research question.
Experimental Protocol: Alcohol Self-Administration in Rats
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used. House them individually to accurately measure alcohol consumption.
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a liquid delivery system, and cue lights.
-
Training (Acquisition Phase):
-
Train rats to press a lever for a reward (e.g., 10% w/v ethanol solution). A common schedule of reinforcement is a Fixed Ratio 1 (FR1), where each lever press delivers a reward.
-
Sessions are typically 30-60 minutes daily.
-
Continue training until stable responding is achieved (e.g., consistent number of rewards earned per session for several consecutive days).
-
-
This compound Administration:
-
Vehicle Preparation: Prepare a vehicle solution (e.g., 5% DMSO, 5% Cremophor EL in sterile water).[7]
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., for doses of 3, 10, 30 mg/kg).
-
Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 20-30 minutes before the start of the self-administration session.[7]
-
-
Testing:
-
Place the rats in the operant chambers and allow them to self-administer ethanol for the session duration.
-
Record the number of active and inactive lever presses.
-
-
Data Analysis:
-
Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound to the vehicle control on the number of rewards earned and lever presses.
-
Visualizations
Signaling Pathway
Caption: this compound blocks Orexin-A activation of the OX1R signaling cascade.
Experimental Workflow
Caption: A generalized workflow for in vivo studies using this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in this compound studies.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Administration of orexin receptor 1 antagonist into the rostral ventromedial medulla increased swim stress-induced antinociception in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin-1 and orexin-2 receptor antagonists reduce ethanol self-administration in high-drinking rodent models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The hypocretin–orexin system regulates cocaine self-administration via actions on the mesolimbic dopamine system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats [journal.hep.com.cn]
- 12. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [bakhtiniada.ru]
Technical Support Center: Interpreting Behavioral Changes After SB-408124 Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing SB-408124 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-peptide, selective antagonist of the Orexin-1 receptor (OX1R).[1] It exhibits approximately 50-70 times greater selectivity for OX1R over the Orexin-2 receptor (OX2R). Its primary use is in scientific research to investigate the role of the orexinergic system in various physiological and behavioral processes.
Q2: What are the expected behavioral effects of this compound administration in preclinical models?
A2: Administration of this compound has been shown to modulate a range of behaviors, including:
-
Anxiety-related behaviors: It can produce anxiolytic-like effects in behavioral assays such as the elevated plus maze and open field test.
-
Reward-seeking behaviors: It has been observed to decrease self-administration of rewarding substances like alcohol.
-
Locomotor activity: The effects on locomotor activity can be variable and may depend on the dose and the specific experimental conditions.
Q3: What is the recommended vehicle for dissolving and administering this compound?
A3: A common vehicle for this compound for intraperitoneal (i.p.) injection is a solution of 5% dimethyl sulfoxide (DMSO) and 5% Cremophor EL in sterile water. For intracerebroventricular (i.c.v.) injections, it can be dissolved in DMSO and then further diluted. It is crucial to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[2]
Q4: What is the pharmacokinetic profile of this compound, particularly its brain penetration?
A4: this compound has been reported to have poor pharmacokinetic properties, including low oral bioavailability and very low brain penetration. The brain-to-plasma ratio is approximately 0.03, which is near the level of blood contamination in brain tissue samples.[3] This is a critical factor to consider when designing and interpreting experiments.
Troubleshooting Guide
Problem 1: I am not observing any significant behavioral effects after administering this compound.
-
Possible Cause 1: Insufficient Brain Exposure.
-
Troubleshooting: Due to its poor brain penetration, systemic administration (e.g., intraperitoneal) may not deliver sufficient concentrations of this compound to the central nervous system to elicit a behavioral effect.[3]
-
Recommendation:
-
Consider direct central administration routes, such as intracerebroventricular (i.c.v.) or intracerebral microinjections into specific brain regions of interest.
-
If systemic administration is necessary, ensure the highest tolerable and effective dose is being used, as established in dose-response studies.
-
Perform pharmacokinetic studies in your specific animal model to determine the brain and plasma concentrations of this compound achieved with your dosing regimen.
-
-
-
Possible Cause 2: Inappropriate Vehicle or Poor Solubility.
-
Troubleshooting: this compound has limited solubility in aqueous solutions. If the compound is not fully dissolved, the actual administered dose will be lower than intended.
-
Recommendation:
-
Use the recommended vehicle of 5% DMSO and 5% Cremophor EL in sterile water for i.p. injections.[2]
-
Ensure the solution is freshly prepared and visually inspect for any precipitation before administration.
-
Sonication may aid in dissolving the compound.
-
-
-
Possible Cause 3: Timing of Behavioral Testing.
-
Troubleshooting: The time course of this compound's effects may not align with your behavioral testing window.
-
Recommendation: Conduct a time-course study to determine the optimal time for behavioral testing after this compound administration in your specific experimental paradigm.
-
Problem 2: I am observing inconsistent or highly variable results between animals.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Troubleshooting: Variability in injection technique can lead to inconsistent dosing.
-
Recommendation: Ensure all personnel are properly trained in the chosen administration technique (e.g., i.p., i.c.v.) to minimize variability.
-
-
Possible Cause 2: Stress-induced Behavioral Changes.
-
Troubleshooting: Handling and injection procedures can be stressful for animals and may mask or alter the behavioral effects of this compound.
-
Recommendation:
-
Habituate animals to handling and injection procedures prior to the start of the experiment.
-
Include a vehicle-injected control group that undergoes the exact same procedures as the drug-treated group.
-
-
-
Possible Cause 3: Off-Target Effects.
-
Troubleshooting: While selective, this compound may have some affinity for other receptors, such as serotonin 5-HT2B receptors, which could contribute to behavioral variability.
-
Recommendation:
-
To confirm that the observed effects are mediated by OX1R, consider rescue experiments where an OX1R agonist is co-administered with this compound.
-
Compare the behavioral effects of this compound with other selective OX1R antagonists with different chemical structures.
-
-
Quantitative Data
Table 1: Effect of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (Rats)
| Dose (Intranasal) | Time in Open Arms (seconds) | Number of Entries into Open Arms |
| Vehicle | Data not explicitly provided | Data not explicitly provided |
| 20 µg | Increased time in light arm (restored towards control) | Number of runs restored to control level |
Data adapted from a study investigating the effects of this compound after psychotraumatic exposure. The "light arm" in this context is analogous to the open arms of the elevated plus maze.[4]
Table 2: Effect of this compound on Locomotor and Exploratory Behavior in the Open Field Test (Rats)
| Treatment Group | Number of Sniffs | Number of Rearing | Number of Peeks into Holes |
| Stressed + Vehicle | Decreased | Decreased | Increased |
| Stressed + this compound (20 µg, intranasal) | Increased (compared to stressed + vehicle) | Data not provided | Decreased (compared to stressed + vehicle) |
Data adapted from a study investigating the effects of this compound after psychotraumatic exposure.[4]
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
Objective: To assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
-
Timer.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle at the predetermined time before the test.
-
Test Initiation: Gently place the animal in the center of the maze, facing one of the open arms.
-
Recording: Immediately start the video recording and timer. Allow the animal to explore the maze for a 5-minute session. The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
Data Collection: The video tracking software will record the time spent in the open and closed arms, the number of entries into each arm, and the total distance traveled.
-
Cleaning: After each trial, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is interpreted as an anxiolytic-like effect. Total distance traveled can be used as a measure of overall locomotor activity.
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior in an open, novel environment.
Materials:
-
Open field arena (a square or circular enclosure with high walls).
-
Video camera and tracking software.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
-
Timer.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle at the specified time before the test.
-
Test Initiation: Gently place the animal in the center of the open field arena.
-
Recording: Start the video recording and timer immediately. The test duration is typically 5-10 minutes.
-
Data Collection: The tracking software will record the total distance traveled, the time spent in the center versus the periphery of the arena, the number of entries into the center zone, and rearing frequency.
-
Cleaning: Clean the arena thoroughly with 70% ethanol between each animal.
-
Data Analysis:
-
Locomotor Activity: Total distance traveled is a primary measure of locomotion.
-
Anxiety-Like Behavior: A decrease in the time spent in the center of the arena and fewer entries into the center zone are indicative of anxiety-like behavior (thigmotaxis). Anxiolytic compounds are expected to increase center time and entries.
-
Marble Burying Test for Compulsive-Like Behavior
Objective: To assess repetitive and compulsive-like behaviors in rodents.
Materials:
-
Standard rodent cage with deep bedding (e.g., 5 cm).
-
20 glass marbles.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
-
Timer.
Procedure:
-
Cage Preparation: Place 5 cm of clean bedding in the test cage and evenly space 20 marbles on the surface.
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle prior to the test.
-
Test Initiation: Place the animal in the prepared cage.
-
Test Session: Allow the animal to explore and interact with the marbles for 30 minutes.
-
Scoring: After the session, carefully remove the animal from the cage. Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis: A decrease in the number of buried marbles can be interpreted as a reduction in compulsive-like behavior.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Orexin-1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: General workflow for a behavioral experiment involving this compound administration.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to OX1 Receptor Antagonists: SB-408124 versus SB-334867
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two widely used selective orexin-1 (OX1) receptor antagonists: SB-408124 and its structural analog, SB-334867. The following sections detail their respective performance based on experimental data, offering insights into their potency, selectivity, and key pharmacological differences to aid in the selection of the most appropriate tool compound for research and development.
At a Glance: Key Differences
While both this compound and SB-334867 are potent and selective antagonists of the OX1 receptor, key distinctions lie in their pharmacokinetic properties and off-target profiles. This compound is reported to have improved oral bioavailability and faster clearance compared to SB-334867.[1] However, both compounds exhibit some off-target activity, notably at serotonin receptors, which should be a consideration in experimental design.
Data Presentation: Quantitative Comparison
The following tables summarize the in vitro binding affinities and functional potencies of this compound and SB-334867 at the human OX1 and OX2 receptors.
Table 1: Orexin Receptor Binding Affinities
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Selectivity (OX2/OX1) |
| This compound | human OX1 | Radioligand Binding | Kb | 21.7[2] | ~65x |
| human OX2 | Radioligand Binding | Kb | 1405[2] | ||
| SB-334867 | human OX1 | Radioligand Binding | Kb | 27.8[2] | ~61x |
| human OX2 | Radioligand Binding | Kb | 1704[2] |
Table 2: Functional Antagonist Potency
| Compound | Receptor | Assay Type | Parameter | Value |
| This compound | human OX1 | Calcium Mobilization | pA2 | ~7.6 |
| SB-334867 | human OX1 | Calcium Mobilization | pKB | 7.2[3] |
| human OX2 | Calcium Mobilization | % Inhibition @ 10µM | 32.7[3] |
In Vitro Pharmacology: A Closer Look
Both compounds are non-peptide, competitive antagonists of the OX1 receptor. Their primary mechanism of action involves blocking the intracellular calcium mobilization that occurs upon orexin-A binding to the Gq-coupled OX1 receptor.
Selectivity Profile
This compound and SB-334867 exhibit a similar selectivity profile, with a 50- to 70-fold higher affinity for the OX1 receptor over the OX2 receptor.[2][4] This selectivity is crucial for dissecting the specific roles of the OX1 receptor in various physiological processes.
Off-Target Activities
A critical consideration for any pharmacological tool is its potential for off-target effects. SB-334867 has been shown to have micromolar affinity for several other G-protein coupled receptors, including the serotonin 5-HT2B and 5-HT2C receptors, as well as the adenosine A2A receptor.[2] Notably, this compound is also reported to have an affinity for the 5-HT2B receptor, suggesting it may share some of the selectivity issues of its predecessor.[2]
In Vivo Studies: Comparative Efficacy
Direct head-to-head in vivo comparisons of this compound and SB-334867 are limited in the published literature. However, studies investigating their effects in similar models provide some comparative insights. For instance, in models of alcohol self-administration, the OX1 selective antagonist this compound showed no effect in reducing ethanol self-administration, while in other studies, SB-334867 has been shown to be effective.[2] This discrepancy could be due to differences in experimental design or the pharmacokinetic profiles of the two compounds.
This compound is noted to have a faster clearance rate than SB-334867, which could influence its duration of action in vivo.[1] The improved oral bioavailability of this compound may offer an advantage in studies requiring oral administration.[4]
Experimental Protocols
Radioligand Binding Assay for OX1 Receptor Affinity
This protocol outlines a method for determining the binding affinity (Ki) of test compounds at the human OX1 receptor using a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human OX1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Radioligand: [125I]Orexin-A.
-
Non-specific binding control: Unlabeled Orexin-A.
-
Test compounds: this compound and SB-334867.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membranes from HEK293-hOX1 cells.
-
In a 96-well plate, add assay buffer, a fixed concentration of [125I]Orexin-A, and varying concentrations of the test compound.
-
To determine non-specific binding, add a high concentration of unlabeled Orexin-A in place of the test compound.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
FLIPR-Based Calcium Mobilization Assay for Functional Antagonism
This protocol describes a functional assay to determine the potency of antagonists in blocking Orexin-A-induced calcium mobilization in cells expressing the OX1 receptor, using a Fluorometric Imaging Plate Reader (FLIPR).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human OX1 receptor.
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Orexin-A (agonist).
-
Test compounds: this compound and SB-334867.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR instrument.
Procedure:
-
Seed the OX1 receptor-expressing cells into the microplates and culture overnight.
-
Load the cells with the calcium-sensitive dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist (this compound or SB-334867) to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Place the plate in the FLIPR instrument.
-
Initiate the assay by adding a fixed concentration of Orexin-A (typically EC80) to all wells.
-
Measure the fluorescence intensity over time to monitor intracellular calcium changes.
-
Determine the inhibitory effect of the antagonist at each concentration and calculate the IC50.
-
Calculate the pA2 or Kb value to quantify the antagonist potency.
Visualizations
Caption: Simplified OX1 receptor signaling pathway leading to intracellular calcium release.
Caption: Experimental workflow for a FLIPR-based calcium mobilization assay.
Conclusion
Both this compound and SB-334867 are valuable pharmacological tools for investigating the role of the OX1 receptor. The choice between them will likely depend on the specific requirements of the study. This compound may be preferred for in vivo studies requiring oral administration due to its improved bioavailability. However, the faster clearance of this compound should be considered when a sustained duration of action is needed. For both compounds, their potential off-target effects, particularly at serotonin receptors, must be taken into account when interpreting experimental results. Researchers should consider validating key findings with a structurally distinct OX1 receptor antagonist to ensure the observed effects are indeed mediated by the target receptor.
References
A Comparative Analysis of SB-408124's Selectivity Profile Against Other Orexin Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the orexin receptor antagonist SB-408124 with other key players in the field. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for those investigating the orexin system.
The orexin system, consisting of two G protein-coupled receptors, the orexin-1 receptor (OX1R) and the orexin-2 receptor (OX2R), is a critical regulator of wakefulness, arousal, and reward. The development of antagonists for these receptors has led to therapeutic breakthroughs, particularly in the treatment of insomnia. The selectivity of these antagonists for either OX1R or OX2R is a key determinant of their pharmacological profile and potential therapeutic applications. This guide focuses on the selectivity of this compound, a notable OX1R-selective antagonist, in comparison to other selective and dual orexin receptor antagonists.
Orexin Antagonist Selectivity: A Data-Driven Comparison
The binding affinity of an antagonist for its target receptor, typically expressed as the inhibition constant (Ki) or the equilibrium dissociation constant (Kb), is a crucial measure of its potency and selectivity. A lower Ki or Kb value indicates a higher binding affinity. The ratio of binding affinities for OX2R versus OX1R is used to determine the selectivity of an antagonist.
The following table summarizes the binding affinities of this compound and other representative orexin antagonists for both OX1 and OX2 receptors.
| Compound | Type | OX1R Ki/Kb (nM) | OX2R Ki/Kb (nM) | Selectivity (OX2R/OX1R) |
| This compound | OX1R Selective | 21.7 - 57 | 1405 | ~50 - 70 fold |
| SB-334867 | OX1R Selective | ~40 | ~2000 | ~50 fold |
| Suvorexant | Dual Antagonist | 0.55 | 0.35 | ~0.6 |
| Daridorexant | Dual Antagonist | 0.47 | 0.93 | ~2.0 |
| Lemborexant | Dual Antagonist | 6.1 | 2.6 | ~0.4 |
| Almorexant | Dual Antagonist | 1.3 | 0.17 | ~0.13 |
Note: Ki and Kb values can vary between different studies and experimental conditions.
As the data indicates, this compound demonstrates a clear preference for the OX1R, with a selectivity ratio of approximately 50- to 70-fold over the OX2R.[1][2] This is in stark contrast to dual orexin receptor antagonists (DORAs) like suvorexant, daridorexant, lemborexant, and almorexant, which exhibit more balanced or, in some cases, slightly preferential binding to the OX2R.[3][4][5][6] The distinct selectivity profile of this compound makes it a valuable tool for elucidating the specific physiological roles of the OX1R.
Experimental Protocols
The determination of binding affinity and selectivity of orexin antagonists relies on robust and reproducible experimental methodologies. The two primary assays employed are radioligand binding assays and functional assays such as calcium mobilization assays.
Radioligand Competitive Binding Assay
This assay directly measures the ability of a test compound (e.g., this compound) to displace a radioactively labeled ligand from the orexin receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for OX1R and OX2R.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Radioligand: A high-affinity radiolabeled orexin receptor ligand (e.g., [³H]-SB-674042 for OX1R or [¹²⁵I]-orexin A for both receptors).
-
Test Compound: this compound or other orexin antagonists.
-
Non-specific Binding Control: A high concentration of a non-labeled orexin antagonist (e.g., 10 µM suvorexant).
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂, and a protease inhibitor cocktail.
-
Scintillation Fluid.
-
Glass Fiber Filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation:
-
Culture CHO-OX1R and CHO-OX2R cells to confluency.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (for either OX1R or OX2R) to each well.
-
Add increasing concentrations of the test compound.
-
For determining non-specific binding, add a high concentration of a non-labeled antagonist.
-
Add a fixed concentration of the radioligand to all wells.
-
-
Incubation:
-
Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of the orexin receptors, which are Gq-coupled.
Objective: To determine the functional potency (e.g., Kb) of a test compound in blocking orexin receptor activation.
Materials:
-
Cell Lines: CHO cells stably expressing either human OX1R or OX2R.
-
Calcium-sensitive fluorescent dye: (e.g., Fluo-4 AM).
-
Orexin Agonist: Orexin-A.
-
Test Compound: this compound or other orexin antagonists.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with HEPES.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating:
-
Plate the CHO-OX1R or CHO-OX2R cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye in assay buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye uptake.
-
-
Compound Addition:
-
Add varying concentrations of the test compound to the wells and pre-incubate for a defined period.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Inject a fixed concentration of the orexin-A agonist into the wells.
-
Immediately measure the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Plot the response as a function of the agonist concentration in the presence and absence of the antagonist.
-
Calculate the antagonist's potency (e.g., Kb) from the shift in the agonist dose-response curve.
-
Visualizing Orexin Antagonist Selectivity
The following diagrams illustrate the fundamental difference in the mechanism of action between a selective OX1R antagonist like this compound and a dual orexin receptor antagonist.
Caption: Competitive binding of selective vs. dual orexin antagonists.
Caption: Workflow for determining orexin antagonist selectivity.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Frontiers | Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors [frontiersin.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of SB-408124 in Blocking Orexin-A Effects: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, with other orexin receptor antagonists. Supported by experimental data, this document details the efficacy of this compound in blocking orexin-A-mediated effects and offers insights into its performance relative to alternative compounds.
Executive Summary
This compound is a non-peptide, selective antagonist for the orexin-1 receptor (OX1R), exhibiting approximately 50- to 70-fold selectivity over the orexin-2 receptor (OX2R).[1][2][3] In vitro studies demonstrate its ability to bind to the hypocretin type 1 receptor (HcrtR1) and functionally antagonize orexin-A-induced signaling pathways, such as calcium mobilization and cAMP production.[1] In vivo studies in rodent models have shown that this compound can attenuate orexin-A-induced behaviors, including water intake and certain anxiety-like and compulsive behaviors.[1][4] However, its therapeutic potential is significantly limited by its poor brain penetration.[5] This guide presents a comparative analysis of this compound with other selective and dual orexin receptor antagonists, providing quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Comparative In Vitro Efficacy of Orexin Receptor Antagonists
The following table summarizes the in vitro binding affinities and functional potencies of this compound and a selection of other orexin receptor antagonists. This data allows for a direct comparison of their potency and selectivity at the orexin receptors.
| Compound | Target Receptor(s) | Binding Affinity (Ki/Kb) | Functional Potency (IC50) | Selectivity |
| This compound | OX1R | Ki: 27 nM (whole cell), 57 nM (membrane); Kb: 21.7 nM[1] | Not explicitly found | ~50-70 fold for OX1R over OX2R[1][2][3] |
| SB-334867 | OX1R | IC50: 40 nM | Not explicitly found | ~50 fold for OX1R over OX2R[6] |
| Almorexant | Dual OX1R/OX2R | OX1R Ki: 3 nM; OX2R Ki: 10.4 nM[7] | Not explicitly found | Dual antagonist |
| Suvorexant | Dual OX1R/OX2R | OX1R: 0.55 nM; OX2R: 0.35 nM | OX1R IC50: 147 nM; OX2R IC50: 126 nM[8] | Dual antagonist |
| Lemborexant | Dual OX1R/OX2R | Not explicitly found | Not explicitly found | Dual antagonist |
| Daridorexant | Dual OX1R/OX2R | Not explicitly found | Not explicitly found | Dual antagonist |
| EMPA | OX2R | Not explicitly found | Not explicitly found | Selective for OX2R |
| JNJ-10397049 | OX2R | Not explicitly found | Not explicitly found | Selective for OX2R[9] |
Comparative In Vivo Efficacy and Pharmacokinetics
This table summarizes the in vivo effects and pharmacokinetic properties of this compound. The limited brain penetration is a key factor to consider when interpreting the results of in vivo studies.
| Animal Model | Dose and Administration | Observed Effects of this compound | Pharmacokinetic Profile |
| Wistar Rats | 30 µg/10 µL (i.c.v.) | Decreased orexin-A induced water intake.[1] | Poor brain penetration.[5] |
| Rats | 20 µg (intranasal) | Reduced anxiety-like behavior in the elevated plus maze and open field tests after predator-induced stress.[4] | Improved oral bioavailability compared to SB-334867.[2][3] |
| Rats | Not specified | No significant effect on locomotor activity.[9][10] | Not explicitly found |
| Rats | 1µg/1µl into BNST | Blocked amphetamine-induced potentiation of brain stimulation reward.[4] | Not explicitly found |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Orexin Receptor Binding Assay
Objective: To determine the binding affinity of a test compound to orexin receptors.
Materials:
-
HEK293 or CHO cells recombinantly expressing human OX1R or OX2R.[11]
-
Membrane preparation from the transfected cells.
-
Radioligand (e.g., [¹²⁵I] Orexin A).[11]
-
Non-specific binding control (e.g., unlabeled SB-334867).[11]
-
Binding buffer (e.g., 25 mM Hepes/NaOH, 2.5 mM MgCl2, 2.5 mM CaCl2, 0.5 mM EDTA, and 0.025% Bacitracin, pH 7.4).[11]
-
Glass fiber filters (e.g., Whatman GF/B).[11]
-
Scintillation counter.[11]
Procedure:
-
Resuspend cell membrane preparations in binding buffer.[11]
-
In a 96-well plate, add the membrane preparation, radioligand, and varying concentrations of the test compound. For non-specific binding wells, add the non-specific binding control instead of the test compound.
-
Incubate the plate for 1 hour at 25°C.[11]
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer.[11]
-
Measure the radioactivity retained on the filters using a scintillation counter.[11]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value of the test compound using competitive binding analysis software (e.g., GraphPad Prism).
FLIPR Calcium Mobilization Assay
Objective: To measure the functional antagonism of a test compound on orexin-A-induced intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing OX1R or OX2R.[12]
-
Black-walled, clear-bottom 96-well or 384-well plates.[12][13]
-
Culture medium (e.g., MEM–Alpha medium).[12]
-
Fluorescent calcium indicator dye (e.g., Fluo-3 AM or Fluo-4 AM).[12][13]
-
Probenecid.[12]
-
Orexin-A (agonist).
-
Test compound (antagonist).
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent.[12][13]
Procedure:
-
Seed the cells into the microplates and culture overnight.[12][13]
-
Incubate the cells with the calcium indicator dye and probenecid for 60 minutes at 37°C.[12]
-
Wash the cells with assay buffer.[13]
-
Add varying concentrations of the test compound to the wells and incubate for a specified time (e.g., 5 minutes).[13]
-
Add a fixed concentration of orexin-A to all wells to stimulate the receptors.
-
Measure the fluorescence intensity over time using the FLIPR instrument.[13]
-
Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the IC50 value of the antagonist by plotting the inhibition of the orexin-A response against the antagonist concentration.
cAMP Assay
Objective: To determine the effect of a test compound on orexin-A-mediated changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells expressing the orexin receptor of interest (note: OX1R is primarily Gq-coupled, while OX2R can couple to Gi, leading to a decrease in cAMP).
-
Orexin-A.
-
Test compound.
-
Forskolin (to stimulate cAMP production for Gi-coupled receptor assays).
-
Luminescence or fluorescence plate reader.
Procedure (for a Gi-coupled receptor):
-
Culture cells in a suitable microplate.
-
Pre-treat the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of orexin-A in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis: The ability of the test compound to reverse the orexin-A-induced decrease in forskolin-stimulated cAMP levels is a measure of its antagonist activity. Calculate the IC50 value from the dose-response curve.
Visualizing Pathways and Workflows
Orexin-A Signaling Pathway
Caption: Orexin-A signaling pathway via the OX1 receptor and the inhibitory action of this compound.
Experimental Workflow for In Vivo Validation of this compound
Caption: A generalized workflow for the in vivo validation of this compound's efficacy.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forskolin-free cAMP assay for Gi-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and development of orexin receptor antagonists as therapeutics for insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Machine learning models to predict ligand binding affinity for the orexin 1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of recombinant human orexin receptor pharmacology in a Chinese hamster ovary cell-line using FLIPR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assay in Summary_ki [bindingdb.org]
- 14. researchgate.net [researchgate.net]
Cross-Validation of SB-408124 Findings with Orexin-1 Receptor Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of the selective Orexin-1 Receptor (OX1R) antagonist, SB-408124, with the phenotype of OX1R knockout (KO) genetic models. The data presented here is synthesized from multiple preclinical studies to offer a cross-validation of findings, highlighting the similarities and differences between pharmacological blockade and genetic deletion of OX1R.
Orexin Signaling Pathway and Point of Intervention
The orexin system plays a crucial role in regulating various physiological functions, including wakefulness, reward, and emotional states. Orexin-A and Orexin-B are neuropeptides that exert their effects by binding to two G protein-coupled receptors: OX1R and OX2R.[1][2][3][4] this compound is a selective antagonist that blocks the binding of orexin-A and orexin-B to OX1R, thereby inhibiting its downstream signaling.[1][2] Genetic models with a knockout of the Hcrtr1 gene lack a functional OX1R, providing a model for the complete absence of OX1R-mediated signaling.
Comparative Analysis of Behavioral Phenotypes
The following tables summarize quantitative data from studies investigating the effects of this compound and OX1R knockout on anxiety-like behavior and locomotor activity. It is important to note that the data for the pharmacological agent and the genetic model are derived from separate studies and are presented here for comparative purposes.
Table 1: Anxiety-Like Behavior in the Elevated Plus Maze (EPM)
| Parameter | This compound (Rats) | OX1R Knockout (Mice) | Interpretation of Change |
| Time in Open Arms | Increased time spent in the light arm (restored towards control levels after stress).[5] | Significantly decreased percentage of time spent in open arms.[6] | Pharmacological blockade with this compound appears to have anxiolytic effects, particularly in stressed animals, while genetic deletion of OX1R results in an anxiogenic-like phenotype. |
| Open Arm Entries | Number of runs restored to control levels after stress.[5] | Significantly decreased percentage of open arm entries.[6] | Consistent with the time spent in open arms, this compound normalizes exploratory behavior in a stressful context, whereas OX1R KO mice show reduced exploration of open, anxiogenic areas. |
Table 2: Compulsive-Like Behavior in the Marble Burying Test
| Parameter | This compound (Rats) | Interpretation of Change |
| Number of Marbles Buried | Normalized the number of buried balls after stress.[7] | Reduced compulsive-like behavior. |
No direct quantitative data was found for OX1R knockout mice in the marble burying test in the conducted searches.
Table 3: Locomotor Activity
| Parameter | This compound (Rats/Mice) | OX1R Knockout (Mice) | Interpretation of Change | | :--- | :--- | :--- | | Spontaneous Locomotor Activity | No significant effect on general locomotor activity.[8] | Slightly decreased spontaneous locomotor activity.[6] | While the pharmacological antagonist does not appear to alter baseline movement, the genetic absence of the receptor may lead to a subtle reduction in overall activity levels. | | Novelty-Induced Locomotion | Not explicitly tested in the reviewed studies. | Increased locomotor activity and exploration in novel environments.[9][10][11] | This suggests that while baseline activity may be lower in OX1R KO mice, their response to a novel environment is paradoxically heightened. |
Experimental Protocols
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Apparatus: The maze is typically made of a non-porous material for easy cleaning. Dimensions for mice are approximately 5 cm wide arms with 15 cm high walls for the closed arms. The entire maze is elevated to a height of 40-50 cm.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Each animal is placed in the center of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera mounted above the maze.
-
The maze is cleaned thoroughly with a 70% ethanol solution between each trial to eliminate olfactory cues.
-
-
Data Analysis: Key parameters measured include the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic effect.
Marble Burying Test
This test is used to assess compulsive-like and anxiety-related behaviors in rodents.
-
Apparatus: A standard rodent cage (e.g., 45 cm x 25 cm x 20 cm) is filled with approximately 5 cm of bedding material. Twenty-five glass marbles are evenly spaced on the surface of the bedding.
-
Procedure:
-
Animals are individually placed in the test cage.
-
The animal is left undisturbed for a 30-minute session.
-
At the end of the session, the animal is removed from the cage.
-
The number of marbles that are at least two-thirds buried in the bedding is counted.
-
-
Data Analysis: A reduction in the number of buried marbles is interpreted as a decrease in compulsive-like behavior.
Locomotor Activity Assessment
Locomotor activity is typically measured in an open field arena.
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is often equipped with a grid of infrared beams or a video tracking system to monitor the animal's movement.
-
Procedure:
-
Animals are placed in the center of the open field arena.
-
Movement is recorded over a specified period (e.g., 30-60 minutes).
-
-
Data Analysis: Parameters such as total distance traveled, time spent moving, and patterns of movement (e.g., time in the center versus the periphery of the arena) are analyzed.
Cross-Validation Workflow
The following diagram illustrates a generalized workflow for the cross-validation of a pharmacological antagonist with a corresponding genetic knockout model.
Conclusion
The cross-validation of findings from studies using the selective OX1R antagonist this compound and those employing OX1R knockout mice reveals both convergent and divergent results. Both approaches point to a role for OX1R in the modulation of anxiety and compulsive-like behaviors. However, the anxiolytic effect observed with this compound, particularly under stressful conditions, contrasts with the anxiogenic-like phenotype of OX1R knockout mice. This discrepancy may be attributable to several factors, including the acute nature of pharmacological blockade versus the chronic absence of the receptor in genetic models, which can lead to developmental compensations. Furthermore, differences in species (rats vs. mice) and specific experimental conditions may contribute to the observed variations.
The paradoxical increase in novelty-induced locomotion in OX1R knockout mice, despite a slight decrease in spontaneous activity, suggests a complex role for OX1R in regulating exploratory drive and behavioral responses to new environments.
References
- 1. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive Behavioral Analysis of Male Ox1r−/− Mice Showed Implication of Orexin Receptor-1 in Mood, Anxiety, and Social Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 8. Orexin / hypocretin signaling at the OX1 receptor regulates cue-elicited cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deficiency of Orexin Receptor Type 1 in Dopaminergic Neurons Increases Novelty-Induced Locomotion and Exploration [elifesciences.org]
- 10. Deficiency of orexin receptor type 1 in dopaminergic neurons increases novelty-induced locomotion and exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deficiency of orexin receptor type 1 in dopaminergic neurons increases novelty-induced locomotion and exploration | eLife [elifesciences.org]
A Comparative Guide to SB-408124 and Dual Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The orexin system, with its integral role in regulating sleep-wake cycles, has become a prime target for the development of novel therapeutics for insomnia and other neurological disorders. This guide provides a detailed, data-driven comparison of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, and the class of dual orexin receptor antagonists (DORAs), which include suvorexant, lemborexant, and daridorexant. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and workflows, this document aims to be a valuable resource for professionals in the field of drug discovery and development.
Orexin Signaling and Antagonist Mechanisms
The orexin system comprises two neuropeptides, orexin-A and orexin-B, and two G protein-coupled receptors, OX1R and OX2R.[1] Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B is selective for OX2R.[1] Activation of these receptors, predominantly located in brain regions associated with wakefulness, leads to the promotion and maintenance of arousal.[1][2]
Orexin receptor antagonists function by competitively blocking the binding of orexin neuropeptides to their receptors, thereby suppressing the wake drive and facilitating the transition to sleep.[3] this compound exhibits selectivity for OX1R, whereas DORAs non-selectively antagonize both OX1R and OX2R.[3]
Comparative In Vitro Pharmacology
The binding affinities and functional potencies of this compound and various DORAs at human orexin receptors have been characterized in numerous studies. The following tables summarize these key quantitative data.
Table 1: Orexin Receptor Binding Affinities (Ki/Kb in nM)
| Compound | OX1R Affinity (nM) | OX2R Affinity (nM) | Selectivity (OX2R/OX1R) |
| This compound | 21.7 (Kb)[4] | 1405 (Kb)[4] | ~65-fold for OX1R |
| Suvorexant | 0.55 (Ki)[3] | 0.35 (Ki)[3] | ~0.6 (Dual) |
| Lemborexant | 6.1 (IC50)[5] | 2.6 (IC50)[5] | ~0.4 (Dual) |
| Daridorexant | 0.5 (Kb)[2] | 0.8 (Kb)[2] | ~1.6 (Dual) |
Table 2: Functional Antagonist Potency in Calcium Flux Assays (Kb in nM)
| Compound | OX1R Potency (nM) | OX2R Potency (nM) |
| This compound | ~27-57 (Ki)[6] | >1000 |
| Suvorexant | 0.7[7] | 1.0[7] |
| Lemborexant | 13[7] | 0.4[7] |
| Daridorexant | 0.5[7] | 0.8[7] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or Kb) of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human OX1R or OX2R.[1]
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-SB-674042 for OX1R or [3H]-EMPA for OX2R) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor compound (this compound or a DORA).[8][9]
-
Separation: Bound radioligand is separated from free radioligand by rapid vacuum filtration through glass fiber filters.[8]
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[10]
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
Calcium Mobilization Assays
Objective: To measure the functional antagonist activity of a compound by quantifying its ability to block agonist-induced intracellular calcium release.
General Protocol:
-
Cell Culture: Cells (e.g., CHO or HEK293) stably expressing either human OX1R or OX2R are cultured in 96- or 384-well plates.[11][12]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[11][13]
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound or a DORA) for a specified period.[14]
-
Agonist Stimulation: An orexin agonist (e.g., orexin-A) is added to the wells to stimulate the receptors.[14]
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[12][13]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is determined. The functional antagonist constant (Kb) can be calculated from the IC50 value.[14]
Comparative In Vivo Efficacy in Preclinical Models
The effects of this compound and DORAs on sleep parameters have been evaluated in various animal models, typically rats and mice.
Table 3: In Vivo Effects on Sleep Architecture in Rodents
| Compound | Animal Model | Dose and Route | Effect on NREM Sleep | Effect on REM Sleep | Effect on Wakefulness |
| This compound | Rat | 30 mg/kg, s.c. | No significant effect | No significant effect | No significant effect |
| Suvorexant | Rat, Mouse | 10-100 mg/kg, p.o. | Increased | Increased | Decreased |
| Lemborexant | Rat, Mouse | 10-30 mg/kg, p.o. | Increased | Increased | Decreased[15] |
| Daridorexant | Rat | 30-100 mg/kg, p.o. | Increased | Increased | Decreased |
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the sleep-promoting effects of an orexin receptor antagonist in a rodent model.
Summary and Conclusion
This comparative guide highlights the distinct pharmacological profiles of the selective OX1R antagonist this compound and the dual orexin receptor antagonists suvorexant, lemborexant, and daridorexant.
-
This compound demonstrates high selectivity for the OX1R, with significantly lower affinity for the OX2R.[4] In preclinical in vivo studies, its effects on sleep architecture are minimal, suggesting that antagonism of OX1R alone is not sufficient to induce sleep.
-
Dual Orexin Receptor Antagonists (DORAs) , in contrast, potently block both OX1R and OX2R.[2][3][5] This dual antagonism leads to a robust promotion of both NREM and REM sleep and a significant reduction in wakefulness in animal models.[15] The clinical success of suvorexant, lemborexant, and daridorexant in treating insomnia further underscores the therapeutic benefit of targeting both orexin receptors for sleep promotion.
For researchers and drug development professionals, the choice between a selective OX1R antagonist and a DORA will depend on the therapeutic indication. While DORAs are established as effective hypnotics, the selective blockade of OX1R by compounds like this compound may hold therapeutic potential in other areas, such as anxiety, addiction, and panic disorders, where the orexin system is also implicated. This guide provides the foundational data and methodologies to inform such strategic decisions in drug discovery and development.
References
- 1. Kinetic properties of “dual” orexin receptor antagonists at OX1R and OX2R orexin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of Daridorexant, a Dual-Orexin Receptor Antagonist as New Approach for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. medkoo.com [medkoo.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Binding kinetics differentiates functional antagonism of orexin-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Dual orexin receptor antagonists increase sleep and cataplexy in wild type mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anxiolytic Profile of SB-408124: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anxiolytic effects of SB-408124, a selective orexin-1 receptor (OX1R) antagonist, with other anxiolytic compounds. We will delve into supporting experimental data, detailed methodologies of key behavioral assays, and the underlying signaling pathways.
Executive Summary
This compound has demonstrated anxiolytic-like properties in preclinical models, particularly in attenuating stress-induced anxiety. Its mechanism of action, centered on the orexin system, presents a novel approach to anxiety treatment compared to classical benzodiazepines. This guide will compare this compound with another selective OX1R antagonist (SB-334867), a dual orexin receptor antagonist (DORA), and the conventional anxiolytic, diazepam. While direct comparative studies are limited, this guide synthesizes available data to offer a comprehensive overview of their respective anxiolytic profiles.
Data Presentation: Comparative Performance in Preclinical Anxiety Models
The following tables summarize the quantitative effects of this compound and its comparators in rodent models of anxiety. It is important to note that the data are compiled from different studies and experimental conditions may vary, which should be considered when making direct comparisons.
Table 1: Effects of this compound on Anxiety-Like Behaviors in Rats (Predator Stress Model)
| Treatment Group | Dose | Time in Light Arm (Elevated Plus Maze) | Number of Sniffs (Open Field) | Number of Hole Peeks (Open Field) |
| Control | - | Normal | Normal | Normal |
| Stressed + Saline | - | Decreased | Decreased | Increased |
| Stressed + this compound | 20 µg (intranasal) | Restored towards control | Increased vs. saline | Decreased vs. saline |
Data from a study involving a single predator exposure to induce psychotraumatic stress.[1]
Table 2: Effects of SB-334867 on Anxiety-Like Behaviors in Rats
| Behavioral Assay | Doses Tested (mg/kg, i.p.) | Outcome |
| Elevated Plus Maze | 10 and 20 | No significant differences in open arm time or entries compared to vehicle.[2][3] |
| Cat Odor Avoidance | 10 | Increased approach to cat odor stimulus, suggesting an anxiolytic effect.[2] |
Table 3: Effects of Daridorexant (DORA) on Anxiety-Like Behaviors in Rats
| Behavioral Assay | Doses Tested (mg/kg, oral) | Outcome |
| Fear-Potentiated Startle | 10, 30, 100 | Dose-dependent reduction in fear-potentiated startle reactions.[4][5][6][7][8] |
| Social Stress-Induced Hyperthermia | 10, 30, 100 | Dose-dependent attenuation of stress-induced hyperthermia.[4][5][6][7][8] |
| Schedule-Induced Polydipsia | 10, 30, 100 | Dose-dependent reduction in compulsive water intake.[4][5][6][7][8] |
Table 4: Effects of Diazepam on Anxiety-Like Behaviors in Rats
| Behavioral Assay | Doses Tested (mg/kg, i.p.) | Outcome on Open Arm Time (%) |
| Elevated Plus Maze | 1 - 1.5 | Significant increase in time spent in open arms. |
| Elevated Plus Maze | 2 - 3 | Effect diminishes, following a bell-shaped curve.[9] |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited are provided below.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of four arms (two open, two enclosed) elevated from the floor.
-
Apparatus: A plus-shaped maze with two open arms and two enclosed by high walls.
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes prior to the test.
-
Each rat is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera and analyzed for parameters such as the time spent in the open and closed arms, and the number of entries into each arm.
-
-
Interpretation: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, as rodents naturally have an aversion to open, elevated spaces.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior.
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed in the center of the open field.
-
Behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, rearing frequency, and grooming bouts.
-
-
Interpretation: Anxiolytic drugs tend to increase the time spent in the center of the arena, as anxious animals typically stay close to the walls (thigmotaxis).
Marble Burying Test
This test is used to assess repetitive and anxiety-related behaviors.
-
Apparatus: A standard cage filled with bedding material, with a number of marbles evenly spaced on the surface.
-
Procedure:
-
A rat is placed in the cage.
-
The number of marbles buried (at least two-thirds covered by bedding) within a 30-minute period is counted.
-
-
Interpretation: A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.[10][11]
Signaling Pathways and Experimental Workflows
Orexin-1 Receptor Signaling Pathway
This compound exerts its anxiolytic effects by antagonizing the orexin-1 receptor (OX1R). Orexin-A, the endogenous ligand, binds to OX1R, a Gq-protein coupled receptor. This binding initiates a signaling cascade that leads to neuronal excitation.
Caption: Orexin-1 Receptor Signaling Cascade.
In Vivo Anxiolytic Study Workflow
A typical workflow for validating the anxiolytic effects of a compound like this compound is outlined below.
Caption: In Vivo Anxiolytic Study Workflow.
Conclusion
This compound shows promise as an anxiolytic agent, particularly in stress-related contexts. Its distinct mechanism of action through the orexin system offers a potential alternative to traditional anxiolytics. However, further head-to-head comparative studies with established compounds like diazepam and other orexin modulators are necessary to fully delineate its therapeutic potential and relative efficacy. The provided data and protocols serve as a foundational guide for researchers in the field of anxiolytic drug development.
References
- 1. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The orexin-1 receptor antagonist SB-334867 attenuates anxiety in rats exposed to cat odor but not the elevated plus maze: an investigation of Trial 1 and Trial 2 effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anxiolytic-like effects of the dual orexin receptor antagonist daridorexant in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effects of the dual orexin receptor antagonist daridorexant in rats [ouci.dntb.gov.ua]
- 8. Anxiolytic-like effects of the dual orexin receptor antagonist daridorexant in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurofit.com [neurofit.com]
- 10. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats [journal.hep.com.cn]
- 11. Effect of this compound, an orexin A OX1R receptor antagonist, on the compulsive behavior and the level of anxiety after the vital stress in rats - Tissen - Reviews on Clinical Pharmacology and Drug Therapy [bakhtiniada.ru]
Review of studies using SB-408124 for orexin research.
SB-408124, a selective orexin-1 receptor (OX1R) antagonist, has been a valuable tool in dissecting the multifaceted roles of the orexin system. This guide provides a comparative analysis of this compound against other notable orexin receptor antagonists, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug development and neuroscience.
Comparative Analysis of Orexin Antagonists
This compound exhibits a notable selectivity for the OX1R over the orexin-2 receptor (OX2R). This characteristic distinguishes it from dual orexin receptor antagonists (DORAs) like almorexant and suvorexant, which target both receptors. The primary application of this compound in research has been to investigate the specific functions of OX1R signaling, particularly in the domains of addiction, motivation, and anxiety.[1][2][3] However, a significant limitation for its in vivo application is its poor brain penetration, which has led to the wider use of its structural analog, SB-334867, in many behavioral studies.[4]
Quantitative Comparison of Orexin Receptor Antagonists
The following table summarizes the binding affinities and pharmacokinetic properties of this compound and other key orexin antagonists.
| Antagonist | Target Receptor(s) | Binding Affinity (Kb/Ki, nM) | Selectivity (OX1 vs OX2) | Brain Penetration | Reference |
| This compound | OX1R | OX1: 21.7 (Kb) OX2: 1405 (Kb) | ~65-fold for OX1 | Poor (Brain/Plasma ratio: 0.03) | [1][4] |
| SB-334867 | OX1R | OX1: ~40 (Ki) OX2: ~2000 (Ki) | ~50-fold for OX1 | Moderate (Brain/Plasma ratio: 0.53) | [4] |
| Almorexant | OX1R & OX2R | OX1: High OX2: High | Dual Antagonist | Good | [4] |
| Suvorexant | OX1R & OX2R | OX1: 0.55 (Ki) OX2: 0.35 (Ki) | Dual Antagonist | Good | |
| Lemborexant | OX1R & OX2R | OX1: 6.1 (Ki) OX2: 2.6 (Ki) | Dual Antagonist | Good |
In Vivo Studies with this compound
Despite its pharmacokinetic limitations, this compound has been employed in studies to probe OX1R function. For instance, it has been shown to have no effect on ethanol-induced conditioned place preference (CPP) in mice, suggesting that OX1R may not be critically involved in this specific behavioral paradigm.[1][3] In contrast, studies investigating post-traumatic stress disorder (PTSD) models in rats have shown that intranasal administration of this compound can reduce anxiety and compulsive behaviors, highlighting a potential therapeutic angle for OX1R antagonists.[2][5]
The following table summarizes key findings from in vivo studies using this compound.
| Animal Model | Research Area | Dose & Administration | Key Finding | Reference |
| Mice | Alcohol Addiction | Not specified | No effect on acquisition or expression of ethanol-induced CPP. | [3] |
| Rats | PTSD/Anxiety | Intranasal (7 days) | Reduced anxiety and compulsive behaviors after vital stress. | [2] |
| Rats | Amphetamine Reward | 1µg/1µl into BNST | Blocked amphetamine-induced potentiation of brain stimulation reward. | |
| Rats | Alcohol Dependence | Up to 30 mg/kg (i.p.) | Decreased alcohol drinking in both dependent and non-dependent rats at the highest dose. |
Experimental Protocols
Orexin Receptor Binding Assay
This protocol outlines a typical method for determining the binding affinity of a compound like this compound to orexin receptors.
-
Cell Culture and Membrane Preparation : HEK293 cells transiently or stably expressing human or rat OX1R or OX2R are cultured and harvested. The cells are then homogenized in a buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Radioligand Binding : The assay is performed in a 96-well plate format. Cell membranes are incubated with a specific radioligand (e.g., [3H]SB-674042 for OX1R) and varying concentrations of the competitor compound (e.g., this compound).
-
Incubation and Filtration : The mixture is incubated, typically for 60-90 minutes at room temperature, to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter plate, which traps the membranes bound with the radioligand.
-
Scintillation Counting : The filter plate is washed to remove unbound radioligand, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis : The data are analyzed using non-linear regression to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki or Kb) is then calculated using the Cheng-Prusoff equation.
Ethanol Self-Administration in Rats
This protocol describes a common behavioral paradigm to assess the effect of orexin antagonists on alcohol-seeking behavior.
-
Animal Model : Male Wistar or alcohol-preferring (P) rats are often used. The animals are surgically implanted with intravenous catheters for drug self-administration.
-
Operant Conditioning : Rats are trained in operant chambers equipped with two levers. Pressing the "active" lever results in an infusion of ethanol (e.g., 10% w/v), while pressing the "inactive" lever has no consequence. Training sessions are typically conducted daily.
-
Drug Administration : Once stable ethanol self-administration is achieved, the effect of the test compound is assessed. This compound or a vehicle control is administered (e.g., intraperitoneally or directly into a specific brain region) at a set time before the operant session.
-
Behavioral Measurement : The primary outcome measure is the number of active lever presses, which reflects the motivation to consume ethanol. Other measures may include the number of inactive lever presses (to assess general activity) and the total volume of ethanol consumed.
-
Data Analysis : The data are analyzed to compare the effects of different doses of the antagonist on ethanol self-administration relative to the vehicle control.
Visualizing Orexin Signaling and Experimental Workflows
To better understand the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Orexin signaling pathway and points of antagonist intervention.
Caption: Workflow for an in vivo ethanol self-administration study.
Caption: Logical comparison of orexin antagonist selectivity profiles.
References
- 1. Almorexant, a dual orexin receptor antagonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual orexin receptor antagonists for the treatment of insomnia: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Central orexin (hypocretin) 2 receptor antagonism reduces ethanol self-administration, but not cue-conditioned ethanol-seeking, in ethanol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on Dual Orexin Receptor Antagonists and Their Potential Role in Insomnia Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Orexin Receptor Antagonists: SB-408124 and TCS-OX2-29
A Guide for Researchers in Neuroscience and Drug Development
The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their cognate G protein-coupled receptors (orexin 1 receptor, OX1R, and orexin 2 receptor, OX2R), is a critical regulator of sleep-wake states, reward processing, and motivated behavior. The distinct physiological roles mediated by each receptor subtype have driven the development of selective antagonists to probe their functions and for their therapeutic potential. This guide provides a detailed comparative analysis of two widely used selective orexin receptor antagonists: SB-408124, a selective OX1R antagonist, and TCS-OX2-29, a selective OX2R antagonist.
At a Glance: Key Pharmacological Properties
The following tables summarize the core pharmacological characteristics of this compound and TCS-OX2-29, providing a quantitative basis for their comparison.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Primary Target | Species (Receptor) | Assay Type | Affinity (Kᵢ/IC₅₀) | Selectivity | Reference |
| This compound | OX1R | Human | Radioligand Binding (whole cell) | Kᵢ = 57 nM | ~50 to 70-fold vs. OX2R | [1] |
| Human | Radioligand Binding (membrane) | Kᵢ = 27 nM | [1] | |||
| Human | Functional (Calcium Mobilization) | pKᵢ = 7.57 | ~50-fold vs. OX2R | [1] | ||
| TCS-OX2-29 | OX2R | Human | Functional (Calcium Mobilization) | IC₅₀ = 40 nM | >250-fold vs. OX1R | [2] |
| Human | Radioligand Binding | pKᵢ = 7.5 | [2] |
Table 2: In Vitro Functional Activity
| Compound | Target Receptor | Cell Line | Assay | Effect | Reference |
| This compound | OX1R | CHO | Calcium Mobilization | Functional antagonist | [1] |
| TCS-OX2-29 | OX2R | CHO | IP₃ Accumulation | Inhibition of orexin-A induced accumulation | [2] |
| OX2R | CHO | ERK1/2 Phosphorylation | Inhibition of orexin-A induced phosphorylation | [2] |
Mechanism of Action: Targeting the Orexin System
Both this compound and TCS-OX2-29 are competitive antagonists that bind to their respective orexin receptors, preventing the binding of the endogenous orexin peptides. However, their selectivity for either OX1R or OX2R dictates their distinct biological effects.
Orexin Receptor Signaling Pathway
Caption: Orexin receptor signaling pathways and points of antagonism.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key in vitro and in vivo assays used in the characterization of this compound and TCS-OX2-29.
In Vitro Assays
1. Radioligand Binding Assay (Competitive)
This assay determines the affinity of a compound for a receptor by measuring its ability to compete with a radiolabeled ligand.
Caption: Workflow for a competitive radioligand binding assay.
Protocol Details:
-
Cell Membranes: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R.
-
Radioligand: A radiolabeled antagonist with high affinity for the target receptor is used (e.g., [³H]-SB-674042 for OX1R).
-
Incubation: Membranes, radioligand, and the unlabeled test compound (this compound or TCS-OX2-29) are incubated in a buffer solution at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to minimize non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A non-linear regression analysis is used to calculate the IC₅₀ value, which is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[3][4]
2. Functional Antagonism Assay (Calcium Mobilization - FLIPR)
This assay measures a compound's ability to block the intracellular calcium increase induced by an agonist, providing a measure of functional antagonism.
Caption: Workflow for a FLIPR-based calcium mobilization assay.
Protocol Details:
-
Cell Culture: CHO cells stably expressing the target orexin receptor are seeded into 96- or 384-well black-walled, clear-bottom plates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate buffer. The dye enters the cells and is cleaved to its active form, which fluoresces upon binding to calcium.
-
Compound Addition: The test antagonist (this compound or TCS-OX2-29) is added to the wells at various concentrations.
-
Agonist Stimulation: After a brief incubation with the antagonist, a fixed concentration of an orexin agonist (e.g., orexin-A) is added to stimulate the receptor.
-
Fluorescence Measurement: A Fluorescent Imaging Plate Reader (FLIPR) is used to monitor the change in fluorescence intensity in real-time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured. The antagonist's potency is determined by plotting the percentage of inhibition of the agonist response against the antagonist concentration and fitting the data to a dose-response curve to obtain the IC₅₀ value.[5][6][7][8]
In Vivo Assays
Representative In Vivo Study: Sleep-Wake Assessment in Rodents
This type of study evaluates the effect of orexin antagonists on sleep architecture.
Protocol Outline:
-
Animals: Adult male rats (e.g., Wistar or Sprague-Dawley) are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) to monitor brain activity and muscle tone, respectively.
-
Housing and Acclimation: Animals are individually housed in recording chambers with a controlled light-dark cycle (e.g., 12 hours light, 12 hours dark) and allowed to acclimate to the recording conditions.
-
Drug Administration: this compound, TCS-OX2-29, or vehicle is administered via an appropriate route (e.g., intraperitoneal injection, oral gavage) at the beginning of the animal's active phase (the dark period for nocturnal rodents).
-
Data Recording: EEG and EMG data are continuously recorded for a specified period (e.g., 6-12 hours) post-administration.
-
Data Analysis: The recorded data are scored into distinct sleep-wake states: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep. Key parameters analyzed include the latency to sleep onset, total time spent in each state, and the number and duration of sleep/wake bouts.[9][10][11]
Summary and Conclusion
This compound and TCS-OX2-29 are invaluable pharmacological tools for dissecting the distinct roles of the OX1 and OX2 receptors in physiological and pathological processes. This compound, with its selectivity for OX1R, is frequently employed in studies of reward, addiction, and fear-related behaviors. In contrast, TCS-OX2-29's potent and selective antagonism of OX2R makes it a key compound for investigating the regulation of sleep and wakefulness.
This guide provides a foundational comparison of these two antagonists, supported by quantitative data and detailed experimental protocols. Researchers should consider the specific receptor selectivity, potency, and pharmacokinetic properties of each compound when designing experiments to ensure the accurate interpretation of their findings in the complex and fascinating field of orexin neurobiology.
References
- 1. Characterisation of the binding of [3H]-SB-674042, a novel nonpeptide antagonist, to the human orexin-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Assay in Summary_ki [bindingdb.org]
- 6. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of TS-142, a novel dual orexin receptor antagonist, on sleep in patients with insomnia: a randomized, double-blind, placebo-controlled phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key Findings with SB-408124: A Comparative Guide
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of SB-408124, a selective orexin-1 receptor (OX1R) antagonist. It details the key findings associated with its use, compares its performance with alternative compounds, and provides the necessary experimental data and protocols to facilitate the replication of these findings.
Introduction to this compound and the Orexin System
The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and two G protein-coupled receptors (OX1R and OX2R), is a key regulator of various physiological functions, including sleep and wakefulness, feeding, stress responses, and reward-seeking behaviors.[1] Orexin-A binds to both OX1R and OX2R with high affinity, while Orexin-B is selective for OX2R.[2]
This compound is a potent, non-peptide, and selective antagonist for the OX1R.[3] It exhibits approximately 50- to 70-fold greater selectivity for OX1R over OX2R, making it a valuable tool for dissecting the specific roles of OX1R signaling in various neurobehavioral circuits.[3][4] Its primary mechanism of action involves blocking the Gq-protein-coupled pathway associated with OX1R, which prevents the Orexin-A-induced mobilization of intracellular calcium.[4][5]
Comparative Analysis of Orexin Receptor Antagonists
This compound is one of several tools used to probe the orexin system. Its performance and selectivity are best understood in comparison to other available antagonists.
| Compound | Target(s) | Selectivity | In Vitro Potency (Ki) | Key Characteristics & Notes |
| This compound | OX1R | ~50-70 fold vs OX2R | 27-57 nM (OX1R) [4] | Good oral bioavailability but reports of poor brain penetration.[3][6] Has off-target affinity for 5-HT2B receptors.[1] |
| SB-334867 | OX1R | ~50x vs OX2R | ~39 nM (OX1R)[6] | Predecessor to this compound; commonly used but also has selectivity issues.[1] |
| JNJ-10397049 / EMPA | OX2R | Selective for OX2R | - | Used to contrast the effects of OX2R blockade with OX1R blockade, particularly in sleep and locomotion studies.[7] |
| Almorexant | OX1R / OX2R | Dual Antagonist (DORA) | hOX1R: 4.7 nM, hOX2R: 0.9 nM[6] | A well-characterized dual antagonist used in sleep and addiction studies.[6][8] |
| Suvorexant | OX1R / OX2R | Dual Antagonist (DORA) | - | FDA-approved for insomnia; demonstrates the therapeutic potential of dual orexin receptor antagonism. |
| NBI-80713 | OX2R | Selective for OX2R | - | Used in comparative studies with this compound to assess alcohol drinking behavior.[9] |
| NBI-87571 | OX1R / OX2R | Dual Antagonist (DORA) | rOX1R: 3 nM, rOX2R: 10.4 nM[9] | Used in comparative studies with this compound to assess alcohol drinking behavior.[9] |
Key Findings and Replicable Experiments
A primary finding is that blocking OX1R with this compound can reduce the motivation for and consumption of drugs of abuse, particularly under conditions of high preference or reinstatement.
Supporting Data: Studies in rats have shown that this compound can decrease ethanol consumption and preference, especially in high-ethanol-preferring animals.[10] However, results can be inconsistent, with other studies reporting no effect at lower doses.[11] In a model of alcohol dependence, a high dose of this compound (30 mg/kg) significantly reduced alcohol drinking in both dependent and non-dependent rats, without significantly affecting water consumption.[9][12] This suggests the effect is specific to the rewarding substance rather than a general suppression of fluid intake.[10] In the context of cocaine, antagonism of OX1R has been shown to be critical for attenuating cue-induced reinstatement of cocaine-seeking.[7]
| Experiment | Species | Dose (this compound) | Route | Key Result | Reference |
| Ethanol Self-Administration | Sprague Dawley Rats | 10, 30 mg/kg | i.p. | Decreased ethanol preference selectively in high-preferring rats. | [10] |
| Ethanol Self-Administration (Dependent) | Wistar Rats | 3, 10, 30 mg/kg | i.p. | 30 mg/kg dose significantly reduced alcohol drinking vs. vehicle. | [9][12] |
| Cue-Induced Cocaine Reinstatement | Rats | 3-30 mg/kg | i.p. | Dose-dependently attenuated reinstatement of cocaine-seeking. | [7] |
This compound has demonstrated potential anxiolytic effects, particularly in the context of trauma- and stress-related behaviors. The orexin system is known to interact with stress pathways, including the corticotropin-releasing factor (CRF) system in the amygdala.[13]
Supporting Data: In a rat model of post-traumatic stress, a single exposure to a predator decreased the level of CRF in the amygdala.[13] Subsequent intranasal administration of this compound was found to normalize these CRF levels and reduce anxiety-like behaviors in the elevated plus-maze and open-field tests.[2][13] This suggests that blocking OX1R can mitigate the neurochemical and behavioral consequences of severe stress.[13]
| Experiment | Species | Dose (this compound) | Route | Key Result | Reference |
| Predator-Induced Stress | Wistar Rats | 20 µg | Intranasal | Reduced anxiety-like behavior; restored amygdala CRF levels. | [13] |
| Fear Memory Extinction | Rats | - | Intranasal | Decreased fear and anxiety behaviors when given after stress exposure. | [2] |
While the orexin system is a master regulator of wakefulness, research using selective antagonists indicates that this function is primarily driven by the OX2R.
Supporting Data: Unlike dual orexin receptor antagonists (e.g., almorexant) or selective OX2R antagonists (e.g., JNJ-10397049), which robustly promote sleep, the selective OX1R antagonist this compound has no significant effect on sleep architecture in rats.[8] This finding has been replicated and supports the conclusion that the wake-promoting signals of the orexin system are mediated mainly through OX2R or a combination of both receptors.[7][8]
| Experiment | Species | Compound | Dose | Key Result | Reference |
| Sleep/Wake EEG Analysis | Rats | This compound | - | No significant effects on REM or non-REM sleep. | [8] |
| Sleep/Wake EEG Analysis | Rats | JNJ-10397049 (OX2R Antagonist) | - | Decreased latency to NREM sleep and increased sleep time. | [7] |
| Sleep/Wake EEG Analysis | Rats | Almorexant (Dual Antagonist) | - | Significantly increased REM and non-REM sleep. | [8] |
Visualizations of Pathways and Protocols
Caption: Orexin-1 Receptor (OX1R) signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for testing this compound effects on alcohol self-administration.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypocretin (Orexin) Replacement Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Orexin Signaling: A Complex, Multifaceted Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Orexin / hypocretin signaling at the OX1 receptor regulates cue-elicited cocaine-seeking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Orexin-1 receptor antagonism decreases ethanol consumption and preference selectively in high-ethanol-preferring Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of orexins/hypocretins in alcohol use and abuse: an appetitive-reward relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats [escholarship.org]
- 13. OX1R ANTAGONIST SB408124 ACTION AND EXTRAHYPOTHALAMIC CRF IN RATS AFTER PSYCHOTRAUMATIC EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Translational Relevance of SB-408124 Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the preclinical orexin-1 (OX1) receptor antagonist, SB-408124, to evaluate its translational relevance. By objectively comparing its performance with alternative compounds and detailing key experimental findings, this document serves as a resource for researchers in the fields of neuroscience and drug development.
Executive Summary
This compound is a selective, non-peptide antagonist of the OX1 receptor, a key component of the orexin neuropeptide system implicated in regulating arousal, motivation, and reward. Preclinical research has primarily investigated this compound's potential in models of substance use disorders, anxiety, and sleep. While demonstrating efficacy in various animal models, its translational potential is limited by factors including poor brain penetration. This guide will delve into the available data, comparing this compound to other orexin receptor modulators and providing a critical perspective on its utility as a research tool and its prospects for clinical development.
Comparison of Orexin Receptor Antagonists: Binding Affinity and Selectivity
The selection of a pharmacological tool is critically dependent on its binding affinity and selectivity for the target receptor. The following table summarizes the binding affinities (Ki or Kb values) of this compound and other notable orexin receptor antagonists for the human orexin-1 (OX1R) and orexin-2 (OX2R) receptors. Lower values indicate higher binding affinity.
| Compound | Type | OX1R Affinity (nM) | OX2R Affinity (nM) | Selectivity (OX2R/OX1R) | Reference |
| This compound | OX1R Antagonist | 21.7 (Kb) | 1405 (Kb) | ~65-fold | [1] |
| SB-334867 | OX1R Antagonist | 27.8 (Kb) | 1704 (Kb) | ~61-fold | [1] |
| Almorexant | Dual Antagonist | 13 (IC50) | 8 (IC50) | 0.6 | [2] |
| Suvorexant | Dual Antagonist | 0.55 (Ki) | 0.35 (Ki) | 0.6 | |
| JNJ-10397049 | OX2R Antagonist | >1000 (IC50) | 25 (IC50) | >40-fold (for OX2R) | |
| EMPA | OX2R Antagonist | >1000 (pKi < 6) | ~1.2 (pKi 8.9) | >1000-fold (for OX2R) |
Key Insights:
-
This compound demonstrates good affinity and selectivity for the OX1 receptor over the OX2 receptor.[1]
-
Its binding profile is comparable to the more widely studied analog, SB-334867.[1]
-
Dual orexin receptor antagonists (DORAs) like almorexant and suvorexant exhibit high affinity for both OX1 and OX2 receptors, leading to a different pharmacological profile, primarily targeting sleep regulation.[2]
-
Selective OX2 receptor antagonists, such as JNJ-10397049 and EMPA, provide tools to dissect the specific roles of the OX2 receptor.
Preclinical Efficacy of this compound: Key Experimental Findings
This compound has been evaluated in several preclinical models, primarily focusing on its potential to modulate reward-seeking behaviors and anxiety.
Substance Use Disorders
-
Alcohol Seeking: In a study with alcohol-dependent and non-dependent rats, this compound was shown to decrease alcohol drinking in both groups at the highest dose tested (30 mg/kg).[3] This suggests a role for the OX1 receptor in modulating alcohol consumption, although the lack of selective effect in dependent animals at lower doses may indicate a more general effect on fluid intake or motivation.
-
Cocaine Seeking: While direct studies on this compound in cocaine-seeking models are less prevalent, research on the closely related SB-334867 has shown that OX1 receptor antagonism can reduce motivation for cocaine, particularly in highly motivated individuals.[4]
Anxiety and Stress
-
Predator-induced Stress: Intranasal administration of this compound in rats exposed to a predator stress model was found to have an anxiolytic effect. The compound restored the time spent in the light arm of an elevated plus-maze and normalized corticotropin-releasing factor (CRF) levels in the amygdala.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited research, detailed methodologies for key experiments are provided below.
Orexin Receptor Binding Assay
Objective: To determine the binding affinity of a compound for the OX1 and OX2 receptors.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 or OX2 receptor are cultured and harvested. The cells are then homogenized, and the cell membranes are isolated through centrifugation.
-
Radioligand Binding: The cell membranes are incubated with a specific radioligand (e.g., [3H]-SB-674042 for OX1R) and varying concentrations of the test compound (e.g., this compound).
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki or Kb value is then calculated using the Cheng-Prusoff equation.[5]
Conditioned Place Preference (CPP)
Objective: To assess the rewarding or aversive properties of a drug.
Methodology:
-
Apparatus: A three-chamber apparatus is used, with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral central chamber.
-
Pre-Conditioning (Baseline Preference): On the first day, animals are allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.
-
Conditioning: Over several days, animals receive injections of the drug (e.g., cocaine) and are confined to one of the conditioning chambers. On alternate days, they receive a vehicle injection and are confined to the other chamber. The drug-paired chamber is typically counterbalanced to be the initially non-preferred chamber.
-
Post-Conditioning (Test): After the conditioning phase, the animals are again allowed to freely explore all three chambers without any drug administration. The time spent in each chamber is recorded.
-
Data Analysis: A significant increase in the time spent in the drug-paired chamber during the test phase compared to the pre-conditioning phase indicates that the drug has rewarding properties.[6][7][8]
Sleep-Wake Cycle Analysis (EEG/EMG)
Objective: To assess the effects of a compound on sleep architecture.
Methodology:
-
Surgical Implantation: Rodents are surgically implanted with electroencephalogram (EEG) electrodes over the cortex and electromyogram (EMG) electrodes in the nuchal muscles.
-
Recovery and Habituation: Animals are allowed to recover from surgery and are habituated to the recording chambers and tethered recording setup.
-
Baseline Recording: Continuous EEG and EMG recordings are collected for a 24-hour baseline period to establish normal sleep-wake patterns.
-
Drug Administration and Recording: The test compound (e.g., an orexin antagonist) or vehicle is administered at a specific time of day (e.g., the beginning of the dark/active phase), and EEG/EMG recordings are continued.
-
Data Analysis: The recordings are scored in epochs (e.g., 10 seconds) as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals. The total time spent in each state, the latency to sleep onset, and the number and duration of sleep/wake bouts are quantified and compared between the drug and vehicle conditions.[9][10]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Orexin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.
Translational Relevance and Future Directions
The translational relevance of this compound is a multifaceted issue. While it has served as a valuable research tool to elucidate the role of the OX1 receptor in various preclinical models, its direct path to clinical application appears limited.
Challenges to Translation:
-
Pharmacokinetics: One of the most significant hurdles for the clinical translation of this compound is its poor brain penetration, as has been noted in preclinical studies.[11] For a centrally acting drug, the ability to cross the blood-brain barrier in sufficient concentrations is paramount.
-
Lack of Clinical Development: To date, this compound has not progressed into clinical trials. The focus of clinical development for orexin antagonists has been on dual antagonists for the treatment of insomnia, with drugs like suvorexant and lemborexant receiving regulatory approval.[12]
-
Specificity of Action: While selective OX1 receptor antagonism is a promising strategy for conditions like substance use disorders and anxiety, the therapeutic window and potential side effects in humans remain to be fully elucidated. The development of newer, more brain-penetrant, and highly selective OX1 receptor antagonists, such as JNJ-61393215, which has entered early clinical trials, suggests that the field is moving beyond first-generation compounds like this compound.[13]
Future Perspectives:
Despite its limitations for direct clinical translation, this compound and its analog SB-334867 have been instrumental in validating the OX1 receptor as a therapeutic target. The preclinical data generated using these compounds have laid the groundwork for the development of next-generation selective OX1 receptor antagonists with improved pharmacokinetic and pharmacodynamic properties.
This compound is a valuable preclinical pharmacological tool that has contributed significantly to our understanding of the role of the OX1 receptor in reward, motivation, and stress. However, its poor brain penetration and the lack of clinical development limit its direct translational relevance. The insights gained from research involving this compound continue to inform the development of novel, more clinically viable selective OX1 receptor antagonists for a range of neuropsychiatric disorders. Future research in this area should focus on compounds with optimized pharmacokinetic profiles to bridge the gap between promising preclinical findings and effective clinical therapies.
References
- 1. Therapeutics development for addiction: Orexin-1 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orexin Receptors: Pharmacology and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of single and dual hypocretin-receptor blockade or knockdown of hypocretin projections to the central amygdala on alcohol drinking in dependent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pa2online.org [pa2online.org]
- 6. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 7. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 9. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual Hypocretin Receptor Antagonism Is More Effective for Sleep Promotion than Antagonism of Either Receptor Alone - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orexin Receptor Antagonists: Historical Perspectives and Future Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Translational evaluation of novel selective orexin-1 receptor antagonist JNJ-61393215 in an experimental model for panic in rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SB-408124: A Guide for Laboratory Professionals
Researchers and scientists handling SB-408124, a selective orexin-1 receptor antagonist, must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with standard practices for handling research-grade chemical compounds. By fostering a culture of safety and responsibility, laboratories can minimize risks and build a foundation of trust in their operational procedures.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound. This information is critical for accurate record-keeping and ensuring compatibility with disposal streams.
| Property | Value | Source(s) |
| Molecular Weight | 356.37 g/mol | |
| Formula | C₁₉H₁₈F₂N₄O | |
| Solubility | Soluble to 100 mM in DMSO | [1][2] |
| Purity | ≥98% | |
| Storage | Store at room temperature |
Detailed Disposal Protocol for this compound
The proper disposal of this compound, as with any research chemical, is governed by institutional, local, and national regulations. The following protocol provides a generalized framework that should be adapted to your institution's specific Environmental Health and Safety (EHS) guidelines.
Step 1: Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step 2: Waste Identification and Segregation
Properly segregate waste containing this compound to prevent incompatible chemical reactions.[3][4] It is crucial to distinguish between different forms of waste:
-
Solid Waste: This includes unused or expired pure this compound powder, as well as contaminated items such as weighing paper, gloves, and pipette tips.
-
Liquid Waste: This comprises solutions of this compound, typically dissolved in solvents like DMSO.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in designated sharps containers.
Never mix different waste streams unless their compatibility is known and confirmed. [4]
Step 3: Container Selection and Labeling
Choose appropriate, leak-proof containers for each waste stream.[4] Plastic containers are often preferred over glass to reduce the risk of breakage.[4][5]
All waste containers must be clearly and accurately labeled.[3][6] The label should include:
-
The full chemical name: "this compound" and any solvents present (e.g., "Dimethyl Sulfoxide").[3][6] Avoid using abbreviations or chemical formulas.[3][4]
-
The approximate concentration or quantity of each component.[3]
-
The date the waste was first added to the container (accumulation start date).
-
The name of the principal investigator and the laboratory location.
Step 4: Waste Accumulation and Storage
Store waste containers in a designated and secure satellite accumulation area within the laboratory.[3][5] This area should be near the point of waste generation.[3][5] Keep containers tightly sealed except when adding waste.[3][4]
Step 5: Scheduling Waste Pickup
Once a waste container is full or has reached the end of its accumulation period as defined by your institution, contact your EHS office to schedule a waste pickup.[3] Do not allow hazardous waste to accumulate in the laboratory for extended periods.
Step 6: Decontamination of Empty Containers
Thoroughly rinse empty containers that held this compound. The first rinse should be collected and disposed of as hazardous waste.[4] Subsequent rinses may be permissible for drain disposal, but this must be confirmed with your institution's EHS guidelines.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, contributing to a secure research environment for all personnel. Always consult your institution's specific safety and disposal protocols as the primary source of guidance.
References
- 1. selleckchem.com [selleckchem.com]
- 2. SB 408124, non-peptide OX1 antagonist (CAS 288150-92-5) | Abcam [abcam.com]
- 3. research.columbia.edu [research.columbia.edu]
- 4. mcneese.edu [mcneese.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Essential Safety and Operational Guide for Handling SB-408124
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of SB-408124, a selective orexin 1 receptor (OX1R) antagonist. Adherence to these procedures is vital to ensure a safe laboratory environment and the integrity of your research.
Compound Identification and Properties
This compound is a non-peptide antagonist of the orexin 1 receptor, with significantly lower affinity for the orexin 2 receptor.[1][2] It is a valuable tool for investigating the role of the orexin system in various physiological processes.
| Property | Value |
| Molecular Formula | C₁₉H₁₈F₂N₄O |
| Molecular Weight | 356.4 g/mol [3] |
| Appearance | A crystalline solid |
| Purity | ≥98% |
| Solubility | DMF: 30 mg/ml, DMSO: 20 mg/ml, Ethanol: 0.5 mg/ml, DMF:PBS (pH 7.2) (1:4): 0.2 mg/ml[3] |
| Storage | Store at -20°C for up to 4 years |
Personal Protective Equipment (PPE) and Safety Measures
Hazard Statement: Based on available safety data, this compound should be handled as a potentially hazardous substance. The toxicological properties have not been fully investigated.
A comprehensive risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or if there is a risk of aerosolization. | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage.
-
Verify that the product name and quantity match the order.
-
Store the compound in a tightly sealed container at -20°C in a designated and labeled area.
3.2. Preparation of Stock Solutions:
-
All manipulations should be performed in a chemical fume hood or a designated containment area.
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
Use appropriate solvents as indicated in the table above (e.g., DMSO for a 20 mg/ml stock solution).[3]
-
Slowly add the solvent to the vial containing the solid compound.
-
Cap the vial and vortex or sonicate as needed to ensure complete dissolution.
3.3. Use in Experiments:
-
When diluting the stock solution for experimental use, perform the dilution in a fume hood.
-
Clearly label all tubes and vials containing this compound with the compound name, concentration, and date.
-
Avoid direct contact with the skin, eyes, and clothing. In case of contact, follow the first aid measures outlined below.
Emergency Procedures
| Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
5.1. Waste Segregation and Collection:
-
Collect all disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves) in a designated, labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
5.2. Decontamination:
-
Decontaminate all non-disposable glassware and equipment that has been in contact with this compound. A suitable method is to rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough wash with soap and water. Collect the initial solvent rinse as hazardous waste.
5.3. Final Disposal:
-
Dispose of all hazardous waste containing this compound through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Diagrams
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
